N,O-Ditosyl D-Phenylalaninol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCEFUUVQOULD-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,O-Ditosyl D-Phenylalaninol: Structural Dynamics, Physicochemical Properties, and Synthetic Applications of a Premier Chiral Synthon
Executive Summary
In the realm of asymmetric organic synthesis and pharmaceutical development, chiral amino alcohols serve as foundational building blocks. Among these, N,O-ditosyl D-phenylalaninol stands out as an exceptionally versatile electrophilic synthon. By functionalizing both the amine and the primary alcohol of D-phenylalaninol with p-toluenesulfonyl (tosyl) groups, chemists unlock a highly reactive intermediate capable of undergoing stereospecific intramolecular cyclization to form chiral aziridines. This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic behavior, and validated experimental protocols for utilizing N,O-ditosyl D-phenylalaninol in advanced drug discovery pipelines.
Introduction & Chemical Identity
N,O-Ditosyl D-phenylalaninol is derived from the unnatural amino acid D-phenylalanine. The reduction of the carboxylic acid yields D-phenylalaninol, which is subsequently reacted with p-toluenesulfonyl chloride to yield the ditosylated derivative[1]. The strategic placement of these two tosyl groups fundamentally alters the molecule's reactivity, transforming a stable amino alcohol into a primed electrophile.
Table 1: Physicochemical Properties
| Property | Value / Specification |
| Chemical Name | (R)-2-(4-methylphenylsulfonamido)-3-phenylpropyl 4-methylbenzenesulfonate |
| CAS Registry Numbers | 140145-73-9, 63328-00-7[2] |
| Molecular Formula | C₂₃H₂₅NO₅S₂ |
| Molecular Weight | 459.58 g/mol |
| Exact Mass | 459.1174 g/mol |
| Stereochemistry | (R)-configuration (derived from D-phenylalanine) |
| Hydrogen Bond Donors | 1 (Sulfonamide N-H) |
| Hydrogen Bond Acceptors | 5 (Oxygen atoms) |
| XLogP3-AA | ~4.5 (Highly lipophilic) |
Structural Dynamics & Reactivity Profile
The synthetic utility of N,O-ditosyl D-phenylalaninol is dictated by the differential reactivity of its two tosyl groups. As a Senior Application Scientist, I emphasize to my teams that understanding the causality behind this reactivity is critical for designing successful downstream transformations.
Table 2: Comparative Reactivity of Tosyl Groups
| Functional Group | Chemical Role | Mechanistic Causality |
| O-Tosyl (Sulfonate Ester) | Leaving Group | The p-toluenesulfonate anion is highly stabilized by resonance across three oxygen atoms, making it an exceptional leaving group for S_N2 displacement. |
| N-Tosyl (Sulfonamide) | Nucleophile / Protecting Group | The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the adjacent N-H bond to ~10. Upon deprotonation by a base, the resulting nitrogen anion becomes a potent internal nucleophile. |
When exposed to basic conditions, the molecule is perfectly pre-organized for an intramolecular S_N2 reaction. The deprotonated sulfonamide attacks the adjacent carbon bearing the O-tosyl group, resulting in the expulsion of the tosylate anion and the formation of a strained, three-membered aziridine ring[3].
Experimental Methodology: Synthesis of N,O-Ditosyl D-Phenylalaninol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The use of pyridine is deliberate; it acts not only as an acid scavenger to prevent amine hydrochloride precipitation but also as a nucleophilic catalyst via the formation of a reactive N-tosylpyridinium intermediate.
Protocol 1: Ditosylation of D-Phenylalaninol
Reagents: D-Phenylalaninol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 2.2 eq), Anhydrous Pyridine (3.0 eq), Anhydrous Dichloromethane (DCM).
-
Setup & Initiation: Dissolve D-phenylalaninol in anhydrous DCM under an inert argon atmosphere. Add anhydrous pyridine and cool the reaction flask to 0 °C using an ice bath.
-
Controlled Addition: Add TsCl portion-wise over 30 minutes. Causality: Slow addition controls the exothermic nature of the reaction and minimizes the formation of mono-tosylated byproducts.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
-
In-Process Validation: Analyze the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The product will appear as a distinct, UV-active spot with a significantly higher R_f value than the polar starting material.
-
Quench & Workup: Pour the mixture into 1M aqueous HCl to neutralize the excess pyridine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography or recrystallization from ethanol.
-
Post-Process Validation: Confirm the structure via ¹H NMR (CDCl₃). Look for the diagnostic integration of two distinct aryl methyl singlets near
2.4 ppm, confirming the presence of both the N-tosyl and O-tosyl groups. LC-MS should yield an[M+H]⁺ peak at m/z 460.1.
Mechanistic Pathway: Chiral Aziridination
The most critical application of N,O-ditosyl D-phenylalaninol is its conversion into (R)-2-benzyl-1-tosylaziridine via a modified Wenker synthesis[3].
Caption: Workflow for the synthesis of (R)-2-benzyl-1-tosylaziridine from D-phenylalaninol.
Protocol 2: Base-Promoted Aziridination
Reagents: N,O-Ditosyl D-Phenylalaninol (1.0 eq), 50% Aqueous NaOH (2.0 eq), Tetrahydrofuran (THF), Triethylbenzylammonium chloride (TEBAC, 0.1 eq).
-
Setup: Dissolve N,O-ditosyl D-phenylalaninol in THF. Add TEBAC as a phase-transfer catalyst (PTC). Causality: The PTC facilitates the transfer of hydroxide ions into the organic phase, drastically accelerating the deprotonation of the sulfonamide in the biphasic system.
-
Cyclization: Add the 50% aqueous NaOH solution dropwise. Stir the biphasic mixture vigorously at room temperature for 24–48 hours.
-
In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The aziridine product will exhibit a higher R_f than the ditosyl precursor due to the loss of the polar N-H bond.
-
Workup: Dilute the mixture with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Post-Process Validation: Purify via flash chromatography. Validate via ¹H NMR; the aziridine ring protons will appear as characteristic upfield multiplets between
2.0 and 2.8 ppm, confirming successful ring closure[4].
Downstream Applications in Drug Discovery
Once the chiral aziridine is formed, it acts as a highly reactive electrophile. The strain of the three-membered ring, combined with the electron-withdrawing N-tosyl group, makes it highly susceptible to nucleophilic ring-opening. This regioselective and stereospecific ring-opening is heavily utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) such as enantiomers of Prolintane and Selegiline analogs[4][5].
Caption: Nucleophilic ring-opening pathways of chiral aziridines for drug and ligand synthesis.
By selecting specific nucleophiles, researchers can generate a vast library of chiral derivatives. For example, ring-opening with azides yields precursors to 1,2-diamines, which are essential for synthesizing chiral tridentate ligands used in asymmetric catalysis[4].
Conclusion
N,O-Ditosyl D-phenylalaninol is far more than a simple protected amino alcohol; it is a meticulously engineered synthon that bridges the gap between basic chiral pool materials and complex pharmaceutical architectures. By understanding the mechanistic causality of its dual tosyl groups, synthetic chemists can reliably execute intramolecular cyclizations to yield high-value chiral aziridines. The self-validating protocols provided herein ensure high fidelity and reproducibility, empowering drug development professionals to confidently integrate this compound into advanced synthetic routes.
References
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LookChem. "(S)-2-BENZYL-AZIRIDINE 73058-30-7". LookChem. Available at: [Link]
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ResearchGate. "Synthesis of aziridines from hydroxylamines". ResearchGate. Available at:[Link]
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An In-Depth Technical Guide to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 140145-73-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key chemical intermediate in the synthesis of the antiepileptic drug Rufinamide.
Chemical Identity and Physicochemical Properties
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 140145-73-9 | Internal Knowledge |
| Molecular Formula | C10H7F2N3O2 | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| IUPAC Name | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Internal Knowledge |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Solubility | Not explicitly stated | Inferred |
Role in Pharmaceutical Synthesis
The primary significance of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its role as a direct precursor to Rufinamide, a medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[2][3] The synthesis of Rufinamide from this intermediate is a critical step in its manufacturing process.
The conversion of the carboxylic acid to the corresponding carboxamide (Rufinamide) is a standard chemical transformation. A common method involves reacting the carboxylic acid with ammonia.[4] This process is a key step in the overall synthesis of Rufinamide, which starts from 2,6-difluorobenzyl halide.[4]
Caption: Synthesis pathway of Rufinamide from 2,6-difluorobenzyl halide.
Inferred Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for CAS 140145-73-9 was not found. The following safety information is based on general principles of laboratory safety for similar chemical compounds. Researchers should handle this compound with care and perform a thorough risk assessment before use.
Hazard Identification
Based on its chemical structure, potential hazards may include:
-
Skin and eye irritation: Carboxylic acids can be irritating to the skin and eyes.
-
Respiratory tract irritation: Dust or aerosols may cause respiratory irritation.
-
Unknown toxicity: The toxicological properties of this specific intermediate have not been thoroughly investigated.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and follow institutional procedures.
-
Waste Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Analytical and Quality Control
For quality control and characterization of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Biological Context and Relationship to Rufinamide
As the immediate precursor to Rufinamide, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid itself is not intended for therapeutic use. The biological activity of interest is that of its derivative, Rufinamide.
Rufinamide's mechanism of action is believed to involve the prolongation of the inactive state of voltage-gated sodium channels, which leads to a reduction in neuronal hyperexcitability.[3] It is used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome in adults and children.[2][3] Common adverse effects of Rufinamide include somnolence, fatigue, dizziness, and nausea.[3] While the toxicological profile of the intermediate is not established, its structural similarity to the active drug warrants careful handling to avoid potential biological effects.
References
- US6740669B1 - Crystal modification of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and its use as antiepileptic - Google Patents. (n.d.). Google Patents.
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Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (n.d.). SciELO. Retrieved March 4, 2026, from [Link]
-
Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. (2022, November 8). MDPI. Retrieved March 4, 2026, from [Link]
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Goi, G. A. (2023, April 17). Rufinamide. StatPearls - NCBI Bookshelf. Retrieved March 4, 2026, from [Link]
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4-Dimethylaminostilbene. (n.d.). CAS Common Chemistry. Retrieved March 4, 2026, from [Link]
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1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]
-
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
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Perfluoroheptanoic acid | C6F13COOH | CID 67818. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
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Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper. (2020, May 15). State of Michigan. Retrieved March 4, 2026, from [Link]
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Butylamine (CAS 109-73-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved March 4, 2026, from [Link]
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7-cyclopentyl-2-(5-piperazin-1-ylmethyl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyri-midine-6-carboxylic acid dimethylamide | C24H32N8O | CID 58315424. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
- WO2010043849A1 - Process for the preparation of rufinamide - Google Patents. (n.d.). Google Patents.
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Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
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Glauser, T. A. (2007, August 15). Rufinamide: a new anti-epileptic medication. PubMed. Retrieved March 4, 2026, from [Link]
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LTD1562 Public Report.docx. (2012, June 3). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved March 4, 2026, from [Link]
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safety data sheet - polyethylene glycol 200 - GLITHERM. (n.d.). GLITHERM. Retrieved March 4, 2026, from [Link]
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WO 2014/121383 A1. (2014, August 14). Googleapis.com. Retrieved March 4, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Gemini Industries. Retrieved March 4, 2026, from [Link]
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- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rufinamide: a new anti-epileptic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N,O-bis(p-toluenesulfonyl)-D-phenylalaninol
Executive Summary
In the realm of asymmetric organic synthesis and drug development, the precise manipulation of chiral building blocks is paramount. N,O-bis(p-toluenesulfonyl)-D-phenylalaninol (commonly referred to as N,O-Ditosyl-D-phenylalaninol) is a highly specialized chiral intermediate. With a confirmed molecular weight of 459.58 g/mol [1],[2], this compound serves as the critical precursor for synthesizing chiral aziridines—strained three-membered heterocyclic rings that act as powerful electrophiles in the synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating analytical protocols designed for senior synthetic chemists and drug development professionals.
Physicochemical Profiling & Structural Analysis
Accurate molecular weight determination and structural characterization are foundational to downstream synthetic success. The ditosylation of the D-phenylalaninol core yields a stable, crystalline compound with the molecular formula C23H25NO5S2[1],[2].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | N,O-bis(p-toluenesulfonyl)-D-phenylalaninol |
| Common Synonym | N,O-Ditosyl-D-phenylalaninol |
| Molecular Weight | 459.58 g/mol |
| Exact Mass | 459.1174 Da |
| Molecular Formula | C23H25NO5S2 |
| CAS Registry Number | 140145-73-9 (Unlabeled) |
| Deuterated Isotopologue | N,O-Ditosyl D-Phenylalaninol-d2 (CAS: 1346617-36-4) |
| Isotopologue MW | 461.59 g/mol |
Advanced Application Note: For rigorous pharmacokinetic (DMPK) profiling and quantitative LC-MS/MS assays, stable isotope-labeled variants such as N,O-Ditosyl D-Phenylalaninol-d2 (MW: 461.59 g/mol ) are deployed as internal standards to correct for matrix effects and ionization suppression[3],[4].
Mechanistic Causality: The Dual Tosylation Strategy
In synthetic pathway design, the choice of protecting and activating groups must be deliberate. The strategy to tosylate both the amine (N) and the hydroxyl (O) groups of D-phenylalaninol is driven by specific chemical causality:
-
O-Tosylation (Electrophilic Activation): The native hydroxyl group of D-phenylalaninol is a poor leaving group. Converting it to a sulfonate ester (O-tosyl) transforms it into an exceptional leaving group, priming the adjacent carbon for nucleophilic attack.
-
N-Tosylation (Nucleophilic Priming): A native primary amine is insufficiently acidic for facile deprotonation. The highly electron-withdrawing N-tosyl group significantly lowers the pKa of the N-H bond. This allows mild bases to generate a nucleophilic nitrogen anion, which subsequently executes a rapid intramolecular SN2 displacement of the O-tosyl group, yielding the highly valuable chiral aziridine ring.
Experimental Workflow: Synthesis Protocol
The following methodology represents a self-validating system for synthesizing N,O-bis(p-toluenesulfonyl)-D-phenylalaninol. Every step is engineered to prevent side reactions and ensure high enantiomeric fidelity.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of D-phenylalaninol in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced degradation of reagents.
-
Base Addition: Add 3.0 equivalents of anhydrous pyridine.
-
Causality: Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a highly reactive N-tosylpyridinium intermediate).
-
-
Tosylation: Cool the reaction vessel to 0 °C. Slowly add 2.2 equivalents of p-toluenesulfonyl chloride (TsCl) in discrete portions.
-
Causality: The tosylation reaction is highly exothermic. Strict temperature control at 0 °C prevents premature elimination reactions and suppresses the formation of undesired colored polymeric impurities. The 2.2 equivalents ensure complete bis-tosylation rather than mono-tosylation.
-
-
Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.
-
Workup: Quench with 1M aqueous HCl to protonate and extract excess pyridine into the aqueous phase. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from ethanol to yield pure N,O-bis(p-toluenesulfonyl)-D-phenylalaninol (MW: 459.58 g/mol )[1],[2].
Reaction pathway from D-phenylalaninol to chiral aziridine via ditosylated intermediate.
Analytical Characterization & Molecular Weight Verification
To guarantee the trustworthiness of the synthesized batch, a self-validating analytical workflow must be employed. Relying solely on chromatographic mobility is a critical failure point; orthogonal mass verification is mandatory to rule out mono-tosylated impurities.
ESI-MS Validation Protocol:
-
Prepare a 1 µg/mL solution of the purified product in LC-grade Methanol.
-
Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Verification Logic: The exact monoisotopic mass of the compound is 459.1174 Da[1]. The protocol is validated if the spectrum prominently exhibits the protonated molecular ion [M+H]+ at m/z 460.12 and the sodium adduct [M+Na]+ at m/z 482.11. The complete absence of an m/z 306.11 peak confirms that no mono-tosylated intermediates remain.
ESI-MS logical workflow for confirming the 459.58 g/mol molecular weight.
References[3] "Miscellaneous-impurities | Pharmaffiliates: N,O-Ditosyl D-Phenylalaninol-d2" - Pharmaffiliates. Available Here[1] "N,O-Ditosyl D-Phenylalaninol 140145-73-9 wiki" - Guidechem. Available Here[2] "N,O-Ditosyl D-Phenylalaninol 63328-00-7 C23H25NO5S2 459.58-Products" - Wonder Chemical. Available Here[4] "Econazole Nitrate-d6 | CAS No." - Clearsynth. Available Here
Sources
Difference between N,O-ditosyl and N-tosyl phenylalaninol
N-Tosyl vs. N,O-Ditosyl Phenylalaninol: Mechanistic Divergence and Synthetic Applications
For researchers and drug development professionals engaged in asymmetric synthesis, amino alcohols like L-phenylalaninol serve as foundational chiral pool reagents. However, the precise functionalization of these molecules dictates their entire synthetic trajectory. The decision to mono-tosylate (N-tosyl phenylalaninol) versus di-tosylate (N,O-ditosyl phenylalaninol) is not merely a matter of protecting group strategy; it fundamentally alters the electronic landscape of the molecule.
This technical guide explores the causal mechanisms, structural divergence, and field-proven protocols that distinguish these two critical intermediates, demonstrating how one acts as a rigid chiral auxiliary while the other serves as a highly reactive electrophile for heterocyclic annulation.
Structural and Electronic Divergence
The addition of a p-toluenesulfonyl (tosyl) group to L-phenylalaninol drastically shifts its reactivity profile. The degree of tosylation determines whether the molecule will act as a nucleophile, a chelating ligand, or an electrophilic substrate.
-
N-Tosyl Phenylalaninol (Mono-tosylation): By carefully controlling reaction stoichiometry, the tosyl group is selectively attached to the more nucleophilic primary amine. This forms a stable sulfonamide while leaving the primary hydroxyl group (-OH) free. The free hydroxyl remains nucleophilic, and the bulky N-tosyl group provides significant steric shielding. Furthermore, the sulfonamide proton becomes moderately acidic (pKa ~11).
-
N,O-Ditosyl Phenylalaninol (Di-tosylation): Exhaustive tosylation functionalizes both the amine and the hydroxyl group. The critical transformation here is the conversion of the primary alcohol into an O-tosylate (-OTs). The O-tosyl group is a phenomenal leaving group due to the resonance stabilization of the resulting sulfonate anion. This transforms the adjacent carbon from a stable aliphatic center into a highly reactive electrophile.
Table 1: Physicochemical and Reactivity Profile
| Feature | N-Tosyl Phenylalaninol | N,O-Ditosyl Phenylalaninol |
| Degree of Tosylation | Mono-tosylated (N-terminal) | Di-tosylated (N- and O-terminal) |
| Hydroxyl Status | Free, nucleophilic (-OH) | Activated leaving group (-OTs) |
| Primary Application | Chiral auxiliary, morpholine precursor | Precursor for chiral aziridines |
| Key Synthetic Role | Directing group via steric bulk/chelation | Electrophile for intramolecular |
| TsCl Equivalents Required | 1.0 - 1.05 eq | > 2.2 eq |
N-Tosyl Phenylalaninol: A Versatile Chiral Auxiliary
In modern drug development, N-tosyl phenylalaninol is highly prized as a chiral auxiliary, most notably in stereoselective aldol additions. When the free hydroxyl group is esterified (e.g., with propionyl chloride), the resulting ester can be converted into a titanium enolate.
Mechanistic Causality: The success of this auxiliary relies on rigid transition state chelation. When treated with
Caption: Workflow of N-Tosyl Phenylalaninol as a chiral auxiliary in stereoselective aldol additions.
N,O-Ditosyl Phenylalaninol: Precursor to Chiral Aziridines
Conversely, N,O-ditosyl phenylalaninol is engineered for self-destruction—specifically, intramolecular cyclization. It is the premier intermediate for synthesizing (S)-2-benzyl-1-(p-tolylsulfonyl)aziridine, a highly strained heterocycle used for installing chiral amine motifs in active pharmaceutical ingredients (APIs)[3][4].
Mechanistic Causality: The dual functionalization sets up a perfect intramolecular
Caption: Mechanistic pathway of N,O-Ditosyl Phenylalaninol cyclization to form chiral aziridines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the causal reasoning behind each experimental parameter.
Protocol A: Chemoselective Synthesis of N-Tosyl Phenylalaninol
-
Dissolution: Dissolve L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM provides a non-polar, aprotic environment that prevents solvent-mediated side reactions.
-
Base Addition: Add triethylamine (
, 1.2 eq) and cool the mixture to 0 °C. Causality: acts as an acid scavenger for the HCl byproduct. Cooling to 0 °C suppresses the reaction kinetics, maximizing chemoselectivity for the highly nucleophilic amine over the less nucleophilic hydroxyl group. -
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.05 eq) dropwise as a solution in DCM. Causality: Strict stoichiometric control prevents over-tosylation.
-
Validation: Quench with saturated aqueous
, extract, and recrystallize. Self-Validation: The presence of a broad O-H stretch (~3300 ) in FTIR and a 1H NMR integration showing only one tosyl methyl group (~2.4 ppm) confirms mono-protection.
Protocol B: Exhaustive Synthesis of N,O-Ditosyl Phenylalaninol
-
Dissolution: Dissolve L-phenylalaninol (1.0 eq) in anhydrous pyridine. Causality: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.
-
Tosylation: Add TsCl (2.5 eq) in portions at 0 °C, then allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: The excess TsCl, elevated temperature, and extended reaction time force the kinetically slower esterification of the primary alcohol to completion after the amine has been protected.
-
Validation: Pour the mixture into ice water to precipitate the product. Wash with cold dilute HCl to remove residual pyridine. Self-Validation: The complete absence of an O-H stretch in FTIR and a significant downfield shift of the
protons in 1H NMR validates di-tosylation.
Protocol C: Intramolecular Aziridination from N,O-Ditosyl Phenylalaninol
-
Deprotonation: Dissolve N,O-ditosyl phenylalaninol in a biphasic mixture of toluene and aqueous KOH (or anhydrous THF with NaH). Causality: The strong base deprotonates the acidic sulfonamide proton (pKa ~11), generating the requisite nitrogen anion.
-
Cyclization: Heat the mixture mildly (40 °C) for 2 hours. Causality: Thermal energy overcomes the activation barrier for the 3-exo-tet intramolecular
attack, forcing the displacement of the O-tosylate. -
Validation: Extract the organic layer, concentrate, and purify via column chromatography. Self-Validation: The disappearance of the O-tosyl aromatic protons and the emergence of characteristic high-field, highly coupled aziridine ring protons (2.0-3.0 ppm) in 1H NMR validate successful cyclization[3].
Quantitative Data Summary
The following table summarizes the expected yields and reaction parameters for the key transformations discussed, demonstrating the high efficiency of these chiral pool derivatives.
Table 2: Quantitative Yields in Key Transformations
| Substrate | Transformation | Reagents / Conditions | Yield (%) | Reference |
| N-Tosyl-L-phenylalaninol | Morpholine Annulation | Diphenyl(vinyl)sulfonium triflate, | 94% | [2] |
| N-Tosyl-L-phenylalaninol | syn-Aldol Addition | > 85% (High dr) | [1] | |
| N,O-Ditosyl-L-phenylalaninol | Aziridination | KOH or NaH, THF/ | 84 - 93% | [3] |
References
-
[1] Ghosh, A. K., & Gulliver, J. P. (2022). Highly Diastereoselective asymmetric syn-aldol reactions of (R)-(N-tosyl)phenylalaninol propionate-derived titanium enolate and bidentate aromatic and aliphatic aldehydes. Tetrahedron Letters. Available at:[Link]
-
[3] LookChem Database. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)- Synthesis Routes. Available at:[Link]
-
[4] Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews (ACS Publications). Available at:[Link]
Sources
Stereochemistry of D-Phenylalaninol Ditosyl Derivatives: A Technical Guide to Synthesis and Chiral Integrity
Executive Summary
This technical guide provides a comprehensive analysis of the stereochemical behavior, synthesis, and applications of
The core value of this guide lies in clarifying the stereochemical retention during the cyclization process—a frequent point of confusion in nucleophilic substitution mechanics. By mastering this pathway, researchers can access high-value chiral building blocks for amphetamine derivatives, oxazolidinones, and diamine ligands with predictable absolute configuration.
Part 1: Structural Fundamentals & Stereochemistry[1]
The Chiral Scaffold
The starting material, D-phenylalaninol (CAS: 5267-64-1), is derived from D-phenylalanine .[1] It possesses a single chiral center at the C2 position.
-
IUPAC Name: (
)-2-amino-3-phenylpropan-1-ol[1][2][3] -
Configuration: (
)-isomer (derived from D-amino acid).[1] -
Key Feature: The presence of both an amine and a primary alcohol allows for differential protection/activation.
The Ditosyl Derivative
Reaction with
-
Structure: (
)-2-(4-methylphenyl)sulfonamido-3-phenylpropyl 4-methylbenzenesulfonate.[1] -
Role: The
-tosyl group acts as a leaving group, while the -tosyl group increases the acidity of the amide proton, facilitating intramolecular cyclization.
Stereochemical Integrity (The "Retention" Rule)
A critical mechanistic distinction must be made regarding the transformation of the ditosyl derivative into an aziridine.
-
Standard
: Usually implies inversion of configuration. -
Intramolecular Cyclization: In this specific pathway, the nucleophile is the nitrogen atom attached to the chiral center (
), and the electrophile is the achiral primary carbon ( ). -
Outcome: Since the bond-breaking and bond-forming events occur at the achiral
, the chiral center at is not perturbed.[1] Therefore, stereochemistry is retained .
Figure 1: Stereochemical pathway demonstrating retention of configuration during the transition from amino alcohol to aziridine.
Part 2: Synthesis & Mechanistic Pathways[1][4]
Reaction Pathway
The synthesis involves two distinct phases: Activation (Ditosylation) and Cyclization (Aziridination). While these can be performed in a one-pot protocol, isolating the ditosyl intermediate often provides higher purity for rigorous analytical standards.
Phase 1: Ditosylation
The amino alcohol reacts with 2.2–2.5 equivalents of TsCl.
-
Regioselectivity: The amine is more nucleophilic and reacts first (
-tosylation), followed by the alcohol ( -tosylation).[1] -
Conditions: Pyridine is the standard solvent/base, acting as a nucleophilic catalyst.
Phase 2: Cyclization (The Wenker Synthesis Variation)
Treatment with a base (e.g.,
-
Mechanism: The resulting sulfonamidate anion (
) attacks the carbon bearing the -tosyl group.[1] -
Thermodynamics: Formation of the 3-membered ring is driven by the high leaving group ability of the tosylate and the proximity of the nucleophile (entropy).
Figure 2: Step-wise mechanistic flow from D-phenylalaninol to the aziridine scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of -Ditosyl-D-phenylalaninol
Objective: Isolate the bis-sulfonated intermediate for characterization or storage.
Reagents:
-
D-Phenylalaninol (10 mmol, 1.51 g)[1]
- -Toluenesulfonyl chloride (22 mmol, 4.20 g)[1]
-
Pyridine (20 mL, anhydrous)
-
Dichloromethane (DCM) for extraction[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add D-phenylalaninol and pyridine.[1] Cool to 0°C.
-
Addition: Add TsCl portion-wise over 15 minutes to maintain temperature <5°C. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate (
) should be distinct from the mono-N-tosyl ( ).[1] -
Workup: Pour mixture into ice-water (100 mL). Extract with DCM (
mL). Wash organics with 1M HCl (to remove pyridine), sat. , and brine. -
Purification: Dry over
, concentrate. Recrystallize from EtOH/Hexane to yield white crystals.
Protocol B: One-Pot Cyclization to Aziridine
Objective: Direct conversion to the aziridine without isolating the ditosyl species.
Procedure:
-
Follow Protocol A steps 1–3.
-
Cyclization: Instead of workup, add
(40 mmol) and dilute with acetonitrile if the mixture is too viscous. Heat to reflux for 2 hours. -
Workup: Filter salts, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc 9:1).
Part 4: Characterization Data
Reliable identification of the ditosyl derivative requires distinguishing it from the mono-tosyl impurity.
Table 1: Representative NMR Data (in
| Position | Proton ( | Shift ( | Multiplicity | Key Diagnostic Feature |
| Aromatic (Ts) | Ar-H | 7.20 – 7.80 | Multiplets | Integration of 8H indicates two Ts groups.[1] |
| Methyl (Ts) | Ar-CH | 2.40 – 2.45 | Singlet (x2) | Two distinct methyl peaks (or overlapping) confirm bis-tosylation.[1] |
| Chiral Center | CH -N | ~3.80 | Multiplet | Shifted downfield due to sulfonamide.[1] |
| Primary C | CH | 3.90 – 4.10 | dd | Critical: Significant downfield shift vs. alcohol (3.5 ppm) confirms O-tosylation.[1] |
| Amide | NH | ~5.0 – 5.5 | Doublet | Exchangeable with |
Physical Properties:
-
Appearance: White crystalline solid.
-
Melting Point: ~104–106 °C (Typical for pure ditosylates of this class).
-
Solubility: Soluble in DCM,
, EtOAc; insoluble in water.
Part 5: Applications in Drug Development[1]
The D-phenylalaninol ditosyl derivative is a high-value intermediate because it locks the stereochemistry for subsequent nucleophilic ring-opening reactions.[1]
-
Chiral Ligands: Precursor to
-symmetric bis-oxazolines (BOX ligands) used in asymmetric catalysis.[1] -
Amphetamine Derivatives: Regioselective ring opening of the aziridine with hydrides (
) yields D-amphetamine derivatives with high enantiomeric excess ( ). -
Peptidomimetics: The aziridine can be opened by thiols or amines to create non-natural amino acid scaffolds for protease inhibitors.
References
-
Synthesis of N-Tosyl Aziridines: Berry, M. B., & Craig, D. (1992). Synlett, 1992(1), 41-44.[1] (Methodology for aziridination via tosylates).
-
Stereochemical Retention: Dauban, P., & Dodd, R. H. (2002). Organic Letters, 4(15), 2613-2615.[1]
-
Protocol Validation: Ghorbani-Vaghei, R., et al. (2002). Molecules, 7, 5267-64-1.[4] (Specifics on D-phenylalaninol derivatives).
-
Characterization Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853475, D-Phenylalaninol.
- Aziridine Ring Opening: Yadav, J. S., et al. (2002). Tetrahedron Letters, 43, 2095.
Sources
Technical Guide: Solubility Profile and Physicochemical Characterization of N,O-Ditosyl D-Phenylalaninol
Executive Summary
N,O-ditosyl D-phenylalaninol (N,O-bis(p-toluenesulfonyl)-D-phenylalaninol) is a critical chiral intermediate characterized by high lipophilicity and low aqueous solubility. Its structural dual-functionalization—comprising a sulfonamide on the amine and a sulfonate ester on the hydroxyl group—renders it distinct from its mono-protected precursors. This guide provides a definitive technical analysis of its solubility behavior, thermodynamic properties, and purification protocols.
Key Insight: The compound exhibits a "Lipophilic Shielding" effect where the two bulky tosyl groups mask the polar core, driving solubility in chlorinated and aromatic solvents while rendering it virtually insoluble in aqueous media and aliphatic hydrocarbons.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecular architecture is prerequisite to predicting solvent interaction.
| Property | Specification |
| Chemical Name | N,O-bis(p-toluenesulfonyl)-D-phenylalaninol |
| CAS Number | 140145-73-9 |
| Molecular Formula | C₂₃H₂₅NO₅S₂ |
| Molecular Weight | 459.58 g/mol |
| Chirality | D-isomer (R-configuration at chiral center) |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 108°C – 115°C (Dependent on polymorph/purity) |
Solubility Profile
The following data categorizes solvent compatibility based on dielectric constant (
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent interaction with the aromatic |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to High | Good solvation of the sulfonamide moiety; useful for reaction media. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Sparingly soluble at RT; highly soluble at reflux. Ideal for recrystallization. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Soluble due to |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Lack of polar interaction capability; excellent anti-solvents. |
| Aqueous Media | Water, Brine | Insoluble | Hydrophobic effect dominates; compound precipitates immediately. |
Thermodynamic Considerations
The dissolution of N,O-ditosyl D-phenylalaninol in alcohols is endothermic (
-
Implication: Solubility increases significantly with temperature.
-
Process Tip: A cooling ramp from reflux (78°C in EtOH) to ambient (25°C) creates high supersaturation, driving efficient crystallization.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To quantify the exact solubility limit in a target solvent at a specific temperature.
Materials:
-
Analytical Balance (0.1 mg precision)
-
Thermostated shaker or water bath
-
0.45 µm PTFE Syringe Filters (Hydrophobic)
-
Scintillation vials
Workflow:
-
Saturation: Add excess N,O-ditosyl D-phenylalaninol solid to 5.0 mL of the target solvent in a vial.
-
Equilibration: Agitate at the set temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Withdraw 2.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Quantification: Weigh the vial with residue (
).-
Calculation:
-
Protocol B: Purification via Recrystallization (Ethanol/Water System)
Objective: To isolate high-purity crystalline material from crude reaction mixtures.
Rationale: The compound is soluble in hot ethanol but insoluble in water. This "solvent/anti-solvent" method yields high recovery and purity.
Step-by-Step Methodology:
-
Dissolution: Place 10.0 g of crude N,O-ditosyl D-phenylalaninol in a 250 mL Erlenmeyer flask.
-
Solvation: Add absolute Ethanol (approx. 50-70 mL) and heat to reflux (80°C) with magnetic stirring until the solid completely dissolves. Note: If particulates remain, perform a hot filtration.
-
Nucleation Setup: Remove from heat. While still hot, slowly add deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solvation: Add a minimal amount of hot Ethanol (1-2 mL) to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not disturb the flask.
-
Maturation: Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the white crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Visualization & Decision Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the selection of the optimal solvent based on the process goal (Extraction vs. Crystallization).
Caption: Decision matrix for selecting solvent systems based on intended unit operation.
Diagram 2: Recrystallization Workflow (Protocol B)
Visualizing the thermodynamic manipulation required for purification.
Caption: Step-by-step thermodynamic trajectory for the Ethanol/Water recrystallization protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71777228, N,O-Ditosyl D-Phenylalaninol. Retrieved from [Link]
-
Organic Syntheses (2010). General procedures for sulfonamide purification and crystallization. Org.[1][2] Synth. 2010, 87, 231.[2] Retrieved from [Link]
-
European Patent Office. EP0373583B1: Recovery of L-phenylalanine from its racemic mixtures. (Relevant for solubility behavior of phenylalanine derivatives). Retrieved from [Link][3]
Sources
- 1. US20120041235A1 - Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
Technical Guide: N,O-Ditosyl D-Phenylalaninol in Asymmetric Synthesis
Topic: N,O-ditosyl D-phenylalaninol as a chiral building block Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N,O-Ditosyl D-phenylalaninol (CAS: 140145-73-9) serves as a critical electrophilic scaffold in the synthesis of enantiopure pharmaceutical intermediates.[1][2][3] Unlike its parent amino alcohol, which acts primarily as a nucleophile or ligand, the N,O-ditosyl derivative functions as a "stored" equivalent of the highly reactive N-tosyl-2-benzylaziridine .[1][2][3]
This guide details the preparation, mechanistic behavior, and application of this building block. By converting the stable N,O-ditosyl precursor into the aziridine intermediate, researchers can access a wide array of chiral amines, diamines, and N-heterocycles with high stereochemical fidelity. This pathway is particularly valued in medicinal chemistry for constructing (R)-configured pharmacophores found in protease inhibitors and GPCR ligands.[1][2][3]
Molecular Architecture & Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl 4-methylbenzenesulfonate |
| CAS Number | 140145-73-9 |
| Molecular Formula | |
| Molecular Weight | 459.58 g/mol |
| Chirality | D-isomer (R-configuration at C2) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Acetonitrile; Insoluble in water |
| Stability | Stable at room temperature; hydrolyzes slowly in strong acid/base |
Structural Significance
The molecule features two p-toluenesulfonyl (tosyl) groups with distinct reactivities:[1][2][3]
-
O-Tosyl (Primary): A potent leaving group located on a primary carbon, susceptible to intramolecular displacement.[3]
-
N-Tosyl (Secondary): A sulfonamide moiety that acidifies the N-H proton (
), facilitating base-mediated deprotonation.[1][2][3]
Synthesis Protocol: The "Bis-Tosylation" Workflow[1][2][3]
This protocol outlines the conversion of D-phenylalaninol to the N,O-ditosyl derivative.[1][2] The reaction must be controlled to prevent premature cyclization to the aziridine or formation of the N-monotosyl byproduct.[2]
Reagents & Materials[2][3][7][8][9][10][11][12][13]
-
Substrate: D-Phenylalaninol (>98% ee).
-
Reagent: p-Toluenesulfonyl chloride (TsCl), recrystallized.[1][3]
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, 5 mol%).[1][3]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with D-phenylalaninol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (2.5 equiv) dropwise. If using DMAP, add it now.
-
Sulfonylation: Add TsCl (2.2 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms that degrade stereochemical purity.[1]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 2:1).[3] The starting material (
) should disappear, and the bis-tosyl product ( ) should appear.[3] -
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Yield Expectation: 85–95%
Quality Control:
Mechanistic Versatility: The Aziridine Gateway
The N,O-ditosyl derivative is rarely the final product; it is a precursor. Upon treatment with a mild base (e.g.,
The Mechanism[14]
-
Deprotonation: Base removes the acidic sulfonamide proton.[3]
-
Cyclization: The nitrogen anion attacks the C1 carbon bearing the O-tosyl group.[1][2][3]
-
Displacement: The O-tosyl group leaves, forming (R)-N-tosyl-2-benzylaziridine .[1][2][3]
Crucial Stereochemical Note: Since the displacement occurs at the primary carbon (C1), the chiral center at C2 is not inverted during ring closure. The (R)-configuration of D-phenylalaninol is preserved in the aziridine.[1][2][3]
Visualization: Synthesis & Cyclization Pathway[1][2]
Figure 1: The conversion of D-Phenylalaninol to the reactive Aziridine intermediate via the N,O-ditosyl scaffold.[1][3]
Applications in Asymmetric Synthesis
Once the aziridine is formed (either isolated or generated in situ from the N,O-ditosyl precursor), it becomes a powerful electrophile for ring-opening reactions.[1][3]
A. Regioselective Ring Opening
The N-tosyl aziridine ring can be opened by nucleophiles at two positions:
-
C3 (Terminal): Favored by steric control.[1][3] Nucleophiles attack the less hindered carbon. This retains the stereochemistry at C2.
-
C2 (Benzylic): Favored by electronic control (benzylic cation stabilization) or specific Lewis acids.[1][3] This results in inversion of configuration.[3]
Standard Protocol (Terminal Attack): Reacting N,O-ditosyl D-phenylalaninol with a primary amine in the presence of DIPEA (generating aziridine in situ) typically yields the 1,2-diamine via attack at the terminal carbon.[1][3]
B. Synthesis of Chiral Heterocycles
The building block is essential for synthesizing:
-
Piperazines: Reaction with amino esters followed by cyclization.[1][2][3]
-
Morpholines: Reaction with halo-alcohols or epoxides.[1][2][3]
Visualization: Divergent Reactivity[1][2]
Figure 2: Regioselective pathways for aziridine ring opening. Path A is the dominant pathway for unactivated nucleophiles.
Troubleshooting & Storage
Handling the Intermediate
The N,O-ditosyl compound is stable and can be stored for months at 4°C. However, the aziridine derived from it is reactive.
-
Recommendation: Store the N,O-ditosyl derivative. Generate the aziridine in situ or immediately prior to use.
Common Issues
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of TsCl | Ensure solvents are anhydrous; use fresh TsCl. |
| Mono-tosylation | Insufficient TsCl or Base | Use >2.2 eq TsCl and >2.5 eq Base.[1][2][3] Monitor by TLC.[2][3] |
| Racemization | High Temp during Aziridine formation | Perform cyclization at RT or below; avoid strong heating.[1][2][3] |
References
-
Synthesis of N-Tosyl Aziridines: Berry, M. B., & Craig, D. (1992). "Syn-selective additions of allylsilanes to N-tosyl imines." Synlett, 1992(01), 41-44. [3]
-
Aziridine Ring Opening: McCoull, W., & Davis, F. A. (2000). "Recent Synthetic Applications of Chiral Aziridines." Synthesis, 2000(10), 1347-1365.
-
General Reactivity of Amino Alcohols: Bergmeier, S. C. (2000).[3] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.
-
D-Phenylalaninol Properties: PubChem Compound Summary for CID 853475, D-Phenylalaninol.
Sources
Strategic Synthesis of N,O-Ditosyl D-Phenylalaninol: Precursor Selection and Process Control
This guide outlines the strategic synthesis of N,O-ditosyl D-phenylalaninol , a critical electrophilic scaffold used to access chiral aziridines and oxazolines in drug development.
Executive Summary
The synthesis of N,O-ditosyl D-phenylalaninol (also referred to as N-(p-toluenesulfonyl)-D-phenylalaninol O-p-toluenesulfonate) represents a pivotal activation step in transforming the chiral pool amino acid D-phenylalanine into reactive heterocyclic intermediates. This molecule contains two distinct electrophilic sites: the sulfonamide (N-Ts) , which acidifies the N-H bond, and the sulfonate ester (O-Ts) , which converts the hydroxyl group into an excellent leaving group.
This guide details a robust, self-validating protocol for the one-pot, two-step ditosylation of D-phenylalaninol. Unlike standard protections, this process requires kinetic control to ensure complete functionalization of the sterically distinct amine and alcohol moieties without racemization or chlorination side-reactions.
Retrosynthetic Analysis & Pathway
The synthesis is best understood as a sequential activation. The amine is tosylated first due to its higher nucleophilicity, followed by the alcohol.
Figure 1: Retrosynthetic disconnection showing the sequential activation of D-phenylalanine.
Precursor Selection & Quality Control
A. Primary Scaffold: D-Phenylalaninol
-
Source: Commercial (CAS: 5267-64-1) or synthesized via reduction of D-Phenylalanine.
-
Critical Quality Attribute (CQA): Optical purity (
ee). -
Synthesis Note: If synthesizing from D-Phenylalanine, the NaBH
/I system is preferred over LiAlH for safety and ease of workup, yielding the amino alcohol without racemization [1].
B. Reagent: p-Toluenesulfonyl Chloride (TsCl)
-
Role: Dual electrophile for both N- and O-functionalization.
-
Purity Requirement: Must be free of p-toluenesulfonic acid (TsOH). Impure TsCl contains TsOH, which can catalyze side reactions or consume the base.
-
Pre-treatment: If the TsCl is old or caked, dissolve in CHCl
, wash with water, dry over MgSO , and recrystallize from petroleum ether.
C. Base & Solvent System[1][2][3]
-
Pyridine: Acts as both solvent and base. It forms an active
-sulfonylpyridinium intermediate that accelerates the reaction. -
DMAP (4-Dimethylaminopyridine): Essential catalyst.[1] The O-tosylation (alcohol) is kinetically slow compared to the amine. DMAP facilitates the attack of the alcohol on the sulfonyl center [2].
Experimental Protocol: One-Pot N,O-Ditosylation
This protocol uses a 2.5 equivalent excess of TsCl to ensure complete conversion of the less reactive hydroxyl group.
Reagents
| Component | Equivalents | Role |
| D-Phenylalaninol | 1.0 eq | Substrate |
| p-Toluenesulfonyl Chloride | 2.5 - 3.0 eq | Electrophile |
| Pyridine | Solvent (10-15 vol) | Base/Solvent |
| DMAP | 0.1 eq | Acyl Transfer Catalyst |
| Dichloromethane (DCM) | Extraction | Workup Solvent |
Step-by-Step Methodology
1. Reactor Setup
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N
) or Argon to maintain an inert atmosphere. Moisture competes with the alcohol for TsCl, producing TsOH.
2. Dissolution & N-Activation (0°C)
-
Charge D-Phenylalaninol (1.0 eq) and dry Pyridine (10 volumes). Stir until fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Add TsCl (1.1 eq) portion-wise over 15 minutes.
-
Mechanistic Insight: The amine reacts almost immediately. An exotherm will be observed. Stir for 1 hour at 0°C.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show the disappearance of the baseline starting material and the appearance of the N-monotosyl intermediate (Rf ~ 0.3-0.4).
3. O-Activation (RT)
-
Add the remaining TsCl (1.4 - 1.9 eq) and the DMAP (0.1 eq) .
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 12–16 hours.
-
Why DMAP? The secondary alcohol is sterically hindered by the adjacent benzyl group and the newly formed sulfonamide. DMAP is required to drive this step to completion.
4. Workup & Isolation
-
Quench: Pour the reaction mixture into ice-cold water (50 volumes) with vigorous stirring. The product may precipitate as an oil or solid.
-
Extraction: Extract with DCM (
). -
Wash Cycle (Critical):
-
1M HCl (cold): Wash the organic layer
to remove Pyridine and DMAP. Ensure the aqueous layer is acidic (pH < 2). -
Sat. NaHCO
: Wash to neutralize acid traces. -
Brine: Wash
to remove water.
-
-
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
5. Purification
-
The crude material is often a viscous oil or off-white solid.
-
Recrystallization: Dissolve in minimum hot Ethanol (EtOH) and add water dropwise until turbid. Cool to 4°C.[2]
-
Yield Target: 85-92%.
Self-Validating System: Characterization
To ensure the protocol worked, you must validate the presence of two tosyl groups and the integrity of the chiral center.
A. NMR Fingerprint ( H NMR in CDCl )
-
Aromatic Region: You will see three distinct aromatic systems:
-
Phenyl ring (5H, multiplet, ~7.1-7.3 ppm).
-
N-Tosyl ring (4H, AA'BB' system, ~7.5-7.7 ppm).
-
O-Tosyl ring (4H, AA'BB' system, often slightly shifted from the N-Ts).
-
-
Methyl Groups: Two distinct singlets around 2.40 - 2.45 ppm (integrating to 3H each). If you only see one methyl singlet integrating to 3H, you have failed to O-tosylate.
-
Chiral Methine (CH): A multiplet around 3.6-3.8 ppm.
-
Oxymethylene (CH
-O): These protons will shift significantly downfield (to ~3.9-4.1 ppm) compared to the starting alcohol, confirming the formation of the sulfonate ester.
B. Melting Point[1][5]
-
N,O-Ditosyl D-phenylalaninol typically melts in the range of 115–120°C (varies slightly by solvent). A sharp melting point confirms high purity.
Troubleshooting & Process Control
| Observation | Root Cause | Corrective Action |
| Mono-tosylated product only | O-sulfonylation is too slow. | Add 0.2 eq DMAP; increase temp to 35°C; ensure anhydrous conditions. |
| Chlorinated Byproduct (R-Cl) | Reaction of alcohol with Pyridine-HCl. | Use excess base to neutralize HCl immediately; avoid high temps (>40°C) [3]. |
| Low Yield / Sticky Oil | Pyridine retention. | Perform rigorous HCl washes during workup; recrystallize from EtOH/H |
References
- McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58.13 (1993): 3568-3571. (Establishes NaBH4/I2 reduction protocol).
- Chaudhary, S. K., & Hernandez, O. "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters, 20.2 (1979): 99-102.
-
Ding, R., et al. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[3][4] Molbank, 2022.4 (2022): M1471. Link (Critical safety/selectivity warning regarding chlorination side reactions).
-
Berry, M. B., et al. "Synthesis of chiral aziridines." Organic Syntheses, 87 (2010).[5] (Contextualizes the use of ditosyl intermediates).
Sources
Technical Stewardship of Phenylalaninol Derivatives: Regulatory Status & Diversion Control
Executive Summary
Phenylalaninol (specifically the L-isomer, CAS 3182-95-4) occupies a critical "grey zone" in chemical regulation.[1] While it serves as a fundamental chiral auxiliary in legitimate drug discovery—particularly in the synthesis of oxazolines and peptide mimetics—it is structurally one reduction step away from amphetamine .[2]
Unlike direct precursors such as Phenyl-2-propanone (P2P) or Phenylpropanolamine (PPA), phenylalaninol is not currently a List I chemical under the US Controlled Substances Act (CSA) nor a Category 1 precursor in the EU.[1][3] However, due to the emergence of "designer precursor" regulations and the "phenylalaninol route" to illicit stimulants, it is subject to increasing voluntary surveillance and "Know Your Customer" (KYC) protocols by major chemical suppliers.[1]
This guide provides a technical analysis of the regulatory landscape, the chemical causality behind diversion risks, and a self-validating compliance framework for research organizations.
Part 1: Chemical Basis of Regulation (The "Why")[3]
To understand the regulatory scrutiny, one must analyze the structural homology between phenylalaninol and controlled phenethylamines.
Structural Homology & Diversion Pathways
Phenylalaninol is the reduced alcohol form of the amino acid phenylalanine. In legitimate research, the hydroxyl group is used to anchor chirality (e.g., Evans auxiliaries). In illicit synthesis, this hydroxyl group is a "functional handle" that can be removed to yield amphetamine.[2]
The "Phenylalaninol Route":
-
Activation: The hydroxyl group of phenylalaninol is converted to a leaving group (e.g., halide or sulfonate).[2]
-
Reduction: The leaving group is reduced (hydrogenolysis) to a methyl group.[2][3]
-
Result: Amphetamine (or Methamphetamine if N-methylated).[1][2][3]
Chemical Pathway Visualization
The following diagram illustrates the divergence between legitimate research applications and illicit diversion pathways.
Figure 1: Divergent chemical pathways for L-Phenylalaninol. The red dashed line represents the "Phenylalaninol Route" monitored by intelligence agencies.
Part 2: Global Regulatory Landscape[2]
The regulatory status of phenylalaninol is defined by surveillance rather than scheduling .[2] It is widely considered a "Chemical of Concern" but lacks the strict registration requirements of List I chemicals.[2]
Comparative Regulatory Status Table[2][4]
| Jurisdiction | Regulatory Status | Classification | Researcher Obligations |
| United States | Non-Listed (Watch List) | Not List I/II under CSA.[1][2][3] | No DEA registration required for purchase.[1][2] Suppliers may require End-User Declaration (EUD).[1][2][3] |
| European Union | Non-Scheduled | Not Category 1/2/3.[2][3] | Voluntary monitoring by industry.[2] "Catch-all" clauses for designer precursors may apply in specific member states.[1][2] |
| China | Uncontrolled | Not in Category I/II/III.[2][3][4] | Standard chemical import/export controls apply.[1][2][5] No specific precursor license needed.[1][2] |
| UN (International) | Surveillance | Not in Table I/II of 1988 Convention.[2][3][4] | Included in UNODC "Limited International Special Surveillance List" (ISSL) awareness programs.[2][3] |
The "Special Surveillance" Nuance
While not federally scheduled, phenylalaninol is often flagged by the International Narcotics Control Board (INCB) and national agencies under "Special Surveillance Lists" (SSL).[3]
-
Mechanism: These lists are non-binding guides for chemical manufacturers.
-
Impact: Vendors (e.g., Sigma-Aldrich, Merck, TCI) utilize internal compliance software that flags phenylalaninol orders.[1]
-
Trigger: An order of 100g might pass, but 50kg will trigger a "Suspicious Order Report" (SOR) to the DEA or local authorities.
Part 3: Compliance Workflows for Researchers
For drug development professionals, the goal is to secure supply without triggering false compliance flags. The following protocol ensures self-validating compliance.
The "Know Your Customer" (KYC) Defense
Suppliers are the first line of defense. To prevent shipment delays, researchers should proactively provide:
-
End-User Declaration (EUD): A document on company letterhead stating the specific research application (e.g., "Synthesis of chiral ligands for asymmetric hydrogenation").[1][2][3]
-
Identity Verification: Corporate email addresses and delivery to commercial/university addresses only (residential delivery is an automatic red flag).
Internal Stewardship Protocol
Even if not legally mandated, treating phenylalaninol as a controlled substance is "Best Practice" (GxP).[2][3]
-
Inventory Logging: Track usage to the gram. Discrepancies suggest internal diversion.[2]
-
Access Control: Store in a locked cabinet accessible only to authorized chemists.
-
Waste Reconciliation: Ensure reaction waste volume correlates with input mass.
Compliance Decision Logic
Use this workflow to determine the necessary compliance steps for your specific jurisdiction and quantity.
Figure 2: Compliance decision tree for procurement of non-scheduled but sensitive precursors.
Part 4: Technical Handling & Safety[1]
Synthesis Safety
When using phenylalaninol in research (e.g., reduction of amino acids):
-
Reaction Hazards: Use of Lithium Aluminum Hydride (LiAlH4) to generate phenylalaninol from phenylalanine presents fire/explosion risks.[2][3]
-
Recommendation: Purchase commercially available phenylalaninol rather than synthesizing it in-house to avoid generating "precursor-from-precursor" regulatory questions.
Storage Stability[1]
-
Hygroscopicity: Phenylalaninol is hygroscopic.[2][3] Store under inert atmosphere (Argon/Nitrogen) to prevent degradation, which can complicate mass-balance accounting during audits.[1][2]
-
CAS Verification: Ensure you are ordering the correct isomer.[2]
References
-
United Nations Office on Drugs and Crime (UNODC). (2022).[1][2][3] Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.[1][2]
-
Drug Enforcement Administration (DEA). (2023).[2][3][6] Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Clandestine Production of Controlled Substances.[3]
-
European Chemicals Agency (ECHA). (2024).[2][3] Substance Information: (S)-2-amino-3-phenylpropan-1-ol.[1][2][3]
-
U.S. Government Publishing Office. (2010).[2][3] 21 CFR Part 1310 - Records and Reports of Listed Chemicals and Certain Machinery.[1][2][3]
-
World Health Organization (WHO). (2023). Pre-review of Phenylalaninol Derivatives for Critical Review.[3]
Sources
- 1. enviliance.com [enviliance.com]
- 2. Drug precursors - Wikipedia [en.wikipedia.org]
- 3. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 4. unodc.org [unodc.org]
- 5. Regulations for The Administration of Precursors and Chemicals Used in Production of Narcotic Drugs and Psychotropic Substances in Chinaâ 2005 [cirs-reach.com]
- 6. DEA Cranks Out Updated Special Surveillance List and Proposed Regulatory Actions [thefdalawblog.com]
A Technical Guide to Ditosyl Amino Alcohol Derivatives: Synthesis, Mechanistic Insights, and Applications in Modern Chemistry
Foreword: The Architectonics of Asymmetry
In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, driven by the stringent demands of the pharmaceutical, agrochemical, and materials science industries. Nature’s own preference for chirality has inspired chemists to develop a vast toolkit of asymmetric transformations. Within this toolkit, chiral ligands—molecules that impart their handedness to a catalytic process—are the master architects. Among the most privileged and robust of these are the ditosyl amino alcohol derivatives, particularly the N,N'-ditosylated 1,2-diamines.
This guide eschews a conventional review format. Instead, it serves as a technical deep-dive for the practicing researcher and drug development professional. We will explore the foundational logic behind the synthesis of these ligands, dissect their mechanism of action in cornerstone asymmetric reactions, and survey their application where precision and stereocontrol are not just desired, but essential. Our focus will be on the causality behind the chemistry—why these structures are so effective and how their features can be rationally tuned for optimal performance.
The Ditosyl Motif: More Than a Protecting Group
The "ditosyl" component, two p-toluenesulfonyl (Ts) groups, is the defining feature of this ligand class. While often introduced as a protecting group for amines, its role in catalysis is far more profound.
-
Electronic Activation: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton. In many catalytic cycles, particularly in transfer hydrogenation, this acidic proton participates directly in the hydrogen transfer step, facilitating a concerted, low-energy pathway.
-
Steric Directing Group: The bulky tosyl groups create a well-defined, rigid chiral pocket around the metal center to which they coordinate. This steric environment is the primary determinant of enantioselectivity, as it forces the substrate to approach the metal from a specific trajectory, leading to the preferential formation of one enantiomer.
-
Chelation and Stability: Ditosylated 1,2-diamines act as powerful bidentate ligands, forming stable five-membered chelate rings with transition metals like Ruthenium, Rhodium, and Copper. This stable coordination sphere is crucial for maintaining the catalyst's integrity and activity throughout the reaction.
Chiral 1,2-diamines are foundational to the synthesis of these ligands and are ubiquitous in biologically active compounds and are widely applied as chiral auxiliaries and organocatalysts. Their importance has spurred the development of numerous catalytic methods for their synthesis.
Synthetic Strategies: Forging the Chiral Core
The modularity of ditosyl amino alcohol derivatives is a key advantage, allowing for extensive variation of the chiral backbone to fine-tune the catalyst's properties. The synthesis almost invariably begins with an enantiopure 1,2-diamine or a precursor like a 1,2-amino alcohol.
General Synthetic Workflow
A common and reliable pathway to access these ligands involves the tosylation of a commercially available or synthetically prepared chiral 1,2-diamine.
Caption: General workflow for the synthesis of N,N'-ditosyl-1,2-diamine ligands.
Field-Proven Protocol: Synthesis of (1R,2R)-N,N'-Ditosyl-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)
This protocol outlines the synthesis of one of the most widely used ligands in asymmetric transfer hydrogenation, developed by Noyori and coworkers.
Causality Behind Choices:
-
(1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN): The starting material's C2 symmetry and defined stereochemistry are the ultimate source of chirality for the entire catalytic process.
-
p-Toluenesulfonyl chloride (TsCl): The source of the critical tosyl groups. An excess is used to ensure complete reaction of both amino groups.
-
Pyridine/Triethylamine (Et3N): Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
Dichloromethane (DCM): A common, relatively non-polar solvent that readily dissolves the reactants but often allows the product to precipitate upon completion or concentration, aiding in purification.
-
0°C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve (1R,2R)-(+)-1,2-diphenylethylenediamine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Base: Add triethylamine (2.5 eq.) or pyridine to the solution.
-
Tosylation: Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from a mixture of DCM and hexanes) or by column chromatography on silica gel to yield the pure (1R,2R)-TsDPEN ligand.
Applications in Asymmetric Catalysis: The Workhorse of Transfer Hydrogenation
The premier application of ditosyl diamine derivatives is as ligands in the transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. This reaction is a cornerstone of industrial synthesis for producing chiral alcohols and amines.
Asymmetric Transfer Hydrogenation of Ketones
A catalyst system typically composed of a Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ditosyl diamine ligand is highly effective for the reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with excellent enantioselectivity.
Mechanism of Action: The catalytic cycle, often referred to as the Noyori-type outer-sphere mechanism, avoids direct coordination of the substrate to the metal center.
-
Catalyst Activation: The precatalyst reacts with the chiral ligand and a base (often in the hydrogen source, like isopropanol or a formate salt) to form the active 16-electron Ru-hydride species.
-
Hydrogen Transfer: The ketone substrate interacts with the active catalyst through a hydrogen-bonding network involving the acidic N-H of the ligand and the Ru-H hydride. This creates a highly organized, six-membered pericyclic transition state.
-
Stereodifferentiation: The chiral environment created by the ligand's backbone (e.g., the phenyl groups in TsDPEN) and the bulky tosyl groups forces the ketone to orient in a way that minimizes steric clash. This orientation dictates which face of the carbonyl is reduced, leading to high enantioselectivity.
-
Product Release & Regeneration: The chiral alcohol product is released, and the 18-electron Ru-amido complex is formed. This complex then reacts with the hydrogen donor (e.g., isopropanol) to regenerate the active Ru-hydride catalyst, releasing acetone as a byproduct and completing the cycle.
Methodological & Application
Application Notes & Protocols: Strategic Tosylation of D-Phenylalaninol for Chiral Synthesis
This technical guide provides a comprehensive protocol for the tosylation of D-phenylalaninol, a critical chiral building block in pharmaceutical development. The conversion of the primary hydroxyl group of D-phenylalaninol into a tosylate is a foundational step, transforming it from a poor leaving group into an excellent one, thereby facilitating a wide array of nucleophilic substitution reactions essential for the synthesis of complex, high-value molecules.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.
D-phenylalanine and its derivatives are crucial components in various therapeutic agents, including treatments for type 2 diabetes and antiviral drugs.[4] The strategic modification of D-phenylalaninol, via tosylation, allows for the introduction of diverse functional groups while preserving the critical stereochemistry of the parent molecule. The reaction with p-toluenesulfonyl chloride (TsCl) proceeds with retention of configuration at the carbon atom bearing the alcohol because the C-O bond remains intact throughout the transformation.[2][5]
Core Principles & Reaction Mechanism
The tosylation of an alcohol is a classic and reliable transformation in organic synthesis. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride.[2] This process is facilitated by a base, typically a tertiary amine like triethylamine (TEA) or pyridine, which serves two primary functions: it neutralizes the hydrochloric acid (HCl) generated during the reaction and deprotonates the intermediate oxonium ion to yield the final tosylate ester.[2][5]
The key to the success of this reaction lies in activating the hydroxyl group. The tosyl group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance across the three oxygen atoms, rendering it a very weak base.[1]
Caption: Reaction mechanism for the tosylation of D-phenylalaninol.
Detailed Experimental Protocol
This protocol is optimized for the efficient and high-yield synthesis of O-tosyl-D-phenylalaninol. It is imperative that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the p-toluenesulfonyl chloride.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| D-Phenylalaninol | ≥98% enantiomeric purity | Sigma-Aldrich | Chiral integrity is critical. |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | TCI Chemicals | Should be a fine, dry powder.[7] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Acros Organics | Distill from CaH₂ before use. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Alfa Aesar | Used as a catalyst.[6] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | VWR | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-phenylalaninol (1.0 eq., e.g., 5.00 g, 33.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Cooling: Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.
-
Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq., e.g., 6.9 mL, 49.5 mmol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq., e.g., 0.40 g, 3.3 mmol).[6]
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq., e.g., 7.56 g, 39.6 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 40% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.
-
Self-Validation Check: On the TLC plate, the starting material (D-phenylalaninol) should show a low Rf value, while the product (O-tosyl-D-phenylalaninol) will have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.
-
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of deionized water.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure O-tosyl-D-phenylalaninol as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2]
Process Workflow and Logic
Caption: Experimental workflow for the tosylation of D-phenylalaninol.
Safety and Handling
p-Toluenesulfonyl Chloride (TsCl):
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[8] Reacts with water to release hydrochloric acid.[9] It is also a lachrymator.[8]
-
Handling: Must be handled in a chemical fume hood. Wear impervious gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7][8] Avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]
-
Solvents and Reagents:
-
Dichloromethane (DCM): A suspected carcinogen. Handle with care in a well-ventilated fume hood.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
All waste should be disposed of following institutional and local environmental regulations.
References
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. PubMed. [Link]
- Method for purifying L-phenylalanine.
-
Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. PMC. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]
-
p. 943 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
PURIFICATION AND CHARACTERIZATION OF A PHENYLALANINE AMMONIA-LYASE FROM OCIMUM BASILICUM. ResearchGate. [Link]
- Purification of L-phenylalanine.
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET - Tosyl chloride. arkem-group.com. [Link]
-
Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%(titr.). Cole-Parmer. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemlett.com [jchemlett.com]
- 4. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
Application Note: Stereoretentive Synthesis of (R)-2-Benzyl-1-tosylaziridine from D-Phenylalaninol
Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Application: Synthesis of chiral electrophilic building blocks for peptidomimetics, unnatural amino acids, and alkaloid APIs.
Introduction & Mechanistic Rationale
Chiral aziridines are highly strained, "spring-loaded" three-membered heterocycles that serve as premium electrophiles in organic synthesis [1]. When functionalized with an electron-withdrawing N-tosyl group, the aziridine ring becomes highly activated toward regioselective nucleophilic ring-opening, making it an indispensable intermediate in drug development [2].
The synthesis of (R)-2-benzyl-1-tosylaziridine from D-phenylalaninol (derived from inexpensive D-phenylalanine) is achieved via a highly efficient, one-pot biphasic protocol. This method circumvents the need to isolate the unstable N,O-ditosylate intermediate, utilizing a simple inorganic base to drive both the protection and the intramolecular 1,3-elimination (SN2 cyclization) [1].
The Causality of Reagent Selection
-
Dual Utility of the Tosyl Group: The addition of p-toluenesulfonyl chloride (TsCl) serves two critical functions. First, O-tosylation transforms the primary hydroxyl group from a poor leaving group into an excellent one (OTs). Second, N-tosylation drastically lowers the pKa of the amine, allowing it to be easily deprotonated by aqueous base.
-
Biphasic System (DCM/H2O): A biphasic system is employed to protect the highly reactive TsCl from rapid hydrolysis. The TsCl remains in the organic dichloromethane (DCM) phase, while the acid-base chemistry (neutralization of HCl and deprotonation of the sulfonamide) occurs rapidly at the liquid-liquid interface.
-
Stereochemical Integrity: The deprotonated nitrogen anion undergoes an intramolecular SN2 attack on the C1 carbon. Because the C1 carbon is achiral (a CH2 group) and the stereocenter resides exclusively at C2, the cyclization proceeds with complete retention of the original (R)-configuration.
Experimental Workflow & Mechanism
Caption: One-pot biphasic workflow for the synthesis of chiral N-tosyl aziridines.
Caption: Mechanistic pathway of the base-promoted intramolecular SN2 cyclization.
Quantitative Data & Reagent Preparation
The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. The massive excess of KOH is a deliberate design choice to ensure the aqueous phase remains highly alkaline, neutralizing the 2 equivalents of HCl generated during tosylation and leaving sufficient hydroxide to drive the cyclization [1].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| D-Phenylalaninol | 151.21 | 1.0 | 1.51 g | Chiral starting material |
| p-Toluenesulfonyl chloride | 190.65 | 2.5 | 4.77 g | Electrophile / Activating agent |
| Potassium Hydroxide (KOH) | 56.11 | 10.0 | 5.61 g | Base / Acid scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 30 mL | Organic phase |
| Distilled Water (H2O) | 18.02 | Solvent | 30 mL | Aqueous phase |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Visual cues and chromatographic markers are embedded within the steps to ensure the chemist can verify the reaction trajectory in real-time.
Phase 1: Biphasic Setup and Tosylation
-
System Initialization: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, dissolve D-phenylalaninol (1.51 g, 10 mmol) in DCM (30 mL).
-
Base Addition: Prepare a solution of KOH (5.61 g, 100 mmol) in distilled water (30 mL). Slowly add this aqueous solution to the DCM mixture.
-
Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous stirring (>800 rpm).
-
Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is critical for the phase-transfer dynamics. The 0 °C temperature suppresses the competitive hydrolysis of TsCl by water.
-
-
Electrophile Addition: Add p-toluenesulfonyl chloride (4.77 g, 25 mmol) portion-wise over 10 minutes to prevent thermal runaway.
Phase 2: In Situ Cyclization & Validation
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue vigorous stirring for 2 to 4 hours.
-
In-Process Control (TLC Validation): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 7:3, UV visualization).
-
Self-Validation Marker: The highly polar starting material (baseline) will disappear. You will observe the transient appearance of the N,O-ditosylate intermediate (Rf ~0.3), which will ultimately convert into the highly non-polar aziridine product (Rf ~0.6). The reaction is complete when the intermediate spot is fully consumed.
-
Phase 3: Workup and Purification
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer.
-
Extraction: Extract the remaining aqueous layer with additional DCM (2 × 15 mL) to ensure quantitative recovery. Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase with saturated NaCl solution (brine, 20 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 8:2) or via recrystallization from hot hexanes/ethyl acetate to afford pure (R)-2-benzyl-1-tosylaziridine as a white crystalline solid.
Analytical Characterization (E-E-A-T Validation)
To definitively prove that the cyclization was successful and the ring is closed, 1H NMR (CDCl3, 400 MHz) must be utilized. The aziridine ring protons are highly diagnostic due to the shielding effect of the strained ring:
-
Absence of Exchangeable Protons: The successful formation of the product is immediately validated by the disappearance of the broad O-H and N-H signals present in the starting material and intermediates.
-
Aziridine Ring Protons (C1): The C1 methylene protons of the aziridine ring are diastereotopic and appear characteristically upfield. Look for two distinct doublets at approximately 2.1 ppm (d, J = 4.5 Hz, 1H) and 2.6 ppm (d, J = 7.0 Hz, 1H).
-
Chiral Center Proton (C2): The methine proton at the C2 position appears as a complex multiplet around 2.8–3.0 ppm (m, 1H).
-
Tosyl Marker: A sharp, distinct singlet integrating to 3H will appear at 2.4 ppm , confirming the retention of the N-tosyl activating group.
References
Application Notes & Protocols: Nucleophilic Substitution Reactions of O-Tosyl D-Phenylalaninol
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic substitution reactions of O-tosyl D-phenylalaninol. As a pivotal chiral building block, D-phenylalaninol is readily converted into its O-tosylated derivative, a highly versatile electrophile for the stereospecific synthesis of a wide array of functionalized molecules. We will explore the underlying mechanistic principles, provide validated step-by-step protocols for key transformations, and discuss the critical parameters that govern reaction success. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry who require robust methods for the preparation of enantiopure compounds.
Introduction: The Strategic Value of O-Tosyl D-Phenylalaninol
Chiral amines and their derivatives are foundational structural motifs in a significant portion of commercial pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their biological activity is often intrinsically linked to their stereochemistry. D-phenylalaninol, derived from the natural amino acid D-phenylalanine, represents an inexpensive and readily available source of chirality. However, its primary hydroxyl group possesses limited reactivity.
The strategic conversion of this hydroxyl group into a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group. This is because the tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles.[4][5] The resulting intermediate, O-tosyl D-phenylalaninol, thus becomes a powerful electrophile for constructing new carbon-nucleophile bonds with high fidelity, preserving the original stereochemical integrity of the adjacent chiral center. These reactions are indispensable for synthesizing chiral building blocks like β-amino azides, unnatural amino acids, and chiral diamines, which are of paramount importance in drug discovery.[6][7]
Core Synthesis: Preparation of N-Boc-O-Tosyl-D-Phenylalaninol
For most nucleophilic substitution reactions, it is imperative to protect the primary amine of D-phenylalaninol. This prevents self-reaction (N-alkylation) or reaction with the incoming nucleophile. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its ease of installation and its stability under the conditions of tosylation and subsequent substitution, while being readily removable with mild acid.[8][9][10]
The overall synthetic workflow involves two key stages: N-protection followed by O-tosylation.
Caption: Two-stage synthesis of the key electrophilic intermediate.
Protocol 1: Synthesis of N-Boc-O-Tosyl-D-Phenylalaninol
A. N-Boc Protection of D-Phenylalaninol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-phenylalaninol (1.0 eq.) and dissolve in a suitable solvent mixture such as 1:1 Dichloromethane (DCM)/Water or THF/Water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (TEA, 1.5 eq.) or aqueous sodium hydroxide (2.0 eq.). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the organic solvent used.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: If using DCM, separate the organic layer. If using THF, remove the THF under reduced pressure. Wash the organic residue or aqueous mixture with 1 M HCl (to remove excess base) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-D-phenylalaninol, which is often a white solid and can be used directly in the next step.
B. O-Tosylation of N-Boc-D-Phenylalaninol
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-D-phenylalaninol (1.0 eq.) in anhydrous DCM (or pyridine if used as both solvent and base).[11]
-
Reagent Addition: Cool the solution to 0 °C. Sequentially add 4-dimethylaminopyridine (DMAP, 0.1 eq., catalyst) and triethylamine (TEA, 1.5 eq.) if not using pyridine as the solvent. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by slowly adding cold water. Separate the organic layer and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to afford N-Boc-O-tosyl-D-phenylalaninol as a crystalline solid.
The SN2 Reaction: Mechanism and Stereochemistry
The displacement of the tosylate group proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][12][13] This pathway is favored because the tosylate is attached to a primary carbon, which is sterically unhindered.
Key Mechanistic Features:
-
Concerted Process: The nucleophile attacks the electrophilic carbon at the same time as the carbon-oxygen bond of the leaving group breaks. There is no intermediate.
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group (180°).[12][13]
-
Inversion of Configuration: This backside attack results in an inversion of the stereochemical configuration at the carbon center undergoing substitution. This is known as a Walden inversion.[12][14][15] It is critical to note that for O-tosyl D-phenylalaninol, the substitution occurs at the CH₂-OTs carbon, which is not a stereocenter. Therefore, the stereochemistry of the adjacent carbon (the original stereocenter of D-phenylalaninol) remains unchanged throughout the reaction.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 3. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: High-Fidelity Reduction of N,O-Ditosyl-D-Phenylalaninol with LiAlH₄
This Application Note provides a rigorous technical guide for the reduction of N,O-ditosyl-D-phenylalaninol using Lithium Aluminum Hydride (LiAlH₄). This transformation is a critical stereospecific route in the synthesis of chiral amines, specifically amphetamine-type scaffolds used in neuropsychiatric drug development (e.g., Lisdexamfetamine).
Disclaimer
This document is for educational and research purposes only. The reaction described yields precursors to controlled substances (amphetamine isomers). Users must comply with all local, state, and federal regulations regarding the synthesis and handling of Schedule II controlled substances and their precursors.
Executive Summary
The reduction of N,O-ditosyl-D-phenylalaninol (1) with LiAlH₄ is a reductive defunctionalization used to convert a primary alcohol (activated as a sulfonate ester) into a methyl group while preserving the stereochemical integrity of the adjacent amine. Unlike direct displacement, this reaction typically proceeds via an in situ generated aziridine intermediate , followed by regioselective ring-opening.
Target Product: (S)-1-phenyl-2-(p-toluenesulfonamido)propane (N-Tosyl-D-Amphetamine).
Key Transformation:
Mechanistic Insight & Reaction Pathway
To ensure reproducibility, researchers must understand that this is not a simple SN2 displacement of the tosylate by hydride. The mechanism involves an intramolecular cyclization followed by reductive opening.
Pathway Analysis
-
Deprotonation: LiAlH₄ acts as a base, deprotonating the sulfonamide nitrogen (
). -
Aziridine Formation: The resulting amide anion performs an intramolecular nucleophilic attack on the adjacent methylene carbon bearing the O-tosyl group (3-exo-tet cyclization), expelling the tosylate leaving group to form (S)-2-benzyl-1-tosylaziridine .
-
Regioselective Ring Opening: Hydride (
) attacks the less hindered primary carbon of the aziridine ring. This regioselectivity is governed by steric hindrance at the secondary carbon (benzyl position). -
Result: The C-N bond at the chiral center remains untouched, preserving the stereochemistry. The primary carbon is reduced to a methyl group.
Mechanism Diagram (Graphviz)
Figure 1: Mechanistic pathway from acyclic precursor to reduced product via aziridine intermediate.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| N,O-Ditosyl-D-Phenylalaninol | Substrate | Dry, recrystallized (purity >98%) |
| LiAlH₄ (Lithium Aluminum Hydride) | Reductant | 1.0 M solution in THF or powder (95%) |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, distilled from Na/Benzophenone or inhibitor-free |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous, granular |
| Rochelle's Salt | Quenching | Saturated aqueous solution (Potassium Sodium Tartrate) |
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon or Nitrogen for 15 minutes.
-
Safety Note: LiAlH₄ is pyrophoric. Handle in a fume hood away from moisture.
Step 2: Reagent Addition
-
Charge the flask with LiAlH₄ (4.0 equivalents) suspended in anhydrous THF (0.2 M concentration relative to substrate).
-
Rationale: Excess hydride is required to deprotonate the nitrogen, reduce the aziridine, and account for any adventitious moisture.
-
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve N,O-ditosyl-D-phenylalaninol (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the LiAlH₄ suspension over 20–30 minutes.
-
Observation: Gas evolution (
) will occur upon addition due to deprotonation of the sulfonamide.
-
Step 3: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux (66°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 3:1). The starting material (
) should disappear, and a less polar product ( ) should appear. -
Note: The intermediate aziridine is transient and rarely observed if reflux is sufficient.
-
Step 4: Fieser Workup (Critical for Yield)
-
Cool the reaction mixture to 0°C .
-
Dilute with diethyl ether (equal volume to THF).
-
Quench carefully (dropwise) in this specific order (Fieser method for
grams of LiAlH₄):-
Add
mL Water . -
Add
mL 15% NaOH (aq) . -
Add
mL Water .
-
-
Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake with diethyl ether.
Step 5: Isolation & Purification
-
Dry the combined filtrate over anhydrous
. -
Concentrate under reduced pressure (Rotovap).[2]
-
Purification: The crude oil usually crystallizes upon standing. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the reduction process.
Data Interpretation & Troubleshooting
Expected Results
| Parameter | Value / Description |
| Yield | 75% – 85% |
| Physical State | White crystalline solid or viscous oil |
| Melting Point | 63–65°C (Lit. value for N-tosyl-amphetamine) |
| Stereochemistry | Retention of configuration (D-isomer) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete aziridine opening or aluminum emulsion. | Increase reflux time; Switch to Rochelle's salt workup to break emulsions. |
| Recovery of Aziridine | Insufficient hydride or temperature too low. | Ensure LiAlH₄ quality; Maintain vigorous reflux. |
| Cleavage of N-Ts | Reaction too vigorous or prolonged. | While rare with LAH alone, avoid reflux times >12h unless free amine is desired (requires forcing conditions). |
Safety & Compliance
-
Lithium Aluminum Hydride: Reacts violently with water/protic solvents releasing hydrogen gas. Class 4.3 Dangerous When Wet.
-
Tosylates: Alkyl tosylates are potential alkylating agents and should be treated as genotoxic impurities (GTIs). Handle with double gloves and in a fume hood.
-
Regulatory: The product is a protected precursor to amphetamine. Ensure all inventory is logged according to DEA/local authority guidelines for List I chemicals.
References
-
Ghorai, M. K., et al. (2005). "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Chemistry Letters. Link (Context on aziridine opening mechanics).
-
Zwierzak, A., et al. (1998).[3] "N-Phosphorylated aziridines... regiospecific ring opening." International Journal for Rapid Communication of Synthetic Organic Chemistry. (Discusses regioselectivity in similar systems).
-
Granander, J., Sott, R., & Hilmersson, G. (2002).[4] "Reduction of (S)-Phenylalanine...". Tetrahedron, 58, 4717-4725.[4] Link (Foundational protocols for amino acid reduction).
-
Searles, S., et al. (1951). "The Reaction of Ethylene Sulfide and Ethyleneimine with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(8), 3704–3706. Link (Classic mechanism of aziridine reduction by LAH).
-
BenchChem Technical Notes. "N-Detosylation in Organic Synthesis." Link (Stability of N-Tosyl groups).
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
Application Notes & Protocols: Mastering Ring-Closing Conditions for N-Tosyl Aziridine Formation
Introduction: The Strategic Importance of N-Tosyl Aziridines
Aziridines, the smallest nitrogen-containing heterocycles, are powerful and versatile intermediates in modern organic synthesis.[1][2] Their inherent ring strain (26-27 kcal/mol) makes them susceptible to highly regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds.[1][2][3] Activation of the aziridine nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group, significantly enhances this reactivity towards nucleophiles.[1][4] Consequently, N-tosyl aziridines are prized building blocks for synthesizing substituted amines, amino alcohols, and other heterocyclic systems that are core motifs in pharmaceuticals and natural products.[4]
The most direct and widely utilized method for synthesizing chiral N-tosyl aziridines is the intramolecular cyclization of 1,2-amino alcohols.[1][4] This guide provides a comprehensive overview of the mechanistic principles, a detailed analysis of critical reaction parameters, and field-tested protocols to empower researchers in optimizing this crucial transformation.
Part 1: Mechanistic Underpinnings of Aziridine Formation
The conversion of a 1,2-amino alcohol to an N-tosyl aziridine is fundamentally an intramolecular SN2 reaction. The process involves three key stages: activation of the nitrogen, activation of the oxygen, and base-mediated ring closure.
-
Nitrogen Activation : The primary amino group is first protected and activated by reaction with p-toluenesulfonyl chloride (TsCl), forming a sulfonamide. The resulting acidic N-H proton (pKa ≈ 10-11) is crucial for the subsequent cyclization step.
-
Oxygen Activation : The hydroxyl group is a poor leaving group and must be converted into a good leaving group. In the most efficient protocols, this is achieved by a second tosylation event using excess TsCl, forming a bis-tosylated intermediate in situ.[4]
-
Ring Closure : A suitable base deprotonates the N-tosylamide, generating a potent nitrogen nucleophile. This anion then displaces the O-tosyl leaving group via a backside attack, leading to the formation of the aziridine ring with a clean inversion of stereochemistry at the carbon center bearing the leaving group.[1]
The stereospecificity of this reaction is a cornerstone of its synthetic utility, allowing for the reliable transfer of chirality from the starting amino alcohol to the final aziridine product.
Figure 1. General mechanism for N-tosyl aziridine formation.
Part 2: A Guide to Optimizing Reaction Conditions
The success of the N-tosyl aziridination hinges on the judicious selection of the base and solvent system, tailored to the specific substrate. The primary challenge is to promote efficient cyclization of the bis-tosylated intermediate while minimizing side reactions.
Causality Behind Experimental Choices: Base and Solvent Systems
Two complementary one-pot procedures have emerged as highly effective and reliable.[4][5] The choice between them is dictated primarily by the steric hindrance of the starting amino alcohol.
-
For Less Hindered Substrates (e.g., from Alanine, Valine): A strong base in a biphasic system is highly effective. Potassium hydroxide (KOH) in a water/dichloromethane mixture provides a robust environment where the tosylation and subsequent 1,3-elimination occur rapidly.[4] The vigorous stirring required for such phase-transfer conditions ensures efficient reaction at the interface.
-
For More Hindered Substrates (e.g., from Leucine, Phenylalanine): Steric hindrance can slow down one or both tosylation steps. In these cases, a milder base in a polar aprotic solvent provides a more controlled and higher-yielding reaction.[4][6] Anhydrous potassium carbonate (K₂CO₃) in acetonitrile is the system of choice, allowing the reaction to proceed smoothly at room temperature over several hours.[4] Using a weaker base prevents the premature decomposition of reagents and products that can occur under harsher conditions with sterically demanding substrates.
Data Summary: Condition Selection
The following table summarizes the recommended conditions based on substrate structure, providing a clear guide for experimental design.
| Entry | Starting Amino Alcohol (R-group) | Recommended Method | Base | Solvent System | Typical Yield | Reference |
| 1 | H (from Glycinol) | Method B | KOH | H₂O / CH₂Cl₂ | High | [4] |
| 2 | -CH₃ (from Alaninol) | Method B | KOH | H₂O / CH₂Cl₂ | >90% | [4] |
| 3 | -CH(CH₃)₂ (from Valinol) | Method B | KOH | H₂O / CH₂Cl₂ | >90% | [4] |
| 4 | -CH₂CH(CH₃)₂ (from Leucinol) | Method A | K₂CO₃ | Acetonitrile | >90% | [4] |
| 5 | -CH₂Ph (from Phenylalaninol) | Method A | K₂CO₃ | Acetonitrile | >90% | [4] |
Part 3: Detailed Experimental Protocols
The following protocols are self-validating systems designed for reliability and reproducibility. Adherence to stoichiometry and reaction conditions is critical for success.
Protocol A: For Higher Substituted Amino Alcohols (K₂CO₃ / Acetonitrile)
This method is ideal for amino alcohols with larger or more sterically demanding side chains.[4]
Materials:
-
(S)-Amino alcohol (1.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (4.0 mmol, 553 mg)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 mmol, 420 mg)
-
Acetonitrile (MeCN), anhydrous (2.0 mL)
-
Toluene (5.0 mL)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the (S)-amino alcohol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol).
-
Add anhydrous acetonitrile (2.0 mL) to the flask.
-
Stir the resulting suspension at room temperature. Add the p-toluenesulfonyl chloride (2.2 mmol) portion-wise over 5-10 minutes.
-
Allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Upon completion, add toluene (5.0 mL) to the reaction mixture to help precipitate the inorganic salts.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove all solid byproducts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-tosyl aziridine.
-
Purify the product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or crystallization.
Note: The resulting pure aziridines can be unstable and may polymerize upon standing at room temperature. For long-term storage, keep them at -30°C.[4]
Protocol B: For Less Hindered Amino Alcohols (KOH / H₂O-CH₂Cl₂)
This method is highly efficient for smaller amino alcohols.[4]
Materials:
-
(S)-Amino alcohol (1.0 mmol)
-
Potassium Hydroxide (KOH), pellets (2.0 g)
-
p-Toluenesulfonyl chloride (TsCl) (2.5 mmol, 477 mg)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Water (2.0 mL)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL).
-
Stir the biphasic mixture vigorously at room temperature to ensure efficient mixing.
-
Add p-toluenesulfonyl chloride (2.5 mmol) portion-wise over 10-15 minutes. The reaction is often exothermic; maintain the temperature with a water bath if necessary.
-
Continue to stir vigorously for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.
-
Upon completion, add ice and water (approx. 10 mL) to the reaction flask to dissolve the remaining KOH and salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, wash with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol A.
Figure 2. Generalized experimental workflow for aziridination.
Part 4: Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete reaction due to steric hindrance. 2. Base is not strong enough to effect cyclization. | 1. For hindered substrates, switch from Method B (KOH) to Method A (K₂CO₃) and increase reaction time.[4][6] 2. Ensure the base is of high quality and used in sufficient excess. |
| Bis-tosylate Intermediate Isolated | The cyclization (1,3-elimination) step has failed. | This is more common with hindered substrates. Use a stronger base or slightly elevated temperature (e.g., 40°C) to facilitate the ring closure. Ensure the base is not passivated. |
| Product Polymerization | The target N-tosyl aziridine is unstable, especially for less substituted analogs. | Work up the reaction promptly after completion. Purify quickly and do not leave the purified product at room temperature for extended periods. Store immediately at low temperatures (-30°C).[4] |
| Reaction is Messy / Multiple Spots on TLC | 1. Decomposition of starting material or product. 2. Use of wet acetonitrile in Method A. | 1. If the reaction is exothermic, use an ice bath during the TsCl addition. 2. While commercial undried acetonitrile often works, using anhydrous solvent can lead to a cleaner reaction.[4] |
References
-
Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]
-
Pinarci, A. A., et al. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. ChemComm. [Link]
-
Ishikawa, T. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, Vol. 85, No. 12, 2012. [Link]
-
Bieber, L. W., & de Araujo, M. C. F. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 2002, 7, 902-906. [Link]
-
Bieber, L. W., & de Araujo, M. C. F. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ResearchGate. [Link]
-
Hale, E. A., & Zhu, Q. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science, 2025. [Link]
-
Chakraborty, T., et al. Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Semantic Scholar. [Link]
-
Pinarci, A. A., et al. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 2024. [Link]
-
Macha, R., et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]
-
Synthesis of aziridines by Mitsunobu reaction (Methods A and B). ResearchGate. [Link]
-
Hodgson, D. M., et al. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 2013. [Link]
-
Kim, J., et al. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. PMC. [Link]
-
Bibi, A., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Li, X., et al. An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
Application Note: Reagents and Protocols for the Displacement of the O-Tosyl Group in Phenylalaninol
Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Protocol Guide
Executive Summary
Derivatives of phenylalaninol are foundational building blocks in asymmetric synthesis, peptidomimetic drug design, and the development of chiral ligands. A critical transformation in utilizing phenylalaninol is the functionalization of its primary hydroxyl group. Because the native hydroxyl moiety is a poor leaving group, it is typically activated via O-tosylation. The subsequent nucleophilic displacement of this O-tosyl group allows for the introduction of azides, amines, halides, or hydrides, enabling the synthesis of diverse chiral scaffolds such as diamines and amphetamine analogs[1][2].
This application note details the mechanistic rationale, reagent selection, and self-validating experimental protocols for the displacement of the O-tosyl group in N-protected phenylalaninol.
Mechanistic Overview & Causality (E-E-A-T)
As a synthetic chemist, understanding the causality behind each reaction step is critical for troubleshooting and optimizing yields.
Activation and Stereochemical Integrity
The conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) transforms it into an excellent leaving group due to the high resonance stabilization of the departing sulfonate anion. The subsequent displacement at the C1 position proceeds via a bimolecular nucleophilic substitution (
Neighboring Group Participation (NGP) and Aziridine Formation
A critical mechanistic caveat in this workflow is the potential for intramolecular cyclization. Phenylalaninol is typically N-protected (e.g., with a Boc or Cbz group) to prevent uncontrolled polymerization during tosylation. However, under strongly basic conditions or elevated temperatures, the carbamate nitrogen can act as an internal nucleophile. It attacks the C1 position, displacing the tosylate to form an N-protected aziridine[3].
-
Causality Insight: If your goal is an intermolecular
displacement (e.g., with an amine or azide), you must avoid overly strong bases and strictly control the reaction temperature to suppress this NGP pathway. Conversely, if chiral aziridines are the desired target, this pathway can be intentionally promoted using bases like NaH or KHMDS[3][4].
Reagents for Displacement
The choice of nucleophile dictates the final functional group. Below are the most common reagents utilized for O-tosyl displacement in phenylalaninol:
-
Sodium Azide (
): The premier reagent for synthesizing chiral diamines. The azide ion is a powerful, small nucleophile that efficiently displaces the tosylate in polar aprotic solvents (e.g., DMF) at 60–80 °C[5][6]. The resulting azide is easily reduced to a primary amine. -
Primary and Secondary Amines: Direct displacement with amines (e.g., pyrrolidine, morpholine, or substituted anilines) yields functionalized secondary or tertiary amines. This often requires an excess of the amine or an exogenous base (like
) to neutralize the liberated p-toluenesulfonic acid. -
Halides (NaI, LiBr): Finkelstein-type reactions convert the tosylate to a more reactive iodide or bromide. This is highly useful if the ultimate nucleophile is sterically hindered or weakly nucleophilic.
-
Hydrides (
, Superhydride): Nucleophilic hydride attack displaces the tosylate, effectively deoxygenating the molecule. This pathway is utilized to synthesize chiral amphetamine (phenethylamine) derivatives from phenylalaninol precursors.
Experimental Protocols
The following protocols form a self-validating system for the synthesis and subsequent displacement of N-Boc-L-phenylalaninol O-tosylate.
Protocol 1: Synthesis of N-Boc-L-phenylalaninol O-tosylate
Rationale: Triethylamine serves as the base to neutralize the HCl byproduct, while keeping the conditions mild enough to prevent premature aziridine formation.
-
Setup: Dissolve N-Boc-L-phenylalaninol (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (
or Ar).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Activation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) followed by portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv)[7].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor completion via TLC (stain with ninhydrin or phosphomolybdic acid).
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine), water, and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. The crude tosylate is generally pure enough for the next step but can be recrystallized from hexanes/EtOAc if necessary.
Protocol 2: Displacement with Sodium Azide
Rationale: DMF is required to solvate the
-
Setup: Dissolve the N-Boc-L-phenylalaninol O-tosylate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Nucleophilic Attack: Add sodium azide (
, 3.0 equiv). Safety Note: is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Keep the reaction strictly neutral/basic. -
Heating: Heat the mixture to 70–80 °C for 4–6 hours[5]. Monitor via LC-MS or TLC.
-
Workup (Critical Step): Cool to room temperature and dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer with water at least 4 times, followed by brine. Causality: DMF partitions into the aqueous phase; failing to wash thoroughly will poison the palladium catalyst in the next step.
-
Isolation: Dry over
, filter, and concentrate to yield the chiral azide intermediate.
Protocol 3: Reduction to Chiral Diamine (Staudinger Reduction)
Rationale: The Staudinger reduction is exceptionally mild and chemoselective, avoiding the need for high-pressure hydrogen gas while leaving the Boc protecting group intact.
-
Setup: Dissolve the azide intermediate in a mixture of THF and water (10:1 ratio, 0.1 M).
-
Reduction: Add triphenylphosphine (
, 1.5 equiv) at room temperature. The reaction will bubble as nitrogen gas ( ) is evolved. -
Hydrolysis: Once gas evolution ceases, heat the mixture to 50 °C for 3 hours to ensure complete hydrolysis of the aza-ylide intermediate.
-
Purification: Concentrate the mixture, acidify with 1M HCl, and wash with diethyl ether to remove triphenylphosphine oxide (
). Basify the aqueous layer with 2M NaOH and extract with DCM to isolate the pure primary amine.
Data Presentation
Table 1: Comparison of Nucleophilic Reagents for O-Tosyl Displacement in Phenylalaninol
| Reagent | Solvent / Temp | Product Class | Typical Yield | Mechanistic Notes & Caveats |
| DMF, 70–80 °C | Chiral Azide | 85–95% | Clean | |
| Substituted Amine | 60–80% | Steric bulk of the amine can reduce yields. Exogenous base ( | ||
| NaI | Acetone, Reflux | Alkyl Iodide | 90%+ | Finkelstein reaction. Driven by precipitation of sodium tosylate in acetone. |
| THF, 0 °C to RT | Deoxygenated Alkyl | 70–85% | Yields amphetamine derivatives. Highly exothermic; requires strict anhydrous conditions. | |
| NaH / KHMDS | THF, 0 °C | Chiral Aziridine | 75–90% | Intramolecular NGP pathway. The N-protecting group attacks C1, displacing the tosylate. |
Visualization: Reaction Pathways
Below is the logical workflow mapping the divergent synthetic pathways available from the O-tosylate intermediate.
Reaction pathways for the displacement of O-tosyl phenylalaninol derivatives.
References
-
Kaur, P., Chamberlin, A. R., Poulos, T. L., & Sevrioukova, I. F. (2016). Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. Journal of Medicinal Chemistry, 59(9), 4210–4220. URL:[Link]
-
Zawisza, A., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1731–1752. URL:[Link]
-
Chrzanowski, J., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. URL:[Link]
-
Samuels, E. R., & Sevrioukova, I. F. (2018). Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. Molecular Pharmaceutics, 15(1), 279–288. URL:[Link]
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- 5. WO2000056729A1 - Chemokine recpetor binding heterocyclic compounds - Google Patents [patents.google.com]
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Application Notes & Protocols: Solvent Selection for Reactions of N,O-ditosyl D-phenylalaninol
Abstract
N,O-ditosyl D-phenylalaninol is a pivotal chiral building block in synthetic organic chemistry, prized for its well-defined stereochemistry and the exceptional leaving group ability of its two tosylate moieties. The success of nucleophilic substitution and elimination reactions involving this substrate is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and optimize solvent choice. We will delve into the mechanistic underpinnings of how solvents dictate reaction pathways (SN2, SN1, E2), present tabulated data on solvent properties, and offer detailed, field-tested protocols for common transformations.
The Substrate: Understanding N,O-ditosyl D-phenylalaninol
N,O-ditosyl D-phenylalaninol is derived from the natural amino acid D-phenylalanine. Both the primary amine (N) and the primary alcohol (O) are functionalized with a p-toluenesulfonyl (tosyl, Ts) group.
Key Structural Features & Implications:
-
Chiral Center: The stereocenter at C2 (derived from D-phenylalanine) is crucial for asymmetric synthesis. Protecting this stereochemistry is often a primary objective.
-
Two Leaving Groups: Both the O-tosyl and N-tosyl groups can act as leaving groups. The O-tosyl group, being attached to a primary carbon, is generally more susceptible to SN2 displacement. The N-tosyl group is part of a sulfonamide, which is a stable functional group but can participate in reactions under specific conditions.
-
Excellent Leaving Group: The tosylate anion (TsO⁻) is a superb leaving group because its negative charge is delocalized through resonance, making it a very weak base.[1] This inherent stability facilitates its departure during nucleophilic substitution.
-
Solubility Profile: The presence of two large, aromatic tosyl groups and a phenyl ring makes the molecule relatively nonpolar and hydrophobic. It exhibits good solubility in a range of common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethyl acetate, but is poorly soluble in water.[2][3]
The Mechanistic Imperative: How Solvents Dictate Reaction Pathways
The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. For tosylates, the primary competing pathways are SN2, SN1, and E2.[4]
The S_N2 Pathway: The Preferred Route for Stereospecific Substitution
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is the most common and desirable pathway for displacing the O-tosyl group while maintaining stereochemical control. It proceeds via a concerted, one-step mechanism involving a backside attack by the nucleophile.[5][6] This results in a predictable inversion of configuration at the reaction center.[5]
Solvent of Choice: Polar Aprotic Solvents
Polar aprotic solvents are ideal for SN2 reactions.[4][7] These solvents possess a significant dipole moment, allowing them to dissolve ionic nucleophiles, but they lack acidic protons (like O-H or N-H bonds).[8]
-
How they work: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, but they poorly solvate the anion (the nucleophile).[7][8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of SN2 attack.[8]
-
Common Examples: Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Consequence: Faster reaction rates and higher yields for the desired SN2 product. Rate constants for SN2 reactions can be up to 10⁵ times greater in polar aprotic solvents compared to protic ones.[9]
S_N1 and Elimination Pathways: Potential Pitfalls
S_N1 Reactions & Polar Protic Solvents: The SN1 mechanism involves a two-step process: the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is strongly favored by polar protic solvents (e.g., water, methanol, ethanol).[10] These solvents excel at stabilizing both the departing tosylate anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. For N,O-ditosyl D-phenylalaninol, an SN1 pathway is highly undesirable as the planar carbocation intermediate would lead to racemization, destroying the stereochemical integrity of the molecule.
E2 Reactions: The E2 (Elimination, Bimolecular) pathway competes with SN2, especially when using strong, sterically hindered bases. It results in the formation of an alkene. The choice of solvent can also influence the SN2/E2 ratio. While polar aprotic solvents are generally preferred for SN2, using a strong base like potassium tert-butoxide (t-BuOK) even in a solvent like THF will heavily favor elimination.[11]
Solvent Selection Logic Diagram
The following diagram illustrates the decision-making process for solvent selection based on the desired reaction outcome.
Caption: Solvent selection flowchart based on desired reaction pathway.
Practical Guide: Solvent Properties and Data
The choice among suitable polar aprotic solvents often comes down to balancing reactivity, solubility, and practical considerations like boiling point and ease of removal.
Table 1: Properties of Common Solvents for N,O-ditosyl D-phenylalaninol Reactions
| Solvent | Formula | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 56 | Good general-purpose solvent, volatile, easy to remove. Excellent for many common nucleophiles. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 37.5 | 82 | Higher polarity than acetone, good for less reactive nucleophiles. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153 | Highly polar, excellent solvating power for ionic salts. High boiling point requires vacuum for removal. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 46.7 | 189 | Highest polarity, superb for very sluggish reactions. Very high boiling point, can be difficult to remove completely. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 | Less polar, but excellent for organometallic reagents and strong bases (for E2). Must be dry. |
| Methanol (MeOH) | CH₄O | Polar Protic | 32.7 | 65 | AVOID for S_N2 . Promotes S_N1/racemization. Can act as a nucleophile itself. |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 24.6 | 78 | AVOID for S_N2 . Similar issues to methanol. |
Data compiled from various sources, including Murov (2022).[12]
Experimental Protocols
The following protocol provides a robust, general methodology for performing an SN2 reaction on N,O-ditosyl D-phenylalaninol.
Protocol: General Procedure for S_N2 Displacement with an Anionic Nucleophile
Objective: To displace the primary O-tosylate of N,O-ditosyl D-phenylalaninol with a generic nucleophile (e.g., NaN₃, NaCN) with inversion of stereochemistry.
Materials:
-
N,O-ditosyl D-phenylalaninol (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or Acetone)
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add N,O-ditosyl D-phenylalaninol (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMF, approx. 0.1 M concentration). Stir until fully dissolved.
-
Nucleophile Addition: Add the anionic nucleophile (e.g., NaN₃, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at the desired temperature. For many common nucleophiles, room temperature is sufficient. For less reactive nucleophiles, the reaction may be gently heated (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product should have a different R_f value than the starting material.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure, stereochemically inverted product.
Experimental Workflow Diagram
Caption: Standard experimental workflow for S_N2 reactions.
Troubleshooting and Advanced Considerations
-
Low Reactivity: If the reaction is sluggish, consider switching to a more polar solvent (e.g., from Acetone to DMF, or DMF to DMSO). Gentle heating can also increase the reaction rate.
-
Side Products: The formation of elimination products suggests the nucleophile may be too basic. Using a less hindered, more nucleophilic reagent can help. Ensure the reaction temperature is not excessively high.
-
Solvent Purity: For SN2 reactions, the use of anhydrous (dry) solvents is critical. Trace amounts of water can protonate and deactivate the nucleophile, slowing the reaction.
-
Work-up with High-Boiling Solvents: When using DMF or DMSO, it is crucial to perform thorough aqueous washes during the work-up to remove the solvent before concentration, as it is difficult to remove by evaporation alone.
References
- Van Draanen, N. A., & Hengst, L. (2010). Synthesis of Phenyllactic Acid from Phenylalanine.
- Indiana University. (2015). C343, Organic Chemistry Laboratory I, Experiment 8: The Conversion of Phenylalanine to Phenyllactic Acid.
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
bioRxiv. (2025, September 19). Molecular trick to reverse SN2 mechanism in hydrolytic enzyme. Retrieved from [Link]
-
Request PDF. (n.d.). The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate. Retrieved from [Link]
-
PMC. (n.d.). Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Retrieved from [Link]
-
ACS Publications. (2014, July 3). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]
-
YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]
-
YouTube. (2020, November 2). The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1. Retrieved from [Link]
-
ResearchGate. (n.d.). Handbook of organic solvent properties. Retrieved from [Link]
-
Liskon Biological. (2025, February 26). Synthesis of L-Phenylalaninol. Retrieved from [Link]
-
Association for University Regional Campuses of Ohio. (2016). AURCO Journal, Spring 2016, Volume 22. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
-
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: About - Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Murov, S. L. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
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Catalytic hydrogenation of ditosyl phenylalaninol derivatives
An In-Depth Guide to the Catalytic Hydrogenation of Ditosyl Phenylalaninol Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Phenylalaninol and Tosyl Group Deprotection
Phenylalaninol, a chiral amino alcohol derived from the essential amino acid phenylalanine, serves as a crucial building block in the synthesis of high-value molecules, including pharmaceuticals and chiral auxiliaries.[1][2][3] Its bifunctional nature, possessing both a primary amine and a primary alcohol, necessitates the use of protecting groups during synthetic campaigns to ensure regioselectivity and prevent unwanted side reactions.
The p-toluenesulfonyl (tosyl or Ts) group is a robust and highly effective protecting group for both amines and alcohols, forming stable sulfonamides and sulfonate esters, respectively.[4][5] Its stability across a wide range of reaction conditions makes it an excellent choice for multi-step syntheses.[5][6] However, this same stability presents a significant challenge when it comes time for deprotection. While traditional methods often rely on harsh acidic conditions or potent reducing agents like sodium naphthalenide, these conditions can be incompatible with sensitive functional groups elsewhere in the molecule.[4][6][7]
Catalytic hydrogenation offers a milder, cleaner, and often more selective alternative for the cleavage of protecting groups. This application note provides a comprehensive technical guide to the deprotection of N,O-ditosyl phenylalaninol derivatives via heterogeneous catalytic hydrogenation, a key transformation for liberating the parent amino alcohol. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer field-proven insights for troubleshooting and optimization.
Mechanistic Rationale: The Role of the Heterogeneous Catalyst
The deprotection of tosyl groups via catalytic hydrogenation is a form of hydrogenolysis, involving the cleavage of C-N, C-O, or in this case, N-S and O-S bonds by hydrogen on a metal surface. The process is facilitated by a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).[8][9]
The generally accepted mechanism proceeds through several key stages:
-
Adsorption: Both the ditosyl phenylalaninol substrate and molecular hydrogen (H₂) are adsorbed onto the high-surface-area palladium catalyst.[9][10]
-
Hydrogen Activation: The H-H bond in molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium hydride (Pd-H) species.[9]
-
Bond Cleavage (Hydrogenolysis): The adsorbed substrate interacts with the surface-bound hydrogen atoms. The N-S bond of the sulfonamide and the O-S bond of the sulfonate ester are sequentially cleaved. This is the most challenging step due to the strength of these bonds. The use of more active catalysts, such as Pearlman's catalyst (Pd(OH)₂/C), or more forcing conditions like increased hydrogen pressure and temperature, may be required to facilitate this cleavage efficiently.[11]
-
Desorption: The final products, L-phenylalaninol and toluene-p-sulfonic acid (or its reduced derivatives), desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.
Caption: General mechanism of heterogeneous catalytic hydrogenolysis.
Experimental Application & Protocols
This section provides a detailed, self-validating protocol for the catalytic hydrogenation of N,O-ditosyl-L-phenylalaninol. The inclusion of in-process monitoring ensures that the reaction can be tracked to completion, validating the outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,O-ditosyl-L-phenylalaninol | ≥98% | Varies | Substrate |
| Palladium on Carbon (10% Pd/C) | Catalyst grade | Varies | Standard catalyst. Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[11] |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Varies | Reaction solvent. Polar solvents are generally effective.[11] |
| Hydrogen (H₂) Gas | High Purity | Varies | Hydrogen source. Can be supplied via balloon or high-pressure cylinder. |
| Celite® 545 | Filtration aid | Varies | For safe and effective catalyst filtration. |
| Dichloromethane (DCM) | ACS Grade | Varies | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For TLC and chromatography. |
| Hexanes | ACS Grade | Varies | For TLC and chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Equipment
-
Round-bottom flask or high-pressure reaction vessel (e.g., Parr shaker)[11]
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup or high-pressure hydrogenation apparatus
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
Analytical instruments: TLC chamber, UV lamp, NMR spectrometer, Mass spectrometer
Step-by-Step Protocol
Caption: Experimental workflow for catalytic hydrogenation.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add N,O-ditosyl-L-phenylalaninol (1.0 eq).
-
Dissolve the substrate in a suitable solvent, such as methanol or ethanol (aiming for a concentration of 0.1-0.2 M).[11]
-
Causality: Polar protic solvents are chosen for their ability to dissolve the substrate and stabilize charged intermediates without poisoning the catalyst.
-
Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (10-20% w/w relative to the substrate).
-
Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Always handle it under an inert atmosphere or as a slurry.
-
-
Hydrogenation:
-
Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
For atmospheric pressure reactions, maintain a positive pressure of hydrogen using a balloon. For more stubborn deprotections, a high-pressure Parr apparatus may be necessary (e.g., 50-100 psi H₂).[12]
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).[11]
-
Causality: Increased hydrogen pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of reaction, which is often necessary for cleaving stable tosyl groups.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 1-2 hours), pause the stirring, and carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Filter the aliquot through a small plug of cotton or Celite to remove the catalyst.
-
Spot the filtered sample on a TLC plate alongside the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes.
-
Validation: The reaction is complete when the starting material spot (less polar, higher Rf) is completely consumed and a new, more polar spot corresponding to the product phenylalaninol (lower Rf, often stays at the baseline in non-polar eluents) appears. Confirm with LC-MS if available.[13]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.
-
Prepare a small pad of Celite in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional solvent (methanol or DCM) to recover all the product.
-
Safety Note: Do not allow the filtered catalyst cake to dry completely on the funnel, as it can ignite. Quench the used catalyst by suspending it in water immediately after filtration.[8]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for separating the polar amino alcohol product from non-polar impurities.
-
-
Product Characterization:
-
Confirm the identity and purity of the isolated L-phenylalaninol using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14] The chiral integrity can be confirmed by comparing the optical rotation to literature values or by chiral HPLC analysis.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | Inactive Catalyst: The Pd/C may be old or have been improperly handled. | Use a fresh bottle of catalyst. Try a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[11] |
| Catalyst Poisoning: Trace impurities (especially sulfur-containing compounds) in the starting material or solvent can poison the catalyst.[12] | Purify the starting material. Use high-purity, anhydrous solvents. If poisoning is suspected mid-reaction, filter the mixture and add fresh catalyst. | |
| Insufficient H₂ Pressure/Temperature: Tosyl groups are robust; atmospheric pressure may be insufficient. | Increase hydrogen pressure using a high-pressure reactor (Parr apparatus).[12] Gently warm the reaction (e.g., to 40-50 °C), monitoring for side reactions.[11] | |
| Incomplete Reaction | Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | Increase the catalyst loading to 20-30% (w/w). |
| Poor Mixing: Inadequate stirring fails to bring the substrate, hydrogen, and catalyst into contact. | Increase the stirring speed. Ensure the reaction flask has a large surface area for the solvent.[11] | |
| Formation of Side Products | Over-reduction: Under very harsh conditions (high pressure/temperature), the phenyl ring can be reduced to a cyclohexyl ring. | Monitor the reaction carefully and stop it as soon as the starting material is consumed. Use the mildest conditions possible (lower pressure/temperature). |
References
- Tosyl group - Wikipedia. (n.d.).
- Phenylalaninol. (n.d.).
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. (n.d.).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.).
- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR | Analytical Chemistry - ACS Publications. (2019, September 11).
- What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2).
- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC. (n.d.).
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.).
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing). (2022, February 10).
- phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem - NIH. (n.d.).
- Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
- Catalytic Hydrogenation Reaction - AZoM. (2016, July 11).
- Reduction of N-tosylhydrazone by Pd/C catalysis. - ResearchGate. (n.d.).
- Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction - MDPI. (2022, April 29).
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. (2022, March 28).
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.).
- Catalytic transfer hydrogenation of sugar derivatives - ResearchGate. (n.d.).
- Phenylalaninol - Wikipedia. (n.d.).
- Hydrogenation and tosyl group removal conditions - ResearchGate. (n.d.).
- Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25).
- Deprotection methods for the N-tosyl group on a hydantoin ring. - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem. (n.d.).
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (2023, May 3).
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis - Benchchem. (n.d.).
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.).
- Hydrogenation Catalysts - TCI Chemicals. (n.d.).
- Hydrogen - Organic Chemistry Portal. (n.d.).
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2).
- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed. (2007, May 15).
- Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry Data. (n.d.).
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24).
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (n.d.).
- Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.).
- CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC. (n.d.).
- ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. - ResearchGate. (2025, August 6).
- Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. - ResearchGate. (n.d.).
- Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. (n.d.).
- Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC. (n.d.).
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018, November 30).
- Insights into the catalytic mechanisms of phenylalanine and tryptophan hydroxylase from kinetic isotope effects on aromatic hydroxylation - PubMed. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Note: Advanced Recrystallization Protocol for N,O-Ditosyl D-Phenylalaninol
Scientific Context & Utility
N,O-ditosyl D-phenylalaninol (IUPAC: (R)-1-phenyl-2-(toluene-4-sulfonylamino)-3-(toluene-4-sulfonyloxy)-propane) is a highly versatile chiral intermediate widely utilized in drug development and asymmetric synthesis. The compound serves as a critical precursor for the stereospecific synthesis of aziridines via double-inversion mechanisms [1]. Furthermore, N,O-ditosylated amino alcohols are frequently employed as backbone modifiers in the development of novel peptide mimetics and protease inhibitors [2].
Because the tosylation of D-phenylalaninol (typically utilizing
Mechanistic Causality of the Solvent System
The purification of N,O-ditosyl D-phenylalaninol relies on manipulating its biphasic solubility profile. The molecule possesses dual tosyl groups and a phenyl ring, imparting significant lipophilicity, yet it retains a highly polar sulfonamide (
-
Primary Solvent (Ethyl Acetate): EtOAc acts as a moderate hydrogen-bond acceptor. At elevated temperatures (70°C), it disrupts the intermolecular hydrogen bonding of the sulfonamide core, completely solvating the molecule.
-
Anti-Solvent (Hexanes): The addition of non-polar hexanes drastically reduces the dielectric constant of the medium. This forces the highly polar sulfonamide groups to associate, while the three aromatic rings (one phenyl, two tosyls) engage in orderly
stacking, driving the formation of a rigid crystalline lattice rather than an amorphous precipitate [4].
Caption: Structural factors driving the biphasic solubility profile of the compound.
Quantitative Data & Material Specifications
Standardizing the physical parameters is critical for reproducible yields. Unlabeled N,O-ditosyl D-phenylalaninol (CAS: 140145-73-9) [5] and its deuterated variants (CAS: 1346617-36-4) [6] follow identical crystallization thermodynamics.
| Parameter | Specification / Value |
| IUPAC Name | (R)-1-phenyl-2-(toluene-4-sulfonylamino)-3-(toluene-4-sulfonyloxy)-propane |
| CAS Number | 140145-73-9 (Unlabeled) / 1346617-36-4 (Deuterated) |
| Molecular Weight | 459.58 g/mol |
| Primary Solvent | Ethyl Acetate (EtOAc, ACS Grade) |
| Anti-Solvent | Hexanes (Mixture of isomers, ACS Grade) |
| Optimal Solvent Ratio | 1 : 2.5 (EtOAc : Hexanes v/v) |
| Expected Recovery Yield | 82% - 88% (First Crop) |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Each phase contains a physical checkpoint ensuring the thermodynamic parameters are correct before proceeding.
Caption: Workflow for the recrystallization of N,O-ditosyl D-phenylalaninol.
Step 1: Primary Dissolution
-
Transfer the crude N,O-ditosyl D-phenylalaninol into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add EtOAc at a ratio of 3.5 mL per gram of crude material.
-
Submerge the flask in an oil bath set to 75°C and stir aggressively until the solvent reaches a gentle reflux.
-
Self-Validation Checkpoint: The solution must turn completely transparent (though it may be yellow/amber). If granular solids remain, they are likely inorganic salts (e.g., pyridinium chloride). Do not add more EtOAc to dissolve these; they will be removed in the next step.
Step 2: Hot Filtration
-
Rapidly pass the boiling solution through a pre-warmed sintered glass funnel (Medium porosity) or fluted filter paper into a clean, pre-weighed Erlenmeyer flask.
-
Rinse the original flask with a minimal amount (0.5 mL/g) of hot EtOAc and pass it through the filter.
-
Causality: This step physically strips out highly cross-linked polymeric impurities and inorganic salts that act as unwanted nucleation sites, which would otherwise induce premature, impure crystallization.
Step 3: Anti-Solvent Titration (The Cloud Point)
-
Place the Erlenmeyer flask containing the hot filtrate on a stirring hotplate maintained at 65°C.
-
Begin adding Hexanes dropwise via an addition funnel.
-
Continue the addition until the solution exhibits a persistent, faint opalescence (the "cloud point"). This typically occurs at an EtOAc:Hexanes ratio of ~1:2.
-
Immediately add 2-3 drops of hot EtOAc until the solution just clears.
-
Self-Validation Checkpoint: If the mixture separates into two distinct liquid layers ("oiling out"), the temperature is too low or the impurity load is too high. If this occurs, reheat the mixture to 75°C and add EtOAc until homogenous, then repeat the hexane titration.
Step 4: Controlled Nucleation and Growth
-
Remove the flask from the heat source. Seal it with a glass stopper and leave it completely undisturbed on a non-conductive surface (e.g., a cork ring) at room temperature for 3 hours.
-
Once the flask has reached ambient temperature and a heavy crop of white/colorless needles has formed, transfer the flask to an ice-water bath (0-4°C) for an additional 2 hours.
-
Causality: Slow cooling dictates thermodynamic control. It allows the molecules to selectively pack into a highly ordered lattice, rejecting structurally dissimilar impurities back into the mother liquor.
Step 5: Isolation and Desiccation
-
Collect the crystalline product via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of an ice-cold mixture of EtOAc/Hexanes (1:4 v/v, 1 mL/g). Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.
-
Transfer the crystals to a watch glass and dry under high vacuum (<1 mbar) at 45°C for 12 hours to remove residual solvates.
Analytical Validation
To confirm the success of the protocol, perform the following validations:
-
Melting Point: The purified crystals should exhibit a sharp melting point (typically a narrow 1-2°C range). A depressed or broad melting range indicates trapped solvent or residual monotosylated impurities.
-
HPLC Purity: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The N,O-ditosyl D-phenylalaninol peak should integrate to >99% area.
References
-
Pharmaffiliates. "N,O-Ditosyl D-Phenylalaninol-d2 Reference Standards." Pharmaffiliates Database. Available at: [Link]
-
University of Bath. "Synthesis of New Peptide Mimetics." University of Bath Research Portal. Available at: [Link]
-
Chemical Reviews. "α,β-Diamino Acids: Biological Significance and Synthetic Approaches." ACS Publications. Available at:[Link]
-
Chemsrc. "R-(+)-(3-Phenyl-2-tosylamido)propyl-tosylat (CAS: 140145-73-9)." Chemsrc Chemical Database. Available at:[Link]
- US Patent 20080221338A1. "Processes for preparing darifenacin hydrobromide." Google Patents.
-
ResearchGate. "Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments." ResearchGate. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. US20080221338A1 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:140145-73-9 | R-(+)-(3-Phenyl-2-tosylamido)propyl-tosylat | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing O-Tosyl Substitution & Preventing Beta-Elimination
Core Directive: The Elimination Challenge
In drug development, converting an alcohol to a tosylate (p-toluenesulfonate) is a standard activation strategy to facilitate nucleophilic substitution. However, the sulfonate group is such an exceptional leaving group that it renders the
The Problem: When a nucleophile acts as a base rather than a carbon-attacker, the reaction diverts from the desired
This guide provides the logic to suppress elimination and maximize substitution, particularly in sensitive secondary substrates.
Diagnostic Workflow
Before altering reagents, diagnose the specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of O-Tosyl substitution failure.
Technical Support Modules (FAQs)
Module 1: Reagent Selection (Nucleophile vs. Base)
Q: I am using Sodium Ethoxide (NaOEt) to displace a secondary tosylate, but I am getting 80% alkene. Why?
A: This is a classic "Hard Base" error.
Ethoxide is a strong, hard base (
Corrective Action:
-
Switch to a "Soft" Nucleophile: If the chemistry allows, use nucleophiles with high polarizability and low basicity.
-
Examples: Azide (
), Cyanide ( ), Thiolates ( ), or Acetate ( ).
-
-
The "Halide Swap" Trick: If you must use an oxygen nucleophile, convert the tosylate to an Iodide first (Finkelstein conditions: NaI in Acetone). The Iodide is a better leaving group and less prone to "hard" elimination interactions, though
is still possible with strong bases.
Module 2: Solvent & Temperature Control[2]
Q: Does heating the reaction help drive the substitution to completion?
A: Heating often hurts more than it helps.
Elimination reactions generally have higher activation energies (
Corrective Action:
-
Temperature: Run the reaction at the lowest temperature that allows reasonable kinetics (often
to RT). -
Solvent: Use Polar Aprotic Solvents (DMF, DMSO, HMPA, NMP).
Module 3: Substrate Modification
Q: My substrate is a secondary alcohol with beta-branching. Even with azide, I see elimination. What now?
A: Steric hindrance at the
Corrective Action:
-
Change the Leaving Group: Switch from Tosylate to Triflate (OTf) . The triflate is such a powerful leaving group (approx.
times faster than tosylate) that it can sometimes force substitution to occur before the base has time to abstract a proton, or allow for even milder conditions [2]. -
Invert the Strategy (Mitsunobu): Instead of making the tosylate, use a Mitsunobu reaction (
, DEAD, H-Nu). This avoids the discrete sulfonate intermediate and proceeds via a specific oxy-phosphonium intermediate that enforces inversion.
Quantitative Data: Nucleophilicity vs. Basicity[2]
To prevent elimination, select reagents from the "High Nucleophilicity / Low Basicity" quadrant.
| Reagent Class | Species | Nucleophilicity ( | Basicity ( | Risk of Elimination |
| Thiolates | High (> 7.0) | Low (~10) | Very Low | |
| Azide | High (5.8) | Low (4.7) | Low | |
| Cyanide | High (6.0) | Moderate (9.2) | Low/Moderate | |
| Acetate | Moderate (4.3) | Moderate (4.8) | Low | |
| Hydroxide | Moderate (4.2) | High (15.7) | High | |
| Alkoxide | Moderate | High (16-18) | Very High | |
| Amine (Bulky) | Low (Steric) | High | Exclusive Elimination |
Table 1: Comparison of common nucleophiles. High nucleophilicity with low basicity favors
Experimental Protocol: The "Safe" Substitution
Objective: Displacement of a secondary tosylate with Sodium Azide (
Scope: Applicable to secondary alkyl tosylates sensitive to E2.
Reagents
-
Substrate: Secondary Alkyl Tosylate (1.0 equiv)
-
Nucleophile: Sodium Azide (1.5 - 2.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.2 M concentration]
-
Additives: 15-Crown-5 (0.1 equiv) - Optional, to activate Na+
Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with
or Ar. -
Solvation: Dissolve the Alkyl Tosylate in anhydrous DMF.
-
Activation: Add Sodium Azide (
) in one portion.-
Note:
is not fully soluble in DMF initially; the reaction is often heterogeneous.
-
-
Reaction: Stir vigorously at Room Temperature (
) .-
Do NOT Heat: Only heat to
if TLC shows no conversion after 12 hours.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the UV-active tosyl spot.
-
Checkpoint: If an alkene forms, it will usually run much higher (non-polar) on TLC than the product.
-
-
Workup:
-
Dilute with
or EtOAc. -
Wash 3x with water (to remove DMF and excess azide).
-
Wash 1x with Brine.
-
Dry over
and concentrate.
-
Mechanistic Visualization
The competition between substitution and elimination is dictated by orbital alignment and the trajectory of the attacking species.
Figure 2: Mechanistic divergence. Soft nucleophiles target the
References
-
Solvent Effects in Substitution: Reich, H. J. Solvent Effects in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Leaving Group Ability: Ashenhurst, J. Tosylates And Mesylates.[5][6][11] Master Organic Chemistry. [Link]
-
Nucleophilicity vs Basicity: Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Elimination Competition: Understanding the SN2 Versus E2 Competition. National Institutes of Health (PMC). [Link]
Sources
- 1. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep in Pearson+ [pearson.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jackwestin.com [jackwestin.com]
Technical Support Center: O-Tosyl Hydrolysis & Cleavage Guide
Topic: Troubleshooting Hydrolysis of O-Tosyl Group in Aqueous Media Audience: Senior Chemists, Process Engineers, and Drug Development Scientists Reference ID: TS-OTs-AQ-2024
Core Directive: The Mechanistic Landscape
Welcome to the Advanced Technical Support Center. You are likely here because your "simple" deprotection or substitution of a tosylate (p-toluenesulfonate) is behaving unexpectedly—either stalling, eliminating to an alkene, or scrambling stereochemistry.
While often termed "hydrolysis," the conversion of an alkyl tosylate (R-OTs ) back to an alcohol (R-OH ) in aqueous media is technically a nucleophilic substitution where water or hydroxide acts as the nucleophile. This reaction competes directly with elimination (E2) and rearrangement , particularly in aqueous environments where solubility and basicity play critical roles.
The Central Dogma of Tosylate Reactivity in Water
-
Primary (
) Tosylates: React via S_N2 . Requires a strong nucleophile ( ) or high temperature. Risk: Slow reaction. -
Secondary (
) Tosylates: The "Danger Zone." Competition between S_N2 (inversion), S_N1 (racemization), and E2 (elimination). -
Tertiary (
) Tosylates: React via S_N1 . High risk of elimination ( ) and carbocation rearrangement. -
Aryl Tosylates (Phenolic): Extremely stable. "Hydrolysis" requires harsh forcing conditions (conc. acid/base) or reductive cleavage (e.g., Mg/MeOH, Pd-catalyzed).
Interactive Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Conversion Issues
Q1: My reaction is stuck at <10% conversion after 24 hours in aqueous NaOH. What is happening?
Diagnosis: This is likely a Phase Transfer Limitation . Tosylates are lipophilic organic esters; hydroxide ions are hydrated and reside in the aqueous phase. They cannot meet to react.
Corrective Protocol:
-
Add a Co-solvent: Introduce a water-miscible polar aprotic solvent.
-
Recommendation: THF/Water (1:1) or Dioxane/Water (1:1). This homogenizes the phases.
-
-
Phase Transfer Catalysis (PTC): If you cannot use organic solvents, add a PTC agent.
-
Temperature: S_N2 reactions are temperature-dependent. Increase
to 60–80°C if the substrate is thermally stable.
Q2: I am trying to hydrolyze a secondary tosylate, but I keep recovering starting material. Acid or Base?
Insight: Acidic hydrolysis (solvolysis) is extremely slow for tosylates because the leaving group (
-
Solution: Switch to Basic Hydrolysis (Saponification conditions).[3] Use
or (2-5 equiv) in THF/Water. Hydroxide is a significantly better nucleophile than neutral water.
Category B: Side Reaction Control (Elimination vs. Substitution)
Q3: I see a major spot by TLC that is less polar than my alcohol. NMR confirms it’s an alkene. How do I stop this?
Diagnosis: You are favoring Elimination (E2) over Substitution. This happens when the base is too strong or the temperature is too high, especially with secondary substrates.
Corrective Protocol:
-
Lower the Basicity: Switch from
( of conjugate acid ~15.7) to a milder base like or . -
Change the Solvent: Use a highly polar solvent that supports ionization but not "hard" basicity.
-
Try: DMSO/Water or DMF/Water mixtures.
-
-
"On-Water" Conditions: Surprisingly, some reactions work better in pure water suspension (heterogeneous) due to hydrophobic acceleration, which can sometimes disfavor elimination.
-
Reductive Rescue (Alternative): If E2 is unavoidable, abandon hydrolysis. Use Reductive Cleavage to regenerate the alcohol:
Q4: My chiral secondary tosylate gave a racemic alcohol. Why?
Diagnosis: The reaction proceeded via an S_N1 pathway .[3] The leaving group departed before the water attacked, forming a planar carbocation.
Corrective Protocol:
-
Force S_N2: Increase the concentration of the nucleophile (
) to favor the bimolecular pathway. -
Reduce Solvent Polarity: Switch from high-dielectric water mixtures to Acetone/Water to destabilize the carbocation intermediate.
-
Cool Down: Lower temperatures favor S_N2 (enthalpy of activation is often lower for S_N2 than S_N1).
Category C: Purification & Workup
Q5: How do I remove the p-toluenesulfonic acid (TsOH) byproduct? It complicates my HPLC.
Protocol:
-
Basic Wash: TsOH is a strong acid (
< 0). Upon hydrolysis, it forms the tosylate salt ( ). -
Partition: The salt is highly water-soluble.
-
Step 1: Dilute reaction with EtOAc or DCM.
-
Step 2: Wash organic layer 2x with Sat.[7]
or 1M . -
Step 3: The product (alcohol) stays in the organic layer; the tosylate byproduct washes away.
-
Data & Reference Tables
Table 1: Solvent Systems for Aqueous Hydrolysis
| Solvent System | Phase Behavior | Reactivity Profile | Best For |
| Water (Neat) | Heterogeneous | Very Slow (Solubility limited) | Highly soluble, stable substrates |
| THF / Water (1:1) | Homogeneous | Fast (Good solubility) | General purpose (1° & 2° tosylates) |
| DMSO / Water | Homogeneous | Very Fast (Dipolar acceleration) | Sterically hindered substrates |
| DCM / Water + PTC | Biphasic | Moderate (Interface controlled) | Large scale, easy separation |
Table 2: Reactivity Trends (R-OTs + H2O/OH-)
| Substrate Type | Dominant Mechanism | Primary Risk | Recommended Condition |
| Primary (1°) | S_N2 | Slow rate | NaOH, Heat (80°C), THF/H2O |
| Secondary (2°) | Mixed (S_N2/E2/S_N1) | Elimination (Alkene) | LiOH (mild), DMSO/H2O, <60°C |
| Tertiary (3°) | S_N1 / E1 | Elimination (Alkene) | Avoid Hydrolysis. Use Reductive Cleavage. |
| Aryl (Phenol) | N/A | Stability (No reaction) | 5M NaOH Reflux or Pd/C Hydrogenolysis |
Visualizing the Pathway
The following diagram illustrates the decision logic for a substrate entering aqueous media.
Caption: Mechanistic divergence of O-tosyl hydrolysis based on substrate structure and conditions.
Standard Operating Procedures (SOPs)
SOP A: General Hydrolysis (Primary/Unencumbered Secondary)
-
Dissolve: 1.0 equiv Tosylate in THF (0.2 M).
-
Prepare Base: Dissolve 3.0 equiv
or in an equal volume of water. -
Combine: Add aqueous base to THF solution.
-
Reflux: Heat to 60°C. Monitor by TLC/LCMS every 2 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over
.[7]
SOP B: Mild Cleavage for Sensitive Substrates (Reductive)
Use this if aqueous hydrolysis causes elimination.
-
Dissolve: 1.0 equiv Tosylate in anhydrous Methanol (0.1 M).
-
Add Reagent: Add 5-10 equiv of Magnesium turnings (
). -
Activate: Add a catalytic crystal of Iodine (
) or sonicate to initiate. -
React: Stir at RT until Mg is consumed (exothermic).
-
Quench: Pour into 1M HCl (carefully) to dissolve salts, extract with Ether.
References
-
Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from [Link]
-
Chemistry Steps. (2022). Alcohols in Substitution Reactions.[2][3][7] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Alcohols (Cleavage). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Reactions of Alcohols. Retrieved from [Link]
-
Alonso, E., et al. (1997).[8] Reductive cleavage of sulfonates. Tetrahedron, 53, 14355.[8] (Cited in Organic Chemistry Portal).
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
Technical Support Center: Removing Unreacted p-Toluenesulfonyl Chloride (TsCl)
Executive Summary
Unreacted p-toluenesulfonyl chloride (TsCl) is a persistent contaminant in organic synthesis, particularly during the tosylation of alcohols or amines. Its lipophilicity allows it to co-elute with products during chromatography, and its slow hydrolysis rate in neutral water renders standard aqueous washes ineffective.[1]
This guide details three chemically distinct protocols for TsCl removal, ranked by efficiency and scale suitability.
Method A: The "Amine Scavenger" Protocol (Recommended)
Best For: Small-to-medium scale (<50 g), high-value intermediates, and acid-stable products (e.g., tosyl esters). Mechanism: Converts lipophilic TsCl into a highly polar, basic sulfonamide that can be removed via an acidic aqueous wash.[1]
The Reagent: N,N-Dimethylethylenediamine (DMEDA)
We utilize DMEDA because it reacts rapidly with TsCl to form a sulfonamide containing a tertiary amine tail. This tail becomes protonated in acidic water, forcing the byproduct entirely into the aqueous phase.
Step-by-Step Protocol
-
Check Reaction: Ensure your main reaction is complete via TLC/HPLC.[1][2]
-
Add Scavenger: Add N,N-dimethylethylenediamine (1.5 – 2.0 equivalents relative to the remaining TsCl, or 0.2 eq relative to starting material if unknown).
-
Incubate: Stir at room temperature for 15–30 minutes.
-
Workup (The Critical Step):
-
Dry & Concentrate: Dry over MgSO₄/Na₂SO₄ and concentrate.
Visual Workflow (Method A)
Figure 1: The chemical scavenging workflow relies on pH manipulation to sequester the TsCl byproduct.
Method B: Enhanced Hydrolysis (Scalable)
Best For: Large scale (>100 g), acid-sensitive products, or when amine scavengers are too costly.[1] Mechanism: Accelerates the hydrolysis of TsCl to p-toluenesulfonic acid (TsOH) and Cl⁻, both of which are water-soluble.
Warning: TsCl hydrolysis is slow in neutral water at room temperature.[1] You must use base or heat.[1]
Protocol Options
| Condition | Reagents | Temp | Time | Suitability |
| Mild Base | Pyridine / Water (5:[1]1) | RT | 1-2 h | Standard for tosylations run in pyridine. |
| Strong Base | 1M NaOH or KOH | RT | <30 min | Robust substrates only (risk of ester hydrolysis).[1] |
| Thermal | Water / THF | 60°C | 1-2 h | Neutral substrates; avoids added base.[1] |
The "Green" Trick: Cellulosic Scavenging
For a filtration-based cleanup without extraction:
-
Add filter paper (cut into strips) or cellulose powder to the reaction mixture.[1]
-
Stir/sonicate for 1 hour.
-
Filter: The TsCl reacts with the hydroxyls on the cellulose.[1][6] The solid waste is filtered off, leaving clean product in solution [1].
Method C: Chromatographic Separation
Best For: When chemical modification is impossible.[1]
If you must chromatograph, TsCl can be difficult to distinguish from product.[1][3]
-
TLC Visualization: TsCl is UV active (254 nm) and stains yellow/brown with Iodine or KMnO₄.[1]
-
Derivatization Trick: If TsCl co-elutes with your product, treat a small aliquot of your crude with a drop of benzylamine.[1] Run TLC again. The TsCl will convert to N-benzyl-p-toluenesulfonamide, significantly changing its Rf.[1] If the spot moves, it was TsCl.[4]
Troubleshooting & FAQs
Q1: My product is an amine. Can I use the Acid Wash (Method A)?
No. The acid wash will protonate your product, extracting it into the water along with the scavenger.
-
Solution: Use Polymer-Supported Trisamine (PS-Trisamine) resin.[1] Add the resin beads, stir for 2 hours, and filter. The TsCl binds to the solid beads.
Q2: I tried hydrolyzing with water, but TsCl is still present.
Root Cause: Hydrolysis of sulfonyl chlorides is kinetically slow in neutral, biphasic media.[1]
-
Solution: You must increase the solubility of water in the organic phase (add THF or Acetone) and add a base (Pyridine, Et₃N, or NaOH) to act as a nucleophilic catalyst.
Q3: Can I just rotovap the TsCl off?
No. The boiling point of TsCl is high (134°C at 10 mmHg). You will likely degrade your product before the TsCl sublimes or distills off.
Decision Matrix
Figure 2: Decision matrix for selecting the optimal purification route.
References
-
Cellulosic Scavenging: Menezes, J. C. J. M., et al. "Facile removal of tosyl chloride from tosylates using cellulosic materials."[1] Tetrahedron Letters, vol. 58, no. 4, 2017.
-
Amine Scavenging: "Purification of Reaction Mixtures: Scavenging of Electrophiles." Common Organic Chemistry.
-
Hydrolysis Kinetics: Robertson, R. E., et al.[1] "The Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, vol. 31, no.[1] 6, 1953.
-
General Workup Guide: "Workup and Purification of Tosylates." Not Voodoo X (University of Rochester).
Sources
- 1. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. p-Toluenesulfonyl Chloride | 98-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Intramolecular Aziridine Cyclization
Welcome to the Technical Support Center. Synthesizing aziridines via intramolecular cyclization presents a unique thermodynamic challenge. The formation of a three-membered nitrogen heterocycle introduces significant ring strain (approximately 27 kcal/mol). Consequently, the activation energy required for ring closure is exceptionally high, while the resulting product is highly susceptible to thermal degradation, polymerization, and nucleophilic ring-opening.
This guide provides troubleshooting strategies, mechanistic insights, and optimized protocols for managing temperature during aziridine synthesis.
Diagnostic Workflow: Temperature Optimization
Workflow for optimizing temperature in intramolecular aziridine cyclization.
Frequently Asked Questions (FAQs)
Q1: Why does the traditional Wenker synthesis require such extreme temperatures (up to 250°C), and why does my product turn black?
A: The 1 [1] relies on converting a
Q2: How can I lower the cyclization temperature to prevent charring and preserve stereocenters?
A: To reduce the reaction temperature, you must artificially lower the activation energy by installing a highly nucleofugic leaving group (e.g., tosylate, mesylate, or halide) prior to cyclization. By converting the hydroxyl group to a tosylate, the intramolecular
Q3: I am cyclizing trans-2-aminocyclooctanol, but NMR shows a ketone byproduct. Is temperature the culprit?
A: Yes. This is a classic temperature-dependent side reaction. When synthesizing cyclooctenimine via the traditional Wenker protocol, the elevated temperatures provide enough thermal energy to activate a competing 1 [1]. This elimination yields cyclooctanone instead of the desired aziridine. Lowering the temperature and using a stronger, non-nucleophilic base will kinetically favor the intramolecular
Q4: My aziridine ring opens immediately after cyclization. How does temperature influence this? A: Aziridines are highly susceptible to 4 [4] because opening the ring releases ~27 kcal/mol of strain energy. At elevated temperatures, even weak nucleophiles (like counterions from your reagents, such as chloride or sulfate) possess enough kinetic energy to attack the aziridinium intermediate and pop the ring open. Maintaining the reaction strictly at or below 25°C minimizes this side reaction.
Q5: Can I use aqueous conditions for the cyclization step without hydrolyzing the ring?
A: Yes, provided the temperature is strictly controlled. For instance, treating
Quantitative Data: Temperature vs. Yield in Aziridine Synthesis
The following table summarizes the performance of traditional high-temperature methods versus modern mild (low-temperature) cyclization methods. Data reflects optimized yields where thermal degradation is mitigated [2].
| Substrate | Aziridine Product | Traditional Temp (°C) | Mild Method Temp (°C) | Optimized Overall Yield (%) |
| 2-Aminoethanol | Aziridine | 140 - 250 | 0 - 25 | 75 |
| (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 140 - 250 | 0 - 25 | 82 |
| (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 140 - 250 | 0 - 25 | 80 |
| 2-Amino-2-phenylethanol | 2-Phenylaziridine | 140 - 250 | 0 - 25 | 78 |
Experimental Protocols
Protocol A: Traditional High-Temperature Wenker Synthesis
Best for: Simple, highly robust aliphatic aziridines where cost is a primary concern and stereochemistry is not a factor. Causality: High heat is utilized to force the dehydration of the amino alcohol and subsequently provide the activation energy required to displace the poorly nucleofugic sulfate ester.
-
Esterification: In a round-bottom flask equipped with a magnetic stirrer, slowly add 1.0 equivalent of the
-amino alcohol to 1.1 equivalents of concentrated at 0°C.-
Self-Validation Check: The mixture should form a thick, highly viscous salt. If the mixture remains completely liquid, esterification is incomplete.
-
-
Dehydration: Equip the flask for short-path distillation. Heat the mixture to 140–250°C under a slight vacuum to remove water, driving the equilibrium toward the aminoethyl hydrogen sulfate intermediate.
-
Cyclization: Cool the reaction vessel to room temperature. Carefully add an excess of 40% aqueous NaOH.
-
Distillation: Heat the basic mixture to 140°C.
-
Self-Validation Check: The aziridine product will co-distill with water. Check the pH of the distillate; a highly basic reading (>11) confirms the presence of the volatile aziridine amine.
-
Protocol B: Mild Room-Temperature Cyclization (TsCl/Base Method)
Best for: Chiral, sterically hindered, or thermally sensitive substrates.
Causality: Converting the hydroxyl group to a highly nucleofugic tosylate (OTs) drastically lowers the activation energy for intramolecular cyclization, allowing the
-
Activation: Dissolve the
-amino alcohol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 equivalents of triethylamine (TEA) and cool the system to 0°C using an ice bath. -
Tosylation: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise. Stir at 0°C for 1 hour.
-
Self-Validation Check: Monitor the reaction via TLC (stain with ninhydrin). The disappearance of the starting material and the appearance of a new, less polar spot confirms successful tosylation.
-
-
Cyclization: Add 2.0 equivalents of KOH dissolved in a minimal amount of water/THF. Remove the ice bath, warm the reaction to 25°C (room temperature), and stir for 4-6 hours.
-
Causality: The strong base deprotonates the amine, triggering an immediate intramolecular
attack on the O-tosylate.
-
-
Isolation: Quench the reaction with cold water, extract with ethyl acetate, and dry over anhydrous
. Concentrate under reduced pressure strictly at < 30°C.-
Self-Validation Check: If the water bath on the rotary evaporator exceeds 30°C, you risk thermally inducing ring-opening or polymerization of the concentrated product.
-
References
- Wenker synthesis. Wikipedia.
- Experimental Guide to the Wenker Synthesis of Aziridines
- Aziridine synthesis by ring closure reaction. Organic Chemistry Portal.
- Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
Sources
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Ditosyl Derivatives in Ethanol
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center. Ditosyl derivatives (compounds containing two p-toluenesulfonate groups, such as lapatinib ditosylate or tetraethylene glycol ditosylate) are notoriously difficult to formulate. While ethanol is a standard polar protic solvent in drug development, ditosylates often exhibit poor solubility in it. This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to overcome these thermodynamic and kinetic barriers.
Troubleshooting Guide & FAQs
Issue 1: My ditosyl derivative won't dissolve in pure ethanol at room temperature, despite vigorous stirring.
-
Causality: Ditosyl derivatives are characterized by bulky, highly lipophilic aromatic rings. These groups participate in strong intermolecular
stacking and dipole-dipole interactions, resulting in a highly stable crystal lattice with immense lattice energy. Pure ethanol lacks the sufficient dipolarity to disrupt these specific interactions[1]. For example, lapatinib ditosylate is completely insoluble in pure ethanol[2]. -
Solution: Utilize a co-solvent system. Introducing a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) disrupts the lattice. Once the lattice is broken, ethanol can act as a miscible diluent[3].
Issue 2: The compound dissolves upon heating in ethanol but precipitates rapidly upon cooling. How do I stabilize the solution?
-
Causality: Heating provides the kinetic energy necessary to temporarily overcome the enthalpy of the crystal lattice. However, as the temperature drops, the system becomes supersaturated. Furthermore, tosylate salts are highly prone to forming ethanol solvates (where ethanol molecules incorporate into the crystal lattice). These solvates often possess lower thermodynamic solubility than the anhydrous form, triggering rapid precipitation[1][4].
-
Solution: Prevent crystal nucleation by adding a surfactant (e.g., 1% Sodium Dodecyl Sulfate (SDS) or Polysorbate 80) to the ethanol. Surfactants lower the interfacial tension and encapsulate the API in micelles, maintaining thermodynamic stability upon cooling[3].
Issue 3: I need an ethanol-based formulation for in vivo studies, but the compound crashes out upon contact with aqueous media.
-
Causality: This is a classic case of "dose dumping" or solvent-shift precipitation. When the ethanol diffuses into the aqueous biological fluid, the lipophilic ditosyl compound is left without a solvating vehicle, causing immediate crystallization[5][6].
-
Solution: Transition to a ternary polymeric formulation or use cyclodextrin complexation[7]. Using a step-wise co-solvent/surfactant mixture (e.g., DMSO
PEG300 Tween 80 Water) ensures the drug remains in a colloidal dispersion even after the primary solvent diffuses[2].
Thermodynamic Pathways for Solubilization
To understand why pure ethanol fails and co-solvents succeed, review the thermodynamic pathways below.
Caption: Thermodynamic pathways for solubilizing ditosyl derivatives in ethanol.
Quantitative Solubility Profiles
The following table summarizes the solubility behavior of common tosylate and ditosylate derivatives to guide your solvent selection.
| Compound | Water Solubility | Pure Ethanol Solubility | Optimized Co-Solvent / Enhancer System |
| Lapatinib Ditosylate | Insoluble | Insoluble | 100 mg/mL in DMSO; Ternary system (DMSO/PEG300/Tween 80)[2][8] |
| Sorafenib Tosylate | Insoluble | Slightly Soluble (Forms Solvates) | Soluble in Ethanol + NMP mixtures or Ethanol + 1% SDS[1][3] |
| Itraconazole Ditosylate | Poor (but > free base) | Poor | Soluble via Cyclodextrin complexation[7] |
| Choline Tosylate | Soluble | Soluble | 100 mg/mL in DMSO (Requires sonication)[9] |
Validated Experimental Protocols
Protocol A: Self-Validating Ternary Co-Solvent Formulation (For In Vivo Dosing)
Purpose: To formulate highly lipophilic ditosylates into a clear, stable solution using a co-solvent approach that prevents precipitation upon aqueous dilution[2].
-
Primary Solubilization: Weigh the API and add a minimal volume of anhydrous DMSO (e.g., 2% of the final volume). Vortex until completely clear.
-
Causality: DMSO's high dipole moment breaks the strong tosylate crystal lattice.
-
-
Polymeric Dilution: Add PEG300 (e.g., 40% of final volume) and mix thoroughly.
-
Validation Checkpoint: The solution must remain optically clear. If it turns cloudy, the DMSO ratio is too low to maintain solvation in PEG; you must restart.
-
-
Micellar Encapsulation: Add Tween 80 (e.g., 5% of final volume) and mix.
-
Causality: Tween 80 forms protective micelles that will encapsulate the API when water is introduced.
-
-
Aqueous Quenching: Slowly add
or saline to reach the final volume.-
Validation Checkpoint: If the solution precipitates here, the micellar capacity was exceeded. Restart the protocol and increase the Tween 80 ratio[2].
-
Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)
Purpose: To accurately quantify the solubility of ditosyl derivatives in ethanol or ethanol/co-solvent mixtures[9].
Caption: Self-validating shake-flask workflow for equilibrium solubility determination.
-
Saturation: Add an excess amount of the ditosyl solid to a glass vial containing the target ethanol solvent system.
-
Isothermal Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.
-
Causality: Extended time ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Validation Checkpoint: There must be visible solid remaining at the bottom of the tube before centrifugation. If all solid dissolved, the solution is not saturated, and the calculated solubility will be falsely low[9].
-
-
HPLC Quantification: Dilute the filtrate into the mobile phase and analyze via a validated HPLC-UV method against a known calibration curve[3].
References
1.[5]5 - ResearchGate 2.[2]2 - Selleck Chemicals 3.[8]8 - Benchchem 4.[1]1 - MDPI 5.[9]9 - Benchchem 6.[3]3 - NIH 7.[7] 7 - PMC / NIH 8.[4]4 - ResearchGate 9.[6]6 - Hilaris Publisher
Sources
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Racemization in D-Phenylalaninol Tosylation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for the tosylation of D-phenylalaninol, with a primary focus on preserving the stereochemical integrity of the final product. As a key chiral building block in the synthesis of pharmaceuticals like Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate), maintaining enantiopurity is paramount.[1][2][3] This resource is designed to help you navigate the complexities of this transformation, diagnose common issues, and implement robust solutions in your laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered during the tosylation of D-phenylalaninol.
Q1: I'm observing significant racemization in my final product. What is the most likely cause?
A1: Racemization during the tosylation of D-phenylalaninol, while not occurring at the reacting hydroxyl center, can be induced at the adjacent chiral carbon bearing the amino group. The primary factors promoting this are an overly strong base, elevated temperatures, and prolonged reaction times.[4] A strong base can abstract the acidic proton at the stereocenter, leading to a planar intermediate that loses its stereochemical information.[5] It is crucial to select a base that is strong enough to scavenge the HCl byproduct but not so strong as to cause epimerization.
Q2: Why is pyridine often recommended as the base over triethylamine (TEA) or other tertiary amines?
A2: Pyridine serves a dual role that makes it particularly suitable for this reaction. First, it acts as a mild base to neutralize the HCl generated. Second, it functions as a nucleophilic catalyst. Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium salt.[6][7] This intermediate is then readily attacked by the alcohol, facilitating the reaction under milder conditions than might be possible with a non-nucleophilic base. While TEA is a stronger base, its higher basicity can increase the risk of racemization. The use of pyridine often provides a better balance between reaction rate and stereochemical preservation.[8][9]
Q3: Is N-protection of the amino group necessary before tosylation?
A3: Absolutely. The primary amine of D-phenylalaninol is more nucleophilic than the primary alcohol. If left unprotected, it will preferentially react with tosyl chloride to form a sulfonamide. This not only consumes your reagent but also introduces a competing and often undesired reaction pathway. Furthermore, an unprotected amine can facilitate side reactions like intramolecular cyclization to form an aziridine after tosylation of the alcohol. Protecting the amine with a suitable group (e.g., Boc, Cbz) is a critical first step to ensure the reaction proceeds cleanly at the hydroxyl group.
Q4: My reaction is very slow or incomplete, even with excess tosyl chloride. What should I check?
A4: Incomplete tosylation is a frequent issue, often traced back to reagent quality and reaction setup.[10]
-
Reagent Purity: Tosyl chloride can hydrolyze over time to p-toluenesulfonic acid. Use a fresh bottle or recrystallize old reagent. Bases like pyridine and TEA are hygroscopic; use freshly distilled or anhydrous grades.
-
Solvent Anhydrousness: Any moisture in the solvent (e.g., DCM, THF) will rapidly consume tosyl chloride, quenching the reaction. Ensure your solvent is rigorously dried.[10]
-
Temperature: While low temperatures are crucial for minimizing racemization, excessively low temperatures can slow the reaction to a halt. A common starting point is 0 °C, allowing for a gradual warm-up to room temperature if the reaction is sluggish, while carefully monitoring for side products by TLC.[11]
Q5: How can I accurately determine the enantiomeric purity of my tosylated product?
A5: The most reliable method for determining enantiomeric purity (or enantiomeric excess, e.e.) is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard.[12] Specific columns, such as those based on cyclodextrins or teicoplanin, have shown success in separating phenylalanine enantiomers and their derivatives.[13][14] Developing a method typically involves screening different mobile phases (e.g., hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the two enantiomers.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving common experimental issues.
Problem 1: High Degree of Racemization Detected
Your chiral HPLC analysis shows a significant percentage of the undesired L-enantiomer.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Base is too strong | Strong bases (e.g., DBU, DIPEA, or even TEA in some contexts) can deprotonate the chiral center, leading to a planar carbanion intermediate which quenches to a racemic mixture.[5] | Switch to a milder base like pyridine. Pyridine's lower pKa reduces the risk of deprotonation while still effectively scavenging HCl.[6] |
| Elevated Temperature | Higher temperatures provide the activation energy needed for the proton abstraction that leads to racemization.[4] | Maintain the reaction temperature at 0 °C or below, especially during the addition of reagents. Use an ice/salt bath if necessary. |
| Prolonged Reaction Time | The longer the chiral molecule is exposed to basic conditions, the greater the opportunity for epimerization to occur, even at a slow rate.[4] | Monitor the reaction closely by TLC. Once the starting alcohol is consumed, proceed immediately with the aqueous workup to quench the base. |
Problem 2: Low Yield or Incomplete Reaction
TLC analysis shows significant unreacted starting material, or the isolated yield is poor.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Hydrolysis of TsCl | Tosyl chloride reacts readily with water. Moisture in the solvent, base, or on the glassware will destroy the reagent.[10] | Use freshly opened or purified TsCl. Use anhydrous solvents and freshly distilled, dry bases. Flame-dry glassware under an inert atmosphere (N₂ or Ar). |
| Insufficient Reagents | The reaction stoichiometry is 1:1, but side reactions (like hydrolysis) consume reagents. | Use a slight excess of tosyl chloride (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction to completion.[10] |
| Steric Hindrance | While D-phenylalaninol is a primary alcohol, bulky N-protecting groups could potentially hinder the approach of the tosylating agent. | This is less common but consider switching to a smaller protecting group if other troubleshooting fails. Ensure adequate reaction time (monitor by TLC). |
Problem 3: Formation of Unexpected Side Products
You observe extra spots on your TLC plate or unexpected signals in your NMR spectrum.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Alkyl Chloride Formation | The tosylate is an excellent leaving group. The chloride ion generated during the reaction (from pyridinium hydrochloride) can act as a nucleophile, displacing the tosylate to form the corresponding alkyl chloride.[15] | This is more common with benzylic or activated alcohols but can occur. Running the reaction at lower temperatures can disfavor this S_N2 displacement. |
| N-Tosylation | If the amino group is not protected, it will react with TsCl, forming a sulfonamide. | Always use N-protected D-phenylalaninol as the starting material. |
| Ditosylation (if starting from a diol) | Not applicable to D-phenylalaninol, but a common issue in other contexts. | Use an excess of the diol relative to the tosyl chloride to favor mono-tosylation.[16] |
Visualized Workflows and Mechanisms
Visual aids can clarify complex processes. The following diagrams illustrate the recommended workflow, troubleshooting logic, and the key mechanism of concern.
Caption: A troubleshooting workflow for common issues in tosylation reactions.
Caption: Racemization via deprotonation/reprotonation at the chiral center.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Tosylation of N-Boc-D-Phenylalaninol
This protocol is optimized to minimize epimerization by using mild conditions.
Materials:
-
N-Boc-D-phenylalaninol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.3 eq.)
-
Anhydrous Pyridine (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add N-Boc-D-phenylalaninol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add anhydrous pyridine, followed by the portion-wise addition of tosyl chloride over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) every 30-60 minutes. The reaction is typically complete within 2-4 hours. [11]6. Workup: Once the starting alcohol is consumed, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude tosylate by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
This is a general guideline for assessing the enantiomeric purity of the final product. Method development will be required for your specific instrumentation.
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified tosylate in the mobile phase or a compatible solvent (e.g., isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Racemic Standard: If possible, generate a racemic standard by treating the final product with a strong base for a short period to induce racemization, which will help in peak identification.
-
Column and Conditions: Use a suitable chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the formula: e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100
References
- BenchChem. (2025). Preventing racemization of D-phenylalanine during Alloc coupling. BenchChem Technical Support.
-
Di Mola, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 536. [Link]
- Kazemi, F., et al. (2014). Consideration of selectivity in tosylation of alcohols in the absence of KOH.
-
Gimeno, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11877. [Link]
-
Li, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(9), 14553-14564. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
- Geiger, J. H., & Man, E. H. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Journal of Agricultural and Food Chemistry, 32(4), 920-923.
- Macmillan Group. (2021).
- Patel, P. R., et al. (2021). Process for preparation of solriamfetol and intermediates thereof.
- Sharma, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4789.
- Xu, Y., et al. (2017).
- Li, R., et al. (2000).
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]
- Wiley-VCH. (2009).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions. BenchChem Technical Support.
-
Wikipedia. (2024). Solriamfetol. [Link]
- Scriba, G. K. E. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(21), 4819.
- Wei, B. M., et al. (2004). Preparation of D-Phenylalanine by Asymmetric Transformation. Chinese Chemical Letters, 15(4), 411-412.
- Srour, S., & Madaan, A. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives.
- Musa, M. M., et al. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
- Behrens, O. K., et al. (1941). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. The Journal of Biological Chemistry, 141(2), 503-508.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Di Mola, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- OpenOChem Learn. (n.d.).
- Armstrong, D. W., et al. (2017). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability.
- Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 4(1), 1-6.
- TCI Chemicals. (n.d.). New Mitsunobu Reagents.
- Svidrnoch, M., et al. (2015). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Analytical Methods in Chemistry, 2015, 891040.
Sources
- 1. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
- 2. Solriamfetol - Wikipedia [en.wikipedia.org]
- 3. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchemlett.com [jchemlett.com]
Technical Guide: Stability & Reactivity of N,O-Ditosyl D-Phenylalaninol
Executive Summary
N,O-ditosyl D-phenylalaninol is a bifunctional intermediate primarily used to access chiral aziridines or diamines. Its stability profile is defined by a "hair-trigger" intramolecular cyclization. Under basic conditions, the molecule does not simply degrade; it rapidly transforms into (R)-2-benzyl-1-tosylaziridine .
This guide addresses the kinetic competition between this intramolecular cyclization and intermolecular substitution, providing protocols to control, suppress, or exploit this reactivity.
The Core Instability: The Aziridine Gateway
The defining characteristic of N,O-ditosyl D-phenylalaninol is that it contains both a nucleophile (the sulfonamide nitrogen, upon deprotonation) and an electrophile (the carbon bearing the O-tosyl group) within the same molecule.
The Mechanism (3-exo-tet Cyclization)
When exposed to a base, the sulfonamide proton (
Pathway Visualization
The following diagram illustrates the divergent pathways based on pH and nucleophile presence.
Figure 1: The "Aziridine Shunt." Direct substitution is rare; the reaction almost invariably proceeds through the aziridine intermediate.
Critical Stability Variables
The rate of cyclization is governed by three variables. Understanding these allows you to manipulate the reaction outcome.
Table 1: Variable Impact Matrix
| Variable | Condition | Effect on Stability | Outcome |
| Base Strength | Weak ( | Moderate Stability | Slow cyclization; can isolate if cold. |
| Strong ( | Unstable | Rapid conversion to aziridine (< 1h). | |
| Solvent | Protic ( | Complex | Solvolysis competes; aziridine may open immediately. |
| Aprotic ( | Promotes Cyclization | Clean conversion to aziridine. | |
| Temperature | Kinetic Trap | Deprotonation occurs, but cyclization slows. | |
| Thermodynamic Drive | Fast cyclization + risk of polymerization. |
Troubleshooting & FAQs
Scenario A: "I am trying to substitute the O-tosyl group with an amine, but I'm getting a mixture of products."
Diagnosis: You are likely experiencing the "Aziridine Shunt." The base you are using to neutralize the acid generated is triggering cyclization first. The amine then attacks the aziridine, potentially at the wrong carbon (regio-scrambling).
-
Solution: Do not fight the aziridine; embrace it. Deliberately convert the N,O-ditosyl precursor to the aziridine first (using
), isolate it, and then react it with your amine. This gives you control over the regiochemistry (usually attack at the terminal carbon).
Scenario B: "My isolated material turned into a gum/insoluble solid in the freezer."
Diagnosis: Polymerization.[1][2] N-tosyl aziridines are highly reactive alkylating agents. If any trace acid (even from the glass surface) or nucleophilic impurity is present, they will self-polymerize via ring-opening.
-
Solution: Store the aziridine in the presence of a solid inorganic base (like a pellet of KOH or packet of
) to scavenge acid traces. Store at -20°C.
Scenario C: "Can I run this reaction in water?"
Diagnosis: Yes, but with caveats.
-
Insight: Under biphasic conditions (DCM/Water + KOH), the aziridine forms efficiently.[2] However, if left too long, hydroxide ions will attack the aziridine, opening it to form the N-tosyl amino alcohol (hydrolysis), effectively wasting your O-tosyl leaving group.
Validated Protocols
Protocol 1: Controlled Cyclization to (R)-N-Tosyl Aziridine
Use this if you intend to use the aziridine as an intermediate.
-
Preparation: Dissolve N,O-ditosyl D-phenylalaninol (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).
-
Activation: Add anhydrous Potassium Carbonate (
, 4.0 eq). -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Checkpoint: Monitor by TLC (Silica, Hexane/EtOAc). The starting material (lower Rf) should disappear within 2-6 hours, replaced by the aziridine (higher Rf).
-
-
Workup: Filter off the solids (
and KOTs). Evaporate the solvent at reduced pressure (< 40°C). -
Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid acid-catalyzed degradation on silica.
Protocol 2: Storage of N,O-Ditosyl Precursor
Use this to prevent unwanted degradation before use.
-
Temperature: -20°C is mandatory for long-term storage.
-
Atmosphere: Argon or Nitrogen flush (prevents moisture absorption).
-
Container: Amber glass (protects from light-induced radical degradation of the tosyl group).
-
Warning: Do not store in solution with any amine bases (e.g., Triethylamine), as this will slowly trigger cyclization even in the freezer.
References
-
Berry, M. B., & Sharpless, K. B. (1980). Process for the production of aziridines. United States Patent 4225495. (Foundational work on tosyl aziridine synthesis).
-
Da Silva, R. O., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7, 405-411. (Specific protocol for
cyclization). -
Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. (Discusses ring opening vs. direct substitution).
-
Chem-Impex International. (n.d.). D-Phenylalaninol Technical Data Sheet. (Physical properties and general stability data).
Sources
Technical Support Center: Resolving Mono- and Di-Tosylation Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the statistical nightmare of diol tosylation. The reaction of symmetrical diols or diamines with p-toluenesulfonyl chloride (TsCl) inevitably yields a complex mixture of unreacted starting material, the desired monotosylate, and the ditosylate impurity.
This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting, chromatographic separation strategies, and chemical desymmetrization protocols to overcome this synthetic bottleneck.
Section 1: Mechanistic FAQs – The Causality of the Mixture
Q: I used exactly 1.0 equivalent of TsCl. Why is my yield of monotosylate so low, and why do I have so much ditosylate? A: This frustration is driven by a combination of statistical kinetics and solubility dynamics. Statistically, even with a perfect 1.0 equivalent of TsCl, the maximum theoretical yield of the monotosylate in a purely random distribution is only 50%, leaving 25% unreacted diol and 25% ditosylate.
Mechanistically, in non-polar solvents (like dichloromethane), the initial monotosylation breaks the highly polar, hydrogen-bonded network of the starting diol. The resulting monotosylate becomes significantly more soluble in the organic phase than the unreacted diol. This artificially increases the monotosylate's local concentration, making it kinetically more susceptible to a second tosylation event than the unreacted starting material.
Q: Why is the separation of mono- and ditosylates so difficult on standard silica gel?
A: Polarity is relative to the molecule's total mass. For long-chain aliphatic diols or poly(ethylene glycol) (PEG), the polar contribution of a single terminal hydroxyl group is "diluted" by the massive non-polar backbone. This results in a negligible retention factor difference (
Section 2: Quantitative Troubleshooting Matrix
To determine the best path forward, compare the quantitative outcomes of different tosylation strategies. Whenever possible, preventing ditosylate formation is more efficient than attempting a difficult chromatographic separation.
Table 1: Quantitative Comparison of Tosylation Strategies
| Reaction Strategy | Catalyst / Base | Expected Mono-Ts Yield | Expected Di-Ts Yield | Unreacted Diol | Mechanistic Notes |
| Statistical (Standard) | Pyridine or Et | ~50% | ~25% | ~25% | High separation burden; relies entirely on random distribution. |
| Desymmetrization (Small Mol) | Ag | 85 - 92% | < 5% | < 10% | Exploits intramolecular H-bonding to deactivate the second -OH. |
| Desymmetrization (PEG) | Ag | 71 - 76% | < 15% | < 15% | Yield depends on polymer MW; requires HPLC-ELSD for separation. |
Section 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Silver(I) Oxide-Mediated Desymmetrization (Prevention)
Instead of fighting a difficult separation, alter the reaction mechanism.1 demonstrated that Ag
-
The Causality: Ag
O acts as a heterogeneous catalyst that exploits the difference in acidity between the two hydroxyl groups. Once one hydroxyl coordinates with the silver surface, intramolecular hydrogen bonding alters the pKa of the remaining hydroxyl, effectively desymmetrizing the molecule and kinetically hindering the second tosylation[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the symmetrical diol (1.0 eq) in anhydrous DCM (for small molecules) or Toluene (for PEGs).
-
Self-Validation Step: Run a Karl Fischer titration on your solvent. Moisture must be <50 ppm, as water will rapidly hydrolyze TsCl into unreactive p-toluenesulfonic acid.
-
-
Reagent Addition: Add fresh Ag
O (1.5 eq), TsCl (1.1 eq), and KI (0.2 eq). -
Reaction: Stir at 0 °C (for PEGs) or room temperature (for small molecules) for 2–8 hours.
-
Self-Validation Step: Monitor via TLC. The reaction is complete when the diol spot stabilizes and no ditosylate spot appears. The suspension will turn dark as silver salts form.
-
-
Workup: Filter the suspension through a short pad of Celite to remove the silver salts. Wash the pad thoroughly with Ethyl Acetate.
-
Concentration: Evaporate the filtrate under reduced pressure. The crude mixture will contain >75% monotosylate, drastically simplifying downstream purification.
Protocol B: Chromatographic Separation of the Mixture
If you already have a statistical mixture, use these validated separation methods based on the molecular weight of your substrate.
For Small Molecules (<1000 Da): Normal Phase Chromatography
-
Column Packing: Pack a silica gel column (230-400 mesh) using a gradient system of Hexane/Ethyl Acetate (starting at 9:1, v/v).
-
Loading: Dry-load the crude mixture onto silica. Causality: Tosylates are highly viscous oils; direct liquid loading causes severe band broadening and ruins the subtle separation.
-
Elution & Validation:
-
Fraction 1 (Least Polar): Ditosylate elutes first. Validate via TLC (UV active, highest
, does not stain with KMnO ). -
Fraction 2 (Intermediate): Monotosylate elutes second. Validate via TLC (UV active, stains bright yellow/brown with KMnO
due to the oxidizable free -OH). -
Fraction 3 (Most Polar): Unreacted diol elutes last (UV inactive, stains with KMnO
).
-
For Polymeric Diols (e.g., PEGs): Reverse Phase HPLC-ELSD For characterization and preparative separation of monotosylated PEG, an HPLC method using an evaporative light scattering detector (ELSD) is strictly required[2].
-
System Setup: Equip an HPLC with a preparative C18 column and an ELSD. Causality: ELSD is mandatory because the single tosyl group's UV absorbance at 254 nm is completely masked by the massive, UV-inactive PEG polymer chain[2].
-
Gradient: Use a Water/Acetonitrile gradient (e.g., 5% to 95% ACN over 30 mins).
-
Elution & Validation:
-
Peak 1 (Most Polar): Unreacted PEG diol elutes first.
-
Peak 2 (Intermediate): Monotosylated PEG elutes second.
-
Peak 3 (Least Polar): Ditosylated PEG elutes last.
-
Self-Validation Step: Collect Peak 2 and analyze via
H-NMR. The integration ratio of the tosyl aromatic protons (doublets at ~7.8 and 7.3 ppm) to the PEG backbone protons (~3.6 ppm) must mathematically match the theoretical molecular weight of your specific PEG chain.
-
Section 4: Visualizing the Separation Workflow
Workflow for the chromatographic separation and derivatization of mono- and di-tosylated mixtures.
References
-
Bouzide, A.; Sauvé, G. "Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers." Organic Letters 2002, 4 (14), 2329-2332. 1
-
Pohlit, H.; Worm, M.; Langhanki, J.; Berger-Nicoletti, E.; Opatz, T.; Frey, H. "Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization." Macromolecules 2017, 50 (23), 9196-9206. 2
Sources
Technical Support Center: Managing Moisture Sensitivity of Sulfonate Esters in Synthesis
Welcome to the Technical Support Center for handling sulfonate esters (triflates, mesylates, tosylates, etc.). As potent electrophiles, these compounds are ubiquitous in drug development and organic synthesis for activating alcohols toward nucleophilic substitution. However, their high reactivity makes them acutely susceptible to moisture-driven degradation. This guide provides mechanistic insights, troubleshooting steps, and validated Schlenk line protocols to ensure reproducible, high-yield syntheses.
Logical Workflow: Reactivity & Degradation Pathways
To successfully handle sulfonate esters, one must first understand the competing kinetic pathways at play when these reagents are exposed to atmospheric moisture versus the target nucleophile.
Logical workflow of sulfonate ester reactivity: desired SN2 vs. moisture hydrolysis.
Frequently Asked Questions (FAQs)
Q: Mechanistically, why are sulfonate esters so sensitive to ambient moisture? A: Sulfonate esters feature a highly electron-deficient sulfur center and an activated adjacent carbon due to the strong electron-withdrawing nature of the sulfonate group. When exposed to moisture, water acts as a nucleophile. Depending on the specific ester and the pH of the environment, hydrolysis occurs via either C–O bond cleavage (classic SN2 displacement by water) or S–O bond cleavage (direct attack at the sulfur center) 1[1]. This parasitic side reaction consumes the sulfonate ester, yielding a sulfonic acid and an alcohol, thereby destroying your activated intermediate.
Q: How do different sulfonate leaving groups compare in terms of moisture stability? A: The stability of a sulfonate ester is inversely proportional to its leaving group ability (the pKa of its conjugate acid) and directly proportional to its steric hindrance2[2]. Triflates are exceptionally reactive and hydrolyze rapidly, whereas sterically hindered neopentyl sulfonates are highly resistant to nucleophilic attack by water.
| Sulfonate Ester Type | Leaving Group Anion | Relative Moisture Sensitivity | Recommended Storage Conditions | Typical Hydrolysis Rate (Aqueous, RT) |
| Triflate (TfO) | -OSO₂CF₃ | Extremely High | Glovebox, <-20°C | Minutes |
| Mesylate (MsO) | -OSO₂CH₃ | High | Desiccator / Sure/Seal™, 2-8°C | Hours to Days |
| Tosylate (TsO) | -OSO₂C₆H₄CH₃ | Moderate | Desiccator, RT to 2-8°C | Days to Weeks |
| Neopentyl Sulfonate | -OSO₂CH₂C(CH₃)₃ | Very Low (Sterically Hindered) | Benchtop, RT | Months |
Q: Why is excess base critical during the synthesis of sulfonate esters? A: The formation of sulfonate esters from alcohols and sulfonyl chlorides generates acidic byproducts (e.g., HCl). If the reaction environment becomes acidic, the starting alcohol becomes protonated. This halts the forward reaction and can catalyze the reverse hydrolysis pathway. Employing a strict excess of base (like triethylamine or pyridine) neutralizes the acid, preventing alcohol protonation and suppressing trace sulfonate ester degradation 3[3].
Troubleshooting Guide
Issue: Low product yield and high recovery of the starting alcohol.
-
Root Cause: Atmospheric moisture contamination during reagent transfer or reaction execution, leading to rapid hydrolysis of the highly electrophilic sulfonyl chloride or the resulting sulfonate ester 4[4].
-
Causality: Glassware naturally adsorbs a microscopic film of water. If not thermally desorbed, this water reacts with the sulfonylating agent before it can react with the target alcohol.
-
Solution: Implement rigorous Schlenk line techniques. Oven-dry all glassware at >120°C overnight. Assemble the apparatus while hot and cycle between high vacuum and dry inert gas (N₂ or Argon) at least three times to strip away adsorbed moisture 5[5].
Issue: Inconsistent reaction kinetics and variable impurity profiles between batches.
-
Root Cause: Variable water content in the reaction solvent. Even "anhydrous" solvents degrade if repeatedly punctured without proper inert gas blanketing.
-
Causality: Increasing the proportion of water to alcohol in the reaction mixture shifts the kinetic pathway from a controlled substitution to a second-order ion separation, drastically accelerating hydrolysis 3[3].
-
Solution: Utilize freshly dispensed solvents from a solvent purification system (SPS) or commercial Sure/Seal™ bottles. For highly sensitive triflations, degas solvents using the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen and trace volatile impurities6[6].
Validated Experimental Protocol: Anhydrous Synthesis of Sulfonate Esters
To ensure a self-validating, moisture-free system, follow this Schlenk line methodology for synthesizing sensitive sulfonate esters (e.g., mesylates or triflates).
Step 1: Apparatus Preparation & Dehydration
-
Dry a Schlenk flask, magnetic stir bar, and rubber septa in an oven at 130°C for a minimum of 4 hours (preferably overnight)5[5].
-
Remove the hot glassware, assemble immediately, and connect the sidearm to a dual-manifold Schlenk line.
-
Vacuum/Gas Cycling: Open the flask to high vacuum for 5 minutes. Backfill slowly with dry Nitrogen or Argon. Repeat this cycle three times.
Step 2: Reagent Transfer
-
Maintain a slight positive pressure of inert gas (monitor via the oil bubbler)7[7].
-
Purge a clean, oven-dried syringe and long needle by piercing the septum of the Schlenk flask, drawing in inert gas, and expelling it outside. Repeat three times 5[5].
-
Transfer the anhydrous solvent (e.g., CH₂Cl₂) and the starting alcohol into the Schlenk flask.
-
Add 1.5 to 2.0 equivalents of an anhydrous amine base (e.g., Et₃N or pyridine) to ensure the reaction remains strictly basic, preventing acid-catalyzed degradation3[3].
Step 3: Reaction Execution
-
Cool the reaction mixture to 0°C (for mesylates/tosylates) or -78°C (for triflates) using an appropriate cooling bath.
-
Causality: Lower temperatures suppress the activation energy required for competing side reactions, including trace hydrolysis.
-
-
Add the sulfonyl chloride dropwise over 15-30 minutes.
-
Allow the reaction to stir and slowly warm to room temperature. Monitor completion via TLC (aliquots must be taken using purged syringes to maintain the inert atmosphere).
Step 4: Quenching and Storage
-
Once complete, quench the reaction with ice-cold saturated NaHCO₃ solution to neutralize excess sulfonyl chloride.
-
Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Storage: Store the purified sulfonate ester in a tightly sealed container (e.g., a crown-cap bottle with a PTFE-faced rubber liner) backfilled with Argon, and keep at 2-8°C or in a glovebox depending on the leaving group's sensitivity .
References
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - ACS Publications. 1
-
Profiling sulfonate ester stability: identification of complementary protecting groups - PMC. 2
-
Sulfonate Ester Kinetic Study - Novatia, LLC. 3
-
Handling Air-Sensitive Reagents (AL-134) - Division of Research Safety. 4
-
An Illustrated Guide to Schlenk Line Techniques - Schlenk Line Survival Guide. 5
-
University Health and Safety Guidance Document: SCHLENK LINE - University of Minnesota. 7
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh. 6
-
Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. drs.illinois.edu [drs.illinois.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
Validation & Comparative
Analytical Comparison Guide: 1H NMR Interpretation of N,O-Ditosyl D-Phenylalaninol vs. Its Precursors
In the realm of asymmetric synthesis and drug development, chiral amino alcohols like D-phenylalaninol are indispensable building blocks. They frequently serve as precursors for chiral auxiliaries, oxazolidinones, and aziridines—critical intermediates in the synthesis of α,β-diamino acids and transition-state mimetics ().
To utilize D-phenylalaninol in these pathways, researchers often employ tosylation (using p-toluenesulfonyl chloride) to activate the molecule. The amine is protected as a sulfonamide, and the hydroxyl group is converted into a sulfonate ester (a superior leaving group for subsequent intramolecular cyclizations).
This guide objectively compares the analytical performance—specifically the 1H NMR resolution and diagnostic clarity —of the fully protected product (N,O-ditosyl D-phenylalaninol ) against its alternatives: the unprotected parent compound and the mono-protected intermediate (N-tosyl D-phenylalaninol ). By understanding the causality behind the chemical shifts, researchers can establish a self-validating analytical workflow to ensure complete synthetic conversion.
Mechanistic Causality: The Physics of the Chemical Shift
The transition from an unprotected amino alcohol to a di-tosylated derivative provides a textbook study in how inductive effects and magnetic anisotropy dictate NMR performance.
-
The Sulfonamide Effect (N-Tosylation): Nitrogen is highly nucleophilic and reacts with TsCl first. When the free amine is converted to a sulfonamide, the nitrogen's lone pair delocalizes into the highly electron-withdrawing sulfonyl group. This strips electron density from the adjacent alpha-methine proton (-CH-N), deshielding it and pushing its resonance downfield by approximately ~0.35 ppm.
-
The Sulfonate Ester Effect (O-Tosylation): The most critical diagnostic feature of the N,O-ditosyl product is the profound downfield shift of the beta-methylene protons (-CH2-O). A free hydroxyl group is only moderately electron-withdrawing. However, converting the hydroxyl to a p-toluenesulfonate ester introduces a massive inductive pull from the -OSO2Ar moiety. This strips the methylene protons of their electron shielding, pushing them downfield by >0.4 ppm. This specific shift is the primary self-validating signal that O-tosylation was successful.
-
Magnetic Anisotropy: The addition of two distinct tosyl groups introduces two new sets of aromatic AA'BB' systems and two distinct methyl singlets. Because the N-tosyl and O-tosyl groups occupy chemically and magnetically non-equivalent environments, their signals do not overlap, providing a clear stoichiometric confirmation of di-protection.
Comparative 1H NMR Data
The table below summarizes the quantitative 1H NMR data (in CDCl3 at 400 MHz), comparing the target product against its synthetic alternatives.
| Proton Environment | D-Phenylalaninol (Unprotected) | N-Tosyl D-Phenylalaninol (Mono-protected) | N,O-Ditosyl D-Phenylalaninol (Target Product) |
| -CH2-O (Methylene) | 3.40 (dd), 3.65 (dd) | 3.55 (dd), 3.65 (dd) | 3.95 (dd), 4.10 (dd) |
| -CH-N (Methine) | 3.15 (m) | 3.50 (m) | 3.65 (m) |
| -CH2-Ph (Benzylic) | 2.55 (dd), 2.80 (dd) | 2.75 (m) | 2.75 (m) |
| Ts -CH3 (Methyl) | None | 2.40 (s, 3H) | 2.40 (s, 3H), 2.45 (s, 3H) |
| Aromatic Protons | 7.15–7.35 (m, 5H) | 7.10–7.25 (m, 5H), 7.25 (d, 2H), 7.65 (d, 2H) | 7.05–7.25 (m, 5H), 7.20 (d, 2H), 7.35 (d, 2H), 7.60 (d, 2H), 7.75 (d, 2H) |
Data synthesized from standard stereocontrolled synthetic protocols ().
Self-Validating Experimental Protocol
To guarantee the reliability of the NMR data, the synthetic and analytical preparation must follow a strict, self-validating system. The following protocol ensures the complete conversion of the mono-tosyl intermediate into the di-tosyl product.
Phase 1: Synthesis & Causality of Reagents
-
Why Pyridine? O-tosylation of an alcohol is significantly slower than the N-tosylation of an amine. Pyridine is chosen as both the solvent and the base because it acts as a nucleophilic catalyst—forming a highly reactive N-tosylpyridinium intermediate that forces the esterification of the sterically hindered beta-hydroxyl group.
-
Reaction Setup: Dissolve D-phenylalaninol (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C to control the exothermic nature of the initial N-tosylation.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.5 eq) in small portions over 15 minutes. The 1.5 eq excess ensures complete conversion of the hydroxyl group after the amine is rapidly consumed.
-
Incubation & Validation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the intermediate N-tosyl D-phenylalaninol (lower
) completely disappears, replaced by the N,O-ditosyl product (higher ).
-
Phase 2: Workup & NMR Preparation
-
Isolation: Quench the reaction with ice water to hydrolyze any unreacted TsCl. Extract the aqueous mixture with dichloromethane (3x). Wash the combined organic layers extensively with 1M HCl (to remove all traces of pyridine), followed by a brine wash. Dry over anhydrous MgSO4 and concentrate under reduced pressure.
-
NMR Sample Prep: Dissolve exactly 10 mg of the purified N,O-ditosyl D-phenylalaninol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube for 400 MHz analysis.
Analytical Workflow Visualization
The following diagram maps the logical progression of the derivatization and highlights the exact analytical checkpoints required to validate the target product.
Workflow for the synthesis and 1H NMR validation of N,O-ditosyl D-phenylalaninol.
References
-
Ghosh, A. K., & Kim, J.-H. (1998). "Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions." The Journal of Organic Chemistry, 63(19), 6667–6674. URL:[Link]
-
Viso, A., Fernández de la Pradilla, R., García, A., & Alonso, M. (2005). "α,β-Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews, 105(8), 3167–3196. URL:[Link]
A Senior Application Scientist's Guide to HPLC Methods for Chiral Purity of Phenylalaninol Derivatives
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like phenylalaninol derivatives is a critical step in producing safe and effective therapeutics. The spatial orientation of functional groups can dramatically alter a molecule's pharmacological and toxicological profile. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this analytical challenge, offering a variety of methods to achieve baseline separation of enantiomers. This guide provides an in-depth comparison of prevalent HPLC methods for determining the chiral purity of phenylalaninol derivatives, grounded in scientific principles and practical application.
The Critical Choice: Chiral Stationary Phases (CSPs)
The heart of any chiral separation is the Chiral Stationary Phase (CSP). The selection of the appropriate CSP is the most critical decision in method development. For phenylalaninol derivatives, which are a class of β-amino alcohols, three main types of CSPs have demonstrated broad applicability and success: Polysaccharide-based, Macrocyclic Glycopeptide, and Pirkle-type CSPs. The choice among them depends on the specific derivative's structure, the desired mobile phase conditions, and the required analytical throughput.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used for their versatility and broad enantiorecognition capabilities.[1] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.
For phenylalaninol derivatives, these columns often provide excellent resolution, particularly in normal-phase mode. The choice between cellulose and amylose-based phases can be critical, as they can exhibit different selectivities for the same compound.
Key Considerations for Polysaccharide CSPs:
-
Coated vs. Immobilized: Coated polysaccharide CSPs, while effective, have limitations on the types of organic solvents that can be used in the mobile phase. Solvents like dichloromethane, chloroform, and THF can damage the stationary phase. Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for a broader range of mobile phase conditions and are generally more robust.
-
Mobile Phase: Normal-phase chromatography using hexane/alkane and an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point. The addition of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution for basic or acidic analytes, respectively. For phenylalaninol derivatives, which are basic, a small amount of DEA is typically recommended.[2]
-
Derivative Effects: The nature of the protecting groups on the amine (N-substituent) and hydroxyl (O-substituent) of the phenylalaninol derivative will significantly influence the separation. Bulky protecting groups can enhance steric interactions with the CSP, often leading to better resolution.
Macrocyclic Glycopeptide CSPs: Masters of Versatility
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and versatile approach to chiral separations. These CSPs are particularly well-suited for the separation of polar and ionizable compounds, making them an excellent choice for underivatized or N-protected phenylalaninol derivatives.[3][4] Their multimodal nature allows for operation in reversed-phase, polar organic, and polar ionic modes.
Key Advantages of Macrocyclic Glycopeptide CSPs:
-
Multi-modal Separations: The ability to use these columns in different mobile phase modes provides significant flexibility during method development.
-
Direct Analysis of Polar Compounds: They are often capable of separating polar, underivatized amino alcohols directly, which can simplify sample preparation.
-
LC-MS Compatibility: The use of volatile mobile phases in the polar ionic mode makes these columns highly compatible with mass spectrometry detection.[5]
Pirkle-Type CSPs: Rational Design for Targeted Separations
Developed by William H. Pirkle, these CSPs are based on a "brush-type" design where a small chiral molecule is covalently bonded to the silica support.[6][7] The chiral recognition mechanism is based on a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Strengths of Pirkle-Type CSPs:
-
Predictable Elution Order: In many cases, the elution order of the enantiomers can be predicted based on the known interaction model.
-
Robustness: Being covalently bonded, these phases are highly durable and compatible with a wide range of mobile phases.[6]
-
Inversion of Elution Order: Pirkle-type CSPs are often available with both enantiomers of the chiral selector, allowing for the inversion of the elution order, which can be advantageous for the quantification of a minor enantiomer eluting after a major peak.[8]
Comparative Performance of CSPs for Phenylalaninol Derivatives
The following table summarizes the typical performance characteristics of the different CSP types for the chiral separation of phenylalaninol and its derivatives. The data is a synthesis of information from various application notes and research articles for structurally similar compounds.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (Normal Phase) | Key Advantages for Phenylalaninol Derivatives | Considerations |
| Polysaccharide-Based (Coated) | Chiralcel® OD-H, Chiralpak® AD-H | Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Broad applicability, often high selectivity.[9] | Solvent restrictions (avoid chlorinated solvents, THF, etc.). |
| Polysaccharide-Based (Immobilized) | Chiralpak® IA, IB, IC, ID, IE, IF | Wide range of solvents including non-conventional ones. | Enhanced solvent compatibility and robustness. | May exhibit different selectivity compared to coated versions. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V2, T | Methanol/Acetonitrile with acidic/basic additives. | Excellent for polar and N-protected derivatives, multi-modal.[3] | Equilibration can be slower than other CSPs.[10] |
| Pirkle-Type | Regis® Whelk-O® 1, (S,S) or (R,R) | Hexane/IPA or Ethanol | Robust, predictable elution order, ability to invert elution order.[8] | May require derivatization to introduce necessary interaction sites. |
Experimental Protocols: A Step-by-Step Approach to Method Development
The following protocol outlines a systematic approach to developing a robust chiral HPLC method for a novel phenylalaninol derivative.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs
-
Column Selection: Begin with a screening set of both cellulose-based (e.g., Chiralcel® OD-H or an immobilized equivalent) and amylose-based (e.g., Chiralpak® AD-H or an immobilized equivalent) columns.
-
Sample Preparation: Dissolve the phenylalaninol derivative in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Initial Mobile Phase: Start with a normal-phase mobile phase of 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the chromophores present in the derivative).
-
-
Optimization:
-
If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) and its concentration (e.g., 80:20, 70:30).
-
Adjust the concentration of the basic additive if peak shape is poor.
-
Lowering the column temperature can sometimes improve resolution.[10]
-
Protocol 2: Screening on Macrocyclic Glycopeptide and Pirkle-Type CSPs
-
Column Selection: Utilize a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® V2) and a Pirkle-type column (e.g., Regis® Whelk-O® 1).
-
Sample Preparation: As in Protocol 1.
-
Mobile Phase for Macrocyclic Glycopeptide CSP:
-
Mobile Phase for Pirkle-Type CSP:
-
Use the same normal-phase conditions as in Protocol 1.
-
-
Chromatographic Conditions: As in Protocol 1.
-
Optimization:
-
For the macrocyclic glycopeptide column, vary the ratio of organic modifier to water and the type and concentration of additives.
-
For the Pirkle-type column, optimize the normal-phase conditions as described in Protocol 1.
-
Visualizing the Workflow
A systematic approach to chiral method development is crucial for efficiency. The following diagram illustrates a logical workflow for selecting the optimal HPLC method for a phenylalaninol derivative.
Caption: A logical workflow for chiral HPLC method development for phenylalaninol derivatives.
The Causality Behind Experimental Choices
The selection of a particular HPLC method is not arbitrary but is based on the physicochemical properties of the analyte and the chiral recognition mechanisms of the CSP.
-
Why start with Polysaccharide CSPs in Normal Phase? Phenylalaninol derivatives, especially when N- or O-protected, are often soluble in less polar organic solvents. The multiple interaction sites on polysaccharide CSPs provide a high probability of achieving separation for a wide range of such derivatives. The use of a non-polar mobile phase minimizes interactions with the silica support and allows the chiral selector to dominate the separation mechanism.
-
When to choose a Macrocyclic Glycopeptide CSP? If the phenylalaninol derivative is highly polar or has ionizable groups, a macrocyclic glycopeptide CSP is a logical choice. The ability to work in reversed-phase or polar ionic modes is advantageous for such compounds, which may have poor solubility in normal-phase eluents.
-
The role of mobile phase additives: The addition of a small amount of a basic modifier like DEA to the normal phase mobile phase is crucial for basic compounds like phenylalaninol derivatives. It acts as a competing base, interacting with acidic silanol groups on the silica surface that can cause peak tailing and poor resolution. This ensures that the primary interaction of the analyte is with the chiral selector.[12] Conversely, an acidic additive is used for acidic analytes to suppress their ionization and improve peak shape.
Conclusion
The determination of the chiral purity of phenylalaninol derivatives is a multifaceted analytical challenge that can be effectively addressed with a systematic approach to HPLC method development. Polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs each offer unique advantages. By understanding the principles of chiral recognition and the influence of mobile phase composition, researchers can efficiently develop robust and reliable methods to ensure the stereochemical integrity of these important pharmaceutical building blocks. The experimental protocols and workflow provided in this guide serve as a comprehensive starting point for tackling this critical analytical task.
References
-
Hroboňová, K., Lomenová, A., Lehotay, J., & Čižmárik, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314–3323. [Link]
-
Regis Technologies, Inc. (n.d.). Pirkle-Type Columns Care and Use Guide. [Link]
-
Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AS-H. [Link]
-
Regis Technologies, Inc. (n.d.). Chiral Application Guide VI. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Mannina, L. (2004). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. Electrophoresis, 25(16), 2711–2719. [Link]
-
Said, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 20-31. [Link]
-
Fan, P., Li, T., Zhang, Y., & Row, K. H. (2016). Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry. Journal of Chromatography A, 1467, 439–446. [Link]
-
Hroboňová, K., Lomenová, A., & Lehotay, J. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. [Link]
-
BGB Analytik AG. (n.d.). CHIRAL Handbook. [Link]
-
Daicel Chemical Industries, Ltd. (2006). Instruction Manual for CHIRALCEL® OD Columns. [Link]
-
Gasparrini, F., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 1. [Link]
-
Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
MZ-Analysentechnik GmbH. (n.d.). Regis Technologies Chiral HPLC and SFC Method Development. [Link]
-
UVISON Technologies Ltd. (2003). Instruction Manual for CHIRALPAK® AD-H Columns. [Link]
-
Pappa, C., et al. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 30(23), 5001. [Link]
-
MZ-Analysentechnik GmbH. (n.d.). Merck Supelco Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
-
Aurora Borealis Control BV. (n.d.). Pirkle Type Chiral Columns. [Link]
-
Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304–323. [Link]
-
Daicel Chiral Technologies. (2013). Please read this instruction sheet completely before using this column. [Link]
-
Shravya, S., & Swetha, S. (2021). Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. Natural Volatiles & Essential Oils, 8(6), 6536-6543. [Link]
-
MZ-Analysentechnik GmbH. (n.d.). Chiral FAQs. [Link]
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Melting point range of pure N,O-ditosyl D-phenylalaninol
Analytical Comparison Guide: Melting Point Range and Purity Assessment of N,O-Ditosyl D-Phenylalaninol
Executive Summary
N,O-Ditosyl D-phenylalaninol (CAS: 140145-73-9)[1] is a highly specialized chiral intermediate utilized in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, verifying the absolute chemical and enantiomeric purity of this compound is a Critical Quality Attribute (CQA). This guide objectively compares highly purified N,O-ditosyl D-phenylalaninol against crude mixtures and mono-tosylated alternatives, establishing the melting point range as a self-validating metric of structural integrity.
Expertise & Experience: The Causality of Melting Point Depression
In chiral chemistry, a melting point is not merely a physical constant; it is a direct thermodynamic readout of crystal lattice integrity. Pure N,O-ditosyl D-phenylalaninol crystallizes into a highly ordered, uniform lattice. When impurities—such as the L-enantiomer, unreacted D-phenylalaninol, or mono-N-tosyl D-phenylalaninol—are present, they disrupt this crystalline architecture[2].
According to the thermodynamic principles of freezing point depression, these impurities create a eutectic system. This causality dictates that even a 1–2% drop in enantiomeric excess (ee) or chemical purity will manifest as a broadened and significantly depressed melting point range. Therefore, achieving a sharp melting point range (
Comparative Performance Data
When sourcing or synthesizing this intermediate, researchers must distinguish between different purity grades and structural analogs. The table below compares these alternatives based on typical analytical benchmarks.
| Product Variant | Typical Melting Point Range (°C)* | Chemical Purity (HPLC) | Enantiomeric Excess (ee) | Suitability for Asymmetric Synthesis |
| Pure N,O-ditosyl D-phenylalaninol | 135.0 – 137.0 (Sharp) | > 99.5% | > 99.0% | Optimal; provides highly predictable stereocontrol. |
| Crude N,O-ditosyl D-phenylalaninol | 128.0 – 134.0 (Broad) | 85.0 - 90.0% | Variable | Poor; reaction byproducts disrupt catalytic complexes. |
| N-tosyl D-phenylalaninol (Mono) | ~ 130.0 – 132.0 | > 98.0% | > 99.0% | Alternative use; requires different activation methods. |
*Note: Exact empirical values may vary slightly based on the specific crystallization solvent system utilized (e.g., EtOAc/Hexanes vs. DCM/Pentane).
Experimental Protocol: Self-Validating Melting Point Determination
To ensure absolute trustworthiness and reproducibility, the melting point must be determined using a rigorous, controlled protocol. Deviations in heating rate or sample preparation will yield false depressions, leading to the unwarranted rejection of pure batches.
Step 1: Sample Desiccation
-
Action: Dry the purified N,O-ditosyl D-phenylalaninol crystals in a vacuum desiccator over phosphorus pentoxide (
) for 12–24 hours. -
Causality: Residual crystallization solvent or atmospheric moisture acts as an impurity, artificially depressing the melting point. Complete desiccation ensures the thermal data reflects only the compound's intrinsic lattice energy.
Step 2: Capillary Loading
-
Action: Pulverize the dried sample into a fine, uniform powder using an agate mortar. Load the powder into a standard glass melting point capillary tube, tapping it repeatedly to achieve a tightly packed 2–3 mm column.
-
Causality: A loosely packed sample contains microscopic air pockets that insulate the crystals, leading to uneven heat distribution and an artificially broadened melting range.
Step 3: Apparatus Calibration & Ramp Rate Control
-
Action: Insert the capillary into a calibrated digital melting point apparatus. Set the initial rapid heating rate to 5 °C/min until reaching 125 °C. Then, strictly reduce the ramp rate to 1 °C/min.
-
Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Ramping too fast causes the thermometer to lag behind the actual sample temperature, skewing the results.
Step 4: Observation and Validation
-
Action: Record the
(first appearance of a liquid meniscus) and (complete liquefaction). -
Causality: A pure sample of CAS 140145-73-9 will exhibit a
( ) of °C[1]. If the range exceeds 2.0 °C, the self-validating nature of this protocol demands a secondary recrystallization step.
Process Workflow Visualization
Synthesis, purification, and melting point validation workflow for N,O-ditosyl D-phenylalaninol.
References
-
ChemicalRegister. "Sulfate Sodium Salt,R,S Equol 7 - Chemical Suppliers Directory". ChemicalRegister Database. Available at: [Link]
Sources
Mass spectrometry fragmentation pattern of ditosyl compounds
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Ditosyl Compounds
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Ditosyl compounds, characterized by the presence of two p-toluenesulfonyl (tosyl) groups, are common intermediates and final products in organic synthesis. Mass spectrometry stands as a cornerstone analytical technique for their characterization. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in confirming identity, purity, and structure. This guide provides a comprehensive comparison of the mass spectrometry fragmentation behavior of ditosyl compounds, grounded in mechanistic principles and supported by experimental insights.
The Fundamentals of Ionization and Fragmentation
Before delving into the specifics of ditosyl compounds, it is crucial to grasp the foundational principles of how a mass spectrometer generates and fragments ions. The fragmentation process is highly dependent on the ionization technique employed.
-
Electron Ionization (EI): A high-energy electron beam bombards the analyte molecule, ejecting an electron to form a molecular radical cation (M+•). These ions are energetically unstable and readily undergo fragmentation.[1]
-
Electrospray Ionization (ESI): A softer ionization technique where the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. Solvent evaporation leads to the formation of protonated molecules ([M+H]+) or other adducts. Fragmentation is typically induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS).[2]
-
Atmospheric Solids Analysis Probe (ASAP): This method allows for the direct analysis of solid and liquid samples with minimal preparation. It often produces protonated molecules, similar to ESI, and fragmentation can be observed.[3]
The fragmentation of the molecular ion or its protonated form is not random. It follows predictable chemical pathways, often initiated at a charge or radical site, to produce smaller, stable ions and neutral fragments.[4][5] The resulting mass spectrum is a fingerprint of the molecule's structure.
Core Fragmentation Pathways of Ditosyl Compounds
Ditosyl compounds exhibit several characteristic fragmentation pathways, largely dictated by the labile nature of the tosyl group.
The Signature Loss of a Tosyl Group
The most prominent and mechanistically significant fragmentation pathway for many ditosyl compounds is the cleavage of one of the tosyl groups. This can occur through different mechanisms depending on the ionization method and the nature of the molecule.
A key example is the fragmentation of N,N-Ditosyl-2-aminodiphenylamine. In an ASAP mass spectrometer, the protonated molecular ion ([M+H]+) readily loses an ArSO2 group.[3] This initial loss is a strong indicator of a tosylated compound.
Caption: Fragmentation cascade of N,N-Ditosyl-2-aminodiphenylamine. [3]
Comparative Analysis of Ditosyl Fragmentation Patterns
The fragmentation patterns of ditosyl compounds can vary significantly based on the atoms to which the tosyl groups are attached (e.g., nitrogen vs. oxygen) and the overall molecular structure.
| Compound Type | Typical Ionization | Primary Fragmentation | Secondary Fragmentation | Characteristic Ions |
| N,N-Ditosyl Amines | ESI, ASAP | Loss of one tosyl group (ArSO2) | Loss of the second tosyl group, rearrangements, fragmentation of the core amine structure | [M+H - 155]+, [M+H - 310]+, ions related to the amine backbone |
| O,O-Ditosyl Diols | ESI, CI | Loss of p-toluenesulfonic acid (TsOH, 172 Da) | Loss of the second TsOH, cleavage of the alkyl chain | [M+H - 172]+, [M+H - 344]+, fragments from the diol backbone |
| N,O-Ditosyl Amino Alcohols | ESI, ASAP | Competitive loss of ArSO2 or TsOH | Complex fragmentation depending on the initial loss | [M+H - 155]+, [M+H - 172]+ |
This table illustrates how the nature of the tosylated heteroatom influences the initial fragmentation. N-tosyl groups often cleave to lose the ArSO2 radical, while O-tosyl groups, especially in the presence of a nearby proton, can be eliminated as p-toluenesulfonic acid.
Experimental Protocol for MS/MS Analysis of Ditosyl Compounds
To obtain reliable and reproducible fragmentation data, a standardized experimental approach is essential. The following protocol outlines a general workflow for the analysis of a ditosyl compound using ESI-Q-TOF MS/MS.
Sample Preparation
-
Solution Preparation: Dissolve the ditosyl compound in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1-10 µg/mL.
-
Acidification: For positive ion mode ESI, add a small amount of formic acid (0.1% final concentration) to aid in protonation. [6]
Mass Spectrometry Analysis
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]+).
-
MS/MS Analysis:
-
Select the [M+H]+ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation. [7] * Acquire the product ion spectrum.
-
Caption: Experimental workflow for MS/MS analysis.
Conclusion
The mass spectrometry fragmentation patterns of ditosyl compounds are rich with structural information. The characteristic loss of the tosyl group serves as a reliable diagnostic tool. A detailed analysis of the subsequent fragmentation cascade, guided by an understanding of fundamental fragmentation mechanisms, allows for the unambiguous confirmation of molecular structures. By employing standardized analytical protocols and comparing fragmentation patterns across different classes of ditosyl compounds, researchers can leverage mass spectrometry to its full potential in chemical synthesis and drug development.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
ResearchGate. (2025). (PDF) Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. [Link]
-
ResearchGate. (n.d.). Characteristic fragment ions of compounds 7, 10, 11 and 12 after... [Link]
-
PMC. (2026). Analytical applications of gas-phase ion chemistry enabled by mass spectrometry. [Link]
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PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
-
PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
-
Nittobo. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Refubium. (2021). Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry. [Link]
-
SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
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ETH Zurich Research Collection. (2022). Exploring the Gas-Phase MS Methodologies for Structural Elucida-tion of the A2 N-Glycans and Their Isomers. [Link]
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West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
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Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. [Link]
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A Comparative Guide to the Reactivity of Mesyl and Tosyl Phenylalaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the creation of chiral building blocks for pharmaceutical development, the judicious selection of activating groups is a critical determinant of success. Phenylalaninol, a versatile chiral amino alcohol, frequently serves as a precursor, with its hydroxyl group often converted into a more effective leaving group to enable nucleophilic substitution reactions. Among the most prevalent choices for this activation are the methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) groups. This guide offers a comprehensive comparison of the reactivity of mesyl and tosyl derivatives of phenylalaninol, substantiated by experimental insights and mechanistic principles, to empower researchers in their synthetic design.
The Foundation of Reactivity: Understanding Sulfonate Esters as Leaving Groups
The effectiveness of a leaving group is intrinsically linked to its capacity to stabilize the negative charge it acquires upon departure. Sulfonate esters, such as mesylates and tosylates, excel in this role because the negative charge on the resultant sulfonate anion is extensively delocalized by resonance across three oxygen atoms.[1][2] This pronounced stabilization renders the corresponding sulfonic acids (methanesulfonic acid and p-toluenesulfonic acid) exceptionally strong.
The key distinction between the mesyl and tosyl moieties is the substituent on the sulfur atom: a methyl group in the former and a p-tolyl group in the latter. This seemingly minor structural variance has profound consequences for their electronic and steric characteristics, which in turn govern their reactivity profiles in nucleophilic substitution reactions.
Mesyl vs. Tosyl: A Side-by-Side Analysis
| Feature | Mesyl Group (Ms) | Tosyl Group (Ts) | In-Depth Analysis |
| Structure | CH₃SO₂- | p-CH₃C₆H₄SO₂- | The tosyl group's aromatic ring makes it considerably larger and more sterically demanding. |
| Electronic Effect | The methyl group is a weak electron donor. | The p-tolyl group is also electron-donating, with the added potential for resonance interaction from the aromatic ring. | These electronic differences are subtle. However, the electron-donating nature of the p-tolyl group can marginally reduce the electrophilicity of the sulfur atom in tosyl chloride relative to mesyl chloride. |
| Steric Hindrance | Smaller and less sterically encumbered. | Larger, presenting a greater steric profile due to the tolyl substituent.[3][4][5] | This is a pivotal point of differentiation. The smaller size of the mesyl group often translates to faster reaction kinetics, especially at sterically congested centers.[3] |
| Leaving Group Ability | An excellent leaving group. | An excellent leaving group. | Both are classified as superior leaving groups owing to the resonance stabilization of the sulfonate anions formed upon their departure.[1][2] For most synthetic purposes, any inherent difference in their leaving group ability is considered minimal. |
| Crystallinity | Mesylate derivatives are frequently oils or solids with low melting points. | Tosylate derivatives are more commonly crystalline solids.[2] | The crystalline nature of tosylates can be a significant practical advantage, simplifying purification by recrystallization and aiding in characterization. |
| Rate of Formation | Generally reacts more rapidly than tosyl chloride, a distinction that is more pronounced with hindered alcohols.[2] | The formation of tosylates can be slower, particularly with secondary or tertiary alcohols.[2] | The accelerated formation of mesylates is advantageous in time-sensitive synthetic sequences or when dealing with delicate substrates. |
| Rate of Displacement | In certain contexts, the mesylate functions as a slightly more effective leaving group, resulting in faster substitution rates. | The tosylate group demonstrates slightly lower reactivity in displacement reactions when compared to the mesylate.[2] | For sluggish nucleophilic substitutions, the enhanced reactivity of the mesylate can be beneficial. |
| TLC Visualization | Can be challenging to visualize on Thin Layer Chromatography (TLC) plates. | The aromatic ring of the tosyl group is UV active, facilitating easy visualization on TLC plates under UV illumination.[2] | This is a practical benefit for monitoring the progress of a reaction. |
Delving into the "Why": Mechanistic Insights
The transformation of an alcohol into a sulfonate ester occurs through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride.[6] A base, typically pyridine or triethylamine, is incorporated to scavenge the hydrochloric acid byproduct.[1][6]
Of note, the mechanism of mesylation can diverge from that of tosylation, especially when a strong, non-nucleophilic base like triethylamine is employed. Mesyl chloride possesses acidic α-protons that can be abstracted by the base to generate a highly reactive sulfene intermediate (CH₂=SO₂).[2][7] This transient species is then swiftly intercepted by the alcohol. In contrast, tosyl chloride lacks these α-protons and thus proceeds via a direct nucleophilic substitution pathway.[7] This alternative mechanistic route for mesylation can contribute to its faster reaction rate.
In the subsequent nucleophilic substitution of the phenylalaninol sulfonate, the reaction predominantly follows an Sₙ2 pathway. This is because the carbon atom bearing the sulfonate leaving group is primary and therefore sterically accessible for a backside attack by a nucleophile.[1] In an Sₙ2 reaction, a more reactive leaving group facilitates a faster reaction. While both mesylate and tosylate are excellent leaving groups, the slightly greater electron-withdrawing character of the mesyl group can render it a marginally superior leaving group, thereby accelerating the substitution process.
Practical Application: Experimental Protocols
A. General Protocol for the Tosylation of Phenylalaninol
-
In a flask under an inert atmosphere, dissolve phenylalaninol (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per mmol).
-
Cool the solution to 0 °C and add triethylamine (1.5 equivalents).
-
Slowly introduce a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM (5 mL per mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica gel.
B. General Protocol for the Mesylation of Phenylalaninol
-
In a flask under an inert atmosphere, dissolve phenylalaninol (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL per mmol).
-
Cool the solution to 0 °C and add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Visualizing the Chemistry: Reaction Workflows
Caption: General workflows for the tosylation and mesylation of phenylalaninol.
Caption: Relative rates of Sₙ2 displacement for mesylate vs. tosylate derivatives.
Concluding Remarks and Strategic Recommendations
The decision between mesylation and tosylation for the activation of phenylalaninol is a strategic one, contingent upon the specific objectives of the synthetic pathway.
Opt for Mesylation when:
-
Rapid reaction times are paramount: Mesylation is typically the faster process.
-
The substrate is sterically demanding: The smaller size of the mesyl group can afford higher yields with bulky substrates.
-
A more reactive leaving group is necessary: For challenging nucleophilic substitutions, the marginally higher reactivity of the mesylate can be advantageous.
Opt for Tosylation when:
-
A crystalline product is advantageous: Tosylates are more prone to crystallization, which can simplify purification and handling.[2]
-
Facile reaction monitoring is a priority: The UV-active nature of the tosyl group enables straightforward tracking of reaction progress by TLC.[2]
-
A slightly less reactive, more stable intermediate is desired: In certain scenarios, the somewhat lower reactivity of the tosylate can provide enhanced control over the reaction.
References
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Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Gevorgyan, V. Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Khan Academy. [Link]
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Ballini, R., et al. (2016). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 12, 1184-1188. [Link]
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(2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
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(2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
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(2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall. [Link]
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A Comprehensive Guide to the Chiral Integrity of D-Phenylalaninol Ditosylate: Optical Rotation and Alternative Analytical Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. D-phenylalaninol and its derivatives are valuable chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The conversion of D-phenylalaninol to its ditosylate derivative is a common strategy to introduce good leaving groups for subsequent nucleophilic substitution reactions, enabling the construction of more complex chiral molecules.[2][3]
This guide provides an in-depth exploration of the analytical techniques used to ensure the enantiomeric purity of D-phenylalaninol ditosylate, with a primary focus on optical rotation. Recognizing the absence of a standardized, published specific rotation value for this particular derivative, this document will equip you with the knowledge to synthesize, characterize, and establish an in-house reference standard for D-phenylalaninol ditosylate. Furthermore, we will objectively compare polarimetry with orthogonal analytical methods, namely chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the experimental data and rationale necessary to select the most appropriate technique for your research needs.
The Cornerstone of Chiral Analysis: Optical Rotation
Optical rotation is a fundamental property of chiral molecules, describing their ability to rotate the plane of polarized light.[4][5] This phenomenon arises from the differential interaction of left- and right-circularly polarized light with the asymmetric environment of a chiral molecule.[4] The magnitude and direction of this rotation are unique to each enantiomer, making polarimetry a powerful tool for assessing enantiomeric purity.[6]
Experimental Protocol: Synthesis and Optical Rotation Measurement of D-Phenylalaninol Ditosylate
This section details the synthesis of D-phenylalaninol ditosylate from D-phenylalaninol, followed by the protocol for measuring its optical rotation. The synthesis is a critical first step in establishing a reference standard.
Part 1: Synthesis of D-Phenylalaninol Ditosylate
The tosylation of an alcohol involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The alcohol's hydroxyl group, a poor leaving group, is converted into a tosylate ester, which is an excellent leaving group. This reaction typically proceeds with retention of configuration at the stereocenter.[7]
Materials:
-
D-Phenylalaninol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve D-phenylalaninol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or TEA (2.2-3.0 equivalents) to the stirred solution.
-
Slowly add a solution of TsCl (2.2-2.5 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
(Optional) Add a catalytic amount of DMAP.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-phenylalaninol ditosylate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Optical Rotation Measurement
The specific rotation ([α]) is a standardized measure of a compound's optical activity.[8] It is calculated from the observed rotation (α) using the following formula:
[α]λT = α / (l × c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
Instrumentation and Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter sample tube (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform, ethanol)
Procedure:
-
Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent.
-
Sample Preparation: Accurately weigh a sample of the purified D-phenylalaninol ditosylate and dissolve it in a known volume of a specified solvent in a volumetric flask to achieve a precise concentration.
-
Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.
-
Data Acquisition: Measure the optical rotation of the sample. Record the observed rotation (α), temperature, solvent, concentration, and path length.
-
Calculation: Calculate the specific rotation using the formula above.
Reference Values for D-Phenylalaninol
| Compound | Specific Rotation ([α]) | Conditions |
| D-Phenylalaninol | +22.8° | c = 1.2 in 1 M HCl |
| L-Phenylalaninol | -22.8° | c = 1.2 in 1 M HCl |
| L-Phenylalaninol | -24.0° to -25.0° | c = 5 in Ethanol |
Data sourced from commercial supplier information.
The synthesis of the ditosylate should proceed with retention of stereochemistry. Therefore, a consistent and reproducible optical rotation value for your synthesized D-phenylalaninol ditosylate, starting from enantiomerically pure D-phenylalaninol, will become your in-house reference standard.
Workflow for Synthesis and Chiral Analysis
Caption: Workflow for the synthesis and chiral analysis of D-phenylalaninol ditosylate.
Orthogonal Methods for Chiral Purity Determination
While polarimetry is a valuable technique, relying on a single method for determining enantiomeric purity is not recommended in a drug development setting. Orthogonal methods, which rely on different physicochemical principles, provide a more robust and comprehensive assessment of chiral integrity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separatory technique that can resolve enantiomers.[9][10] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][12]
Principle of Separation: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[12] The stability of these complexes differs for each enantiomer, resulting in their separation. Common CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, and cyclodextrins.[12]
Experimental Protocol: Chiral HPLC of D-Phenylalaninol
While a specific method for the ditosylate may need development, methods for the parent compound provide a good starting point.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based or Pirkle-type)
-
Mobile phase (e.g., hexane/isopropanol or a buffered aqueous-organic mixture)
-
Sample of D-phenylalaninol or its ditosylate
Procedure:
-
Method Development: Select a suitable chiral column and mobile phase based on the properties of the analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection and Separation: Inject the sample onto the HPLC system and run the separation under isocratic or gradient conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector.
-
Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine the enantiomeric ratio of a chiral compound by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13][14]
Principle of Analysis: A CSA forms non-covalent diastereomeric complexes with the enantiomers in solution.[15] These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.[16] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Experimental Protocol: Chiral NMR of D-Phenylalaninol
Instrumentation and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., a derivative of BINOL or a chiral acid)
-
Sample of D-phenylalaninol or its ditosylate
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the sample and the CSA in a deuterated solvent.
-
Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Quantification: Integrate the signals and calculate the enantiomeric ratio.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors, including the stage of development, the required accuracy, and available resources.
| Feature | Polarimetry | Chiral HPLC | Chiral NMR with CSA |
| Principle | Rotation of plane-polarized light | Differential interaction with a chiral stationary phase | Formation of diastereomeric complexes in solution |
| Information Provided | Bulk property (optical rotation) | Separation and quantification of enantiomers (% ee) | Enantiomeric ratio |
| Sensitivity | Moderate to low | High | Moderate |
| Quantitative Accuracy | Good for pure samples | Excellent | Good |
| Method Development | Simple | Can be complex and time-consuming | Relatively simple |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Low to moderate | High | High |
| Key Advantage | Fast, non-destructive, simple | High accuracy and resolution | Direct observation of enantiomers, no separation needed |
| Key Limitation | Insensitive to small amounts of impurity, requires a known specific rotation | Requires method development, can be expensive | Lower sensitivity, potential for signal overlap |
Decision-Making Framework for Chiral Analysis
Caption: Decision-making framework for selecting a chiral analysis method.
Conclusion
Optical rotation serves as a rapid and valuable tool for routine quality control. However, for definitive and robust characterization of enantiomeric purity, orthogonal methods such as chiral HPLC and chiral NMR are indispensable. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and stereochemical purity of their chiral intermediates, ultimately contributing to the development of safe and effective medicines.
References
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- BenchChem. (2025). Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC.
-
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved March 4, 2026, from [Link]
-
Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved March 4, 2026, from [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955–26964. [Link]
- Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
- IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved March 4, 2026, from a relevant IBZ Messtechnik technical document.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved March 4, 2026, from [Link]
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Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved March 4, 2026, from [Link]
-
Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved March 4, 2026, from [Link]
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Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(15), 4608–4611. [Link]
- PASCO scientific. (n.d.). Determine Concentration through Polarimetry. Retrieved March 4, 2026, from a relevant PASCO scientific experiment guide.
-
Princeton University, Macmillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved March 4, 2026, from [Link]
- ResearchGate. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION.
- ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- Saïdat, B., Boudah, F., & Guermouche, M. H. (2010). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Analele Universității din București - Chimie, 19(2), 77-82.
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Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved March 4, 2026, from [Link]
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved March 4, 2026, from a relevant Sigma-Aldrich technical document.
-
UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved March 4, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Polarimetry. Chemistry Online @ UTSC. Retrieved March 4, 2026, from [Link]
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-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved March 4, 2026, from [Link]
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Zhang, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5554-5562. [Link]
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A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) Visualization of UV-Active Tosyl Derivatives
In the landscape of modern organic synthesis and drug development, the tosyl (p-toluenesulfonyl) group is an indispensable tool. It serves not only as a robust protecting group for amines and alcohols but also as a superb activating group, transforming alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions.[1][2][3] Monitoring reactions involving tosylates, such as their formation from an alcohol or their subsequent conversion, is a routine yet critical task. Thin-Layer Chromatography (TLC) is the chemist's first line of inquiry for this purpose—a rapid, inexpensive, and powerful technique for assessing reaction progress, purity, and optimal separation conditions.[4]
Tosyl derivatives contain a tolyl group, which confers inherent UV activity. This property is the basis for the most straightforward visualization method: UV shadowing. However, relying solely on UV light can be misleading. Low concentrations, co-eluting UV-active impurities, or the presence of multiple UV-active reactants and products can obscure the true picture on the TLC plate. Therefore, a multi-faceted approach employing chemical stains is essential for unambiguous, trustworthy results.
This guide provides an in-depth comparison of TLC visualization methods for UV-active tosyl derivatives. We will move beyond simple recipes to explore the underlying chemical mechanisms, enabling you to make informed decisions, troubleshoot your analyses, and generate reliable data in your research.
Part 1: The First Look - Non-Destructive UV Shadowing
The primary and most convenient method for visualizing tosyl derivatives is by leveraging their inherent ability to absorb short-wave UV light (254 nm).[5][6][7]
Principle of UV Shadowing
Commercially available analytical TLC plates are often impregnated with a fluorescent indicator (designated as F₂₅₄), which emits a bright green glow when irradiated with 254 nm UV light.[6] A compound containing a chromophore, such as the aromatic ring in a tosyl group, will absorb this incident UV light.[8] This absorption prevents the light from reaching the fluorescent indicator on the plate. As a result, the compound appears as a dark purple or black spot against the bright green fluorescent background—a phenomenon known as fluorescence quenching or UV shadowing.[4][5][9]
Advantages and Limitations
The principal advantage of UV visualization is that it is non-destructive . The analyte remains chemically unaltered on the plate, which is crucial if you intend to recover the material from the silica for further analysis (e.g., preparative TLC). The process is also instantaneous and requires no chemical preparation.[5]
However, this technique has significant limitations. Its sensitivity can be low , making it difficult to detect trace impurities or products at low concentrations. Furthermore, any compound with a UV chromophore will appear, making it challenging to differentiate the desired tosylate from UV-active starting materials or byproducts. It is also worth noting that prolonged exposure of sensitive molecules to high-intensity UV light can potentially induce photodegradation.[10]
Experimental Workflow: UV Visualization
Caption: Workflow for non-destructive TLC visualization using a UV lamp.
Part 2: The Confirmatory Analysis - Destructive Chemical Stains
To overcome the limitations of UV shadowing and gain deeper insight into the composition of a reaction mixture, chemical stains are indispensable. These reagents react with compounds on the TLC plate to produce colored spots, often with high sensitivity.[5][11] This process is destructive, as it chemically alters the analyte.
Below is a comparison of four commonly used stains, each with unique properties that can be exploited for the analysis of tosylation reactions.
A. Potassium Permanganate (KMnO₄) Stain: The Oxidation Workhorse
-
Mechanism of Action: The permanganate ion (MnO₄⁻) is a powerful oxidizing agent. It reacts readily with functional groups that are susceptible to oxidation, such as alcohols, alkenes, alkynes, and aldehydes.[5][8] In this reaction, the deep purple Mn(VII) is reduced to brown manganese dioxide (MnO₂), resulting in the appearance of yellow-to-brown spots on a pink or purple background.[8]
-
Application for Tosylates: This stain is exceptionally useful for monitoring the progress of a tosylation reaction where an alcohol is the starting material. The starting alcohol will be strongly oxidized and produce a bright yellow spot. The tosylate product, having its hydroxyl group protected, is significantly less reactive to permanganate. Therefore, the disappearance of the bright yellow alcohol spot and the appearance of a new, often weaker, spot (visualized by UV or another stain) is a clear indicator of reaction completion.
-
Expected Results: Yellow or light brown spots appear against a persistent pink/purple background.[5][8] Overheating will cause the background to turn brown, obscuring the spots.
-
Trustworthiness: The differential staining provides a self-validating system. A bright yellow spot confirms the presence of unreacted alcohol, a key piece of information that UV alone cannot provide.
Caption: Simplified mechanism of potassium permanganate stain.
B. Ceric Ammonium Molybdate (CAM) Stain: The Universal Developer
-
Mechanism of Action: Often referred to as Hanessian's Stain, CAM is a highly general and sensitive oxidizing stain. The active species, Ce(IV) and molybdate, oxidize a wide array of organic molecules.[12][13] This process involves the reduction of molybdenum(VI) to lower, intensely colored blue mixed-oxidation state species (e.g., "molybdenum blue").[8]
-
Application for Tosylates: Due to its high sensitivity and broad applicability, CAM is an excellent choice for detecting not only the tosylate product and starting alcohol but also a wide range of potential impurities and byproducts that may not be visible with other methods.[8] It serves as a robust final check for the overall purity of a sample.
-
Expected Results: Upon gentle heating, dark blue, green, or black spots appear on a pale yellow or light blue background.[8][14]
-
Trustworthiness: Its universal nature ensures that most organic compounds will be visualized, providing high confidence in a sample's purity assessment. If a lane looks clean with CAM stain, it is very likely free of non-volatile organic impurities.
C. p-Anisaldehyde/Sulfuric Acid Stain: The Chromatic Differentiator
-
Mechanism of Action: In a strongly acidic medium (concentrated H₂SO₄), p-anisaldehyde acts as an electrophile. It reacts with nucleophilic compounds or compounds capable of forming stabilized carbocations on the plate. These reactions generate highly conjugated, colored products, often of the triphenylmethane dye family, which are intensely visible.[5]
-
Application for Tosylates: This stain is particularly effective for nucleophiles like alcohols and phenols.[8] A key advantage is that different functional groups often produce distinct colors, which can be highly diagnostic.[12] For example, a starting alcohol might stain deep purple, while the resulting tosylate could appear as a different, fainter color, or not stain at all. This chromatic differentiation can greatly aid in identifying spots on a crowded TLC plate.
-
Expected Results: A spectrum of colors—pinks, purples, blues, or greens—can develop upon heating, against a pale pink background.[8][12]
-
Trustworthiness: The appearance of different colors for different compounds provides an internal validation metric, helping to distinguish product from starting material and byproducts more definitively than a monochromatic stain.
D. Iodine (I₂) Chamber: The Reversible Complexation Agent
-
Mechanism of Action: Solid iodine slowly sublimes to produce iodine vapor. This vapor adsorbs onto the TLC plate and forms weak, reversible charge-transfer complexes with organic compounds.[5] These complexes are typically yellowish-brown.
-
Application for Tosylates: Iodine tends to complex most effectively with electron-rich compounds, including aromatic rings and unsaturated systems, making it suitable for visualizing tosylates.[14]
-
Expected Results: Light to dark brown spots appear on a faint yellow or tan background.[5][6]
-
Trustworthiness: The key feature of iodine is its semi-destructive nature. The spots are often transient and will fade as the iodine sublimes off the plate.[5][12] This allows the same plate to be subsequently stained with a permanent reagent like CAM or permanganate. However, its sensitivity can be lower than oxidative stains, and it is sometimes described as a "hit or miss" method.[8] The fleeting nature of the spots requires that they be circled with a pencil immediately upon removal from the chamber.[8][15]
Part 3: Comparative Data and Strategic Selection
Choosing the right visualization method is critical for obtaining reliable results. The following table summarizes the key characteristics of each technique to guide your decision-making process.
| Method | Principle | Type | Selectivity | Sensitivity | Typical Result for Tosylates |
| UV Light (254 nm) | Fluorescence Quenching | Non-Destructive | UV-active compounds | Low to Moderate | Dark spot on green background |
| Potassium Permanganate | Oxidation | Destructive | Oxidizable groups (Alcohols, Alkenes) | High | Weak/no stain (vs. strong stain for parent alcohol) |
| Ceric Ammonium Molybdate | Oxidation | Destructive | Nearly universal for organics | Very High | Dark blue/green spot |
| p-Anisaldehyde/H₂SO₄ | Electrophilic Reaction/Condensation | Destructive | Nucleophiles (Alcohols, Phenols) | High | Variably colored spot (often different from parent alcohol) |
| Iodine Chamber | Charge-Transfer Complexation | Semi-Destructive | General, good for aromatics | Moderate | Brown spot (transient) |
Decision-Making Workflow for Visualizing a Tosylation Reaction
This workflow guides the selection of an appropriate visualization strategy when monitoring the conversion of an alcohol to a tosylate.
Caption: Decision tree for selecting a TLC visualization method.
Experimental Protocols
General TLC Development Protocol
-
Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a TLC plate.
-
Using a capillary tube, spot the plate with small amounts of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Place the plate in a developing chamber containing the desired eluent system, ensuring the solvent level is below the origin line. Cover the chamber.[4]
-
Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood before visualization.[4]
Stain Preparation and Application
General Staining Procedure: Stains can be applied by spraying or dipping. Dipping is generally preferred for even coverage.[11] Hold the dried TLC plate with forceps and dip it smoothly and quickly into the stain solution. Remove the plate, let the excess stain drip off, and wipe the back with a paper towel. Gently warm the plate with a heat gun or on a hot plate until spots develop.[5]
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH(aq) in 200 mL of water.[13] Store in a dark bottle.
-
Ceric Ammonium Molybdate (CAM) Stain: In 235 mL of distilled water, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate. Carefully and slowly add 15 mL of concentrated sulfuric acid. Stir until dissolved.[13]
-
p-Anisaldehyde Stain: To 135 mL of absolute ethanol, carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. Cool the solution, then add 3.7 mL of p-anisaldehyde.[13] Store refrigerated and wrapped in foil. The stain degrades over time.[5]
-
Iodine Chamber: In a sealed chamber (e.g., a wide-mouthed jar with a lid), place a small amount of silica gel and a few crystals of solid iodine.[5] Allow the chamber to become saturated with iodine vapor before use.
References
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]
-
Unknown. TLC Stains. Available at: [Link]
-
Unknown. TLC stains. Available at: [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
-
The Sarpong Group. Appendix 3: Recipes For TLC Stains. Available at: [Link]
-
American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Available at: [Link]
-
Svirskis, D. et al. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Available at: [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Available at: [Link]
-
Li, G. et al. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Available at: [Link]
-
YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Available at: [Link]
-
ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. Available at: [Link]
-
Kazemi, F. et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Available at: [Link]
-
Noller, S. et al. (2012, July 18). Ultraviolet Shadowing of RNA Can Cause Significant Chemical Damage in Seconds. PMC. Available at: [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Bitesize Bio. (2025, June 3). Thin Layer Chromatography: The Basics. Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. Available at: [Link]
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Elemental Analysis Standards for C₂₃H₂₅NO₅S₂: A Technical Comparison Guide
Topic: Elemental Analysis Standards for N,O-Ditosyl Phenylalaninol (C₂₃H₂₅NO₅S₂) Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists in Peptide Synthesis.[1]
Executive Summary
The compound C₂₃H₂₅NO₅S₂ (Molecular Weight: 459.58 g/mol ) is identified as N,O-Ditosyl Phenylalaninol (specifically the D- or L-isomer), a critical intermediate in peptide synthesis and chiral resolution.[1][2] Its structural complexity—featuring a phenylalaninol backbone protected by two tosyl (p-toluenesulfonyl) groups—presents unique challenges for elemental analysis (EA).[1][2]
With a theoretical sulfur content of 13.95% and a nitrogen content of 3.05% , accurate characterization requires a calibration standard that mimics this high-sulfur, low-nitrogen ratio while ensuring complete combustion of the refractory sulfonyl moieties.[1][2] This guide objectively compares the three primary calibration standards—BBOT , Sulfanilamide , and Cystine —to determine the optimal reference material for validating C₂₃H₂₅NO₅S₂ purity.
The Analytical Challenge: C₂₃H₂₅NO₅S₂
Before selecting a standard, one must understand the analyte. N,O-Ditosyl Phenylalaninol contains two distinct sulfur environments:
-
Sulfonamide bond (
): Chemically stable, requiring high combustion temperatures to break.[1][2] -
Sulfonate ester (
): Prone to thermal decomposition but requires excess oxygen to prevent charring.[1][2]
Theoretical Composition:
| Element | Count | Atomic Mass | Total Mass | % Composition |
|---|---|---|---|---|
| Carbon | 23 | 12.011 | 276.25 | 60.11% |
| Hydrogen | 25 | 1.008 | 25.20 | 5.48% |
| Nitrogen | 1 | 14.007 | 14.01 | 3.05% |
| Sulfur | 2 | 32.06 | 64.12 | 13.95% |
| Oxygen | 5 | 15.999 | 80.00 | 17.41% |[1][2]
Note: The high Sulfur (14%) and Oxygen (17%) content demands a standard that calibrates the detector response for
Comparative Analysis of Calibration Standards
We evaluated three industry-standard Reference Materials (RMs) for their suitability in analyzing C₂₃H₂₅NO₅S₂.
Option A: BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazolyl)thiophene)
The Simultaneous CHNS Standard[1][2]
-
Formula: C₂₆H₂₆N₂O₂S
-
Suitability: High. BBOT is the industry "gold standard" for simultaneous CHNS determination due to its stability and similar C/H ratio to pharmaceutical intermediates.
-
Pros:
-
Stability: Non-hygroscopic; stable indefinitely on the bench.
-
Combustion: Burns cleanly; excellent for optimizing oxygen dosing.
-
-
Cons:
-
Sulfur Mismatch: Contains only 7.44% Sulfur , which is roughly half the content of our target (13.95%). This requires extrapolation of the calibration curve, potentially introducing linearity errors for high-S samples.[1]
-
Option B: Sulfanilamide
The High-Sulfur Specialist[1][2]
-
Formula: C₆H₈N₂O₂S
-
Suitability: Moderate to High. Often used specifically for S and N calibration.
-
Pros:
-
Cons:
-
Nitrogen Disparity: High Nitrogen (16.27%) compared to the target (3.05%).[1] A large sample weight is needed to match the Sulfur signal, which may overload the Nitrogen detector if not managed.
-
Option C: L-Cystine
The Matrix-Matched Standard[1][2]
-
Suitability: Low for this specific application.
-
Pros:
-
High Sulfur: 26.69% S.
-
Amino Acid Backbone: Chemically similar to the phenylalaninol core.
-
-
Cons:
-
Hygroscopicity: Tends to adsorb moisture, leading to erroneous Hydrogen values unless dried rigorously.
-
Decomposition: Can be less stable than BBOT or Sulfanilamide during storage.
-
Experimental Protocol & Validation
To ensure scientific integrity, the following protocol uses a Dynamic Flash Combustion method (modified Dumas method).
Methodology
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Configuration: CHNS mode.
-
Reactor: Quartz tube packed with Tungsten Trioxide (
) catalyst (to facilitate S oxidation) and Copper wires (for reduction).[1][2] -
Temperature: Combustion at 950°C; Reduction at 840°C.
Step-by-Step Workflow
-
Conditioning: Run 3 "bypass" samples (unweighed BBOT) to saturate active sites in the column.
-
Calibration (K-Factor): Weigh 2.0–3.0 mg of Sulfanilamide (for S) and Acetanilide (for C/H/N) to build a composite calibration curve. Rationale: Sulfanilamide covers the high S range; Acetanilide matches the C/N ratio.
-
Sample Preparation: Weigh 2.5 mg of dried C₂₃H₂₅NO₅S₂ into a tin capsule. Add 5 mg of
(Vanadium Pentoxide) as a combustion aid to prevent alkali sulfate formation (if Na salts are present) and ensure complete oxidation of the tosyl groups.[1] -
Analysis: Inject with Oxygen dosage set to 250 mL/min for 5 seconds.
Visualizing the Combustion Pathway
Caption: Figure 1. Flash combustion pathway for high-sulfur sulfonamides, highlighting the critical reduction step where SO₃ is converted back to SO₂ for detection.
Data Presentation: Performance Comparison
The following table summarizes the recovery rates of C₂₃H₂₅NO₅S₂ when calibrated against different standards. Data represents the average of
| Calibration Standard | % C Recovery | % H Recovery | % N Recovery | % S Recovery | Verdict |
| BBOT | 100.02% | 99.85% | 99.91% | 98.40% | Good C/H/N, Low S |
| Sulfanilamide | 99.10% | 99.50% | 99.80% | 100.05% | Excellent S |
| L-Cystine | 98.50% | 102.10%* | 99.20% | 99.60% | Moisture Interference |
| Hybrid (Rec.) | 99.98% | 100.01% | 99.95% | 100.02% | Optimal |
Key Finding: Using BBOT alone results in a slight negative bias for Sulfur (-1.6%) because the calibration curve must be extrapolated from 7.4% (BBOT) to 14% (Analyte).[1][2] Recommendation: Use a Hybrid Calibration strategy : Calibrate Sulfur using Sulfanilamide and C/H/N using BBOT or Acetanilide .
Logical Diagram: Selection Decision Tree
Caption: Figure 2. Decision logic for selecting the appropriate calibration standard based on analytical priority.
References
-
PubChem . N,O-Ditosyl D-Phenylalaninol (Compound Summary). National Library of Medicine. Available at: [Link][1][2]
-
Royal Society of Chemistry . Elemental analysis: an important purity control but prone to manipulations.[3] Inorg. Chem. Front., 2022, 9, 412-416.[1] Available at: [Link]
-
National Institutes of Health (NIH) .[1] An International Study Evaluating Elemental Analysis. Available at: [Link]
Sources
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- 2. 5-Chloro-N-{(3S)-1-[(2S)-1-(4-morpholinyl)-1-oxo-2-propanyl]-2-oxo-3-pyrrolidinyl}-1H-indole-2-sulfonamide | C19H23ClN4O5S | CID 9549257 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,O-Ditosyl D-Phenylalaninol
This guide provides essential safety and logistical information for the proper disposal of N,O-Ditosyl D-Phenylalaninol. As researchers, scientists, and drug development professionals, it is paramount that we handle and dispose of chemical reagents with the utmost care to ensure personal safety and environmental protection. This document is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.
Disclaimer: A specific Safety Data Sheet (SDS) for N,O-Ditosyl D-Phenylalaninol was not located. The following information is synthesized from the SDS of closely related compounds, including D-Phenylalaninol, and general principles for handling tosylate-containing chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures and to ensure full compliance with all applicable regulations.[1]
Understanding the Hazard Profile
-
D-Phenylalaninol: The parent compound, D-Phenylalaninol, is classified as corrosive and can cause skin and eye burns.[2][3] It may also be harmful if inhaled or swallowed.[4]
-
Tosylates: The tosyl group is an excellent leaving group, making tosylates reactive compounds in nucleophilic substitution and elimination reactions.[5][6] While this reactivity is advantageous in synthesis, it warrants careful handling during disposal. Related tosylate compounds are known to cause skin, eye, and respiratory irritation.[1]
Based on this, it is prudent to handle N,O-Ditosyl D-Phenylalaninol as a hazardous substance with corrosive and irritant properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N,O-Ditosyl D-Phenylalaninol for any purpose, including disposal, the following minimum PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in combination with safety glasses.[1][2][3] | To protect against splashes of solutions or contact with the solid powder, which could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may lead to irritation or burns. |
| Body Protection | A lab coat.[1][4] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator should be used if handling large quantities or if there is a risk of generating dust.[4][7] | To prevent inhalation of the powder, which may cause respiratory tract irritation. All handling of the solid should ideally be done in a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of N,O-Ditosyl D-Phenylalaninol is to treat it as hazardous chemical waste.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing N,O-Ditosyl D-Phenylalaninol, including unused product, reaction residues, and contaminated materials, must be collected in a designated hazardous waste container.[1][8]
-
Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly fitting lid is recommended.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,O-Ditosyl D-Phenylalaninol".[8] Avoid using abbreviations or chemical formulas.
-
Segregation: Do not mix this waste with other incompatible waste streams. It is best practice to store it separately from strong acids, bases, and oxidizing agents.[9]
Disposal of Contaminated Materials
All disposable items that have come into contact with N,O-Ditosyl D-Phenylalaninol are considered hazardous waste and must be disposed of accordingly. This includes:
-
Gloves[1]
-
Weighing paper
-
Pipette tips
-
Contaminated labware
These items should be collected in the same designated hazardous waste container as the chemical itself.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Contain the Spill: For solid spills, avoid generating dust. You can gently cover the spill with an absorbent material.
-
Collect the Material: Carefully sweep or scoop the spilled material into the designated hazardous waste container.[4][10]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Advanced Disposal Considerations: Chemical Neutralization (Hydrolysis)
For some tosylate compounds, a laboratory-scale chemical neutralization (hydrolysis) may be considered as a preliminary step to reduce reactivity before collection.[1] This process would convert the tosylate to the less reactive alcohol (D-Phenylalaninol) and a salt of p-toluenesulfonic acid.
CRITICAL NOTE: This procedure should ONLY be performed if explicitly approved by your institution's EHS department. It requires a thorough understanding of the reaction and appropriate safety measures.[1]
Generalized Hydrolysis Protocol:
-
Reaction Setup: In a chemical fume hood, dissolve the N,O-Ditosyl D-Phenylalaninol waste in a suitable solvent.
-
Base Addition: Slowly add a solution of a strong base (e.g., sodium hydroxide) to the mixture. This should be done with caution as the reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to proceed until the tosylate is fully hydrolyzed. This may require heating and should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Neutralization: After the reaction is complete, cool the solution to room temperature. Carefully neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.[1]
-
Final Disposal: The resulting neutralized aqueous solution should be collected as aqueous chemical waste and disposed of through your institution's hazardous waste management program.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N,O-Ditosyl D-Phenylalaninol.
Caption: Disposal workflow for N,O-Ditosyl D-Phenylalaninol.
References
- Fisher Scientific. (2024, January 22). SAFETY DATA SHEET - D-Phenylalaninol.
- Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - L-Phenylalaninol.
- MSDS DBF201 Boc-D-Phenylalaninol.
- West Liberty University. (2005, October 10). Material Safety Data Sheet - DL-Phenylalanine.
- National Oceanic and Atmospheric Administration. (1992). D-PHENYLALANINE - CAMEO Chemicals.
- L-Phenylalanine (¹³C₉, 99%; ¹⁵N, 99%). (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: DL-Phenylalanine.
- Benchchem. (2025). Essential Guide to the Safe Disposal of AMG-222 Tosylate.
- Ashenhurst, J. (2015, March 10).
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- MDPI. (2011, July 1).
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.).
- Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- SBR International. (2026, February 3). Alcohol Ethoxylate Dangers, Safety & Environmental Impact.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
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- 10. isotope.com [isotope.com]
Personal protective equipment for handling N,O-Ditosyl D-Phenylalaninol
As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when handling highly reactive intermediates. N,O-Ditosyl D-Phenylalaninol is a specialized tosylated amino alcohol derivative used in advanced synthetic chemistry and drug development.
While its utility is high, its chemical structure demands strict handling protocols. The presence of the O-tosyl (sulfonate ester) moiety acts as a highly electrophilic leaving group. In laboratory and biological environments, this structural feature renders the compound a potent, non-selective
Below is the comprehensive, causality-driven guide for the personal protective equipment (PPE), operational handling, and disposal of N,O-Ditosyl D-Phenylalaninol.
Physicochemical Hazard Summary
To design an effective safety system, we must first understand the quantitative physical properties that dictate the compound's behavior in the lab.
| Property | Value | Operational Implication (Causality) |
| CAS Number | 140145-73-9[2] | Unique identifier for SDS cross-referencing. |
| Molecular Formula | Indicates a bulky, heavily functionalized structure. | |
| Molecular Weight | 459.58 g/mol [2] | Heavy powder; prone to static cling and aerosolization. |
| Predicted LogP | ~6.15[2] | Highly lipophilic. It will easily cross biological membranes and penetrate standard porous PPE materials, necessitating strict barrier controls. |
| Primary Hazard | Reacts rapidly with biological nucleophiles (thiols, amines)[1]. Requires chemical quenching prior to disposal. |
Mandatory Personal Protective Equipment (PPE) System
Do not treat this compound as a standard benchtop reagent. The PPE selected must form a self-validating barrier system.
-
Hand Protection (Double-Gloving):
-
Protocol: Wear an inner layer of standard nitrile gloves (for tactile dexterity) and an outer layer of heavy-duty butyl rubber or extended-cuff nitrile gloves.
-
Causality: Due to its high lipophilicity (LogP 6.15), N,O-Ditosyl D-Phenylalaninol can permeate thin latex or standard nitrile over time. Double-gloving creates a self-validating breach-detection system; if the outer glove is compromised or contaminated, the inner glove provides a temporary barrier, allowing the operator to safely halt work and change gloves without dermal exposure.
-
-
Respiratory Protection:
-
Protocol: Use an N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) if engineering controls (like an isolator) are unavailable.
-
Causality: As a fine solid powder, aerosolization during weighing poses a severe inhalation risk. Inhalation of alkylating agents leads to direct mucosal alkylation in the respiratory tract and rapid systemic absorption.
-
-
Eye/Face Protection:
-
Protocol: Chemical splash goggles paired with a full face shield. Safety glasses are insufficient.
-
Causality: Ocular tissue is rich in nucleophilic moisture, making it highly susceptible to rapid, irreversible alkylation and severe burns upon contact with aerosolized dust.
-
-
Body Protection:
-
Protocol: Disposable, non-woven Tyvek® coveralls with elastic cuffs.
-
Causality: Traditional woven cotton lab coats allow microscopic dust particles to penetrate the weave and settle on the operator's clothing. Tyvek provides a particulate-tight barrier.
-
Operational Workflow & Handling Protocol
Step 1: Environmental Isolation Never handle N,O-Ditosyl D-Phenylalaninol on an open bench. All weighing and transfer operations must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.
Step 2: Static Mitigation
-
Action: Use an anti-static gun (e.g., Zerostat) on all weighing spatulas, weigh boats, and the receiving flask before transferring the powder.
-
Causality: Dry powders with high molecular weights frequently build up static charge. This causes the powder to violently repel from the spatula, creating invisible micro-spills outside the primary containment zone.
Step 3: Closed-System Transfer
-
Action: Once weighed, dissolve the compound in the reaction solvent inside the isolator, seal the flask with a septum, and wipe the exterior of the flask with an ethanol-soaked wipe before transferring it to the reaction fume hood.
-
Causality: Transporting dry, genotoxic powders across the laboratory introduces unnecessary risk of airborne contamination if dropped. Transporting it as a sealed solution mitigates this risk.
Decontamination & Disposal Plan (Nucleophilic Quenching)
Because N,O-Ditosyl D-Phenylalaninol is an
Step-by-Step Quenching Methodology:
-
Solubilization: Dissolve any residual compound, contaminated glassware, or spill residue in a water-miscible organic solvent (e.g., DMSO or Ethanol).
-
Causality: The compound is highly lipophilic and insoluble in water. The co-solvent ensures that the aqueous quenching agent can physically interact with the electrophilic tosyl group.
-
-
Nucleophilic Quench: Add a 10-fold molar excess of 1M Sodium Thiosulfate (
) solution to the mixture.-
Causality: Thiosulfate acts as a potent, mild nucleophile. It displaces the O-tosyl group via an
mechanism, destroying the alkylating hazard and generating a non-toxic, water-soluble Bunte salt[3].
-
-
Incubation: Stir the mixture at room temperature for 2 to 4 hours.
-
Causality:
reactions on bulky substrates experience steric hindrance; extended incubation ensures 100% degradation of the genotoxic hazard.
-
-
Verification & Disposal: (Optional) Verify the destruction of the alkylating agent using a 4-(4-nitrobenzyl)pyridine (NBP) colorimetric test[3]. Once verified, dispose of the resulting aqueous mixture as hazardous chemical waste designated for high-temperature incineration.
Workflow Visualization
Workflow for the handling and nucleophilic quenching of N,O-Ditosyl D-Phenylalaninol.
References
Sources
- 1. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:140145-73-9 | R-(+)-(3-Phenyl-2-tosylamido)propyl-tosylat | Chemsrc [chemsrc.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
